Product packaging for 6,7-Difluoroquinoline(Cat. No.:CAS No. 127827-50-3)

6,7-Difluoroquinoline

Cat. No.: B156812
CAS No.: 127827-50-3
M. Wt: 165.14 g/mol
InChI Key: IDDIQDVSYHYORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,7-Difluoroquinoline (CAS 127827-50-3) is an organic compound with the molecular formula C9H5F2N and a molecular weight of 165.14 g/mol . This quinoline derivative, characterized by two fluorine atoms at the 6 and 7 positions, serves as a valuable building block in chemical synthesis and drug discovery. The presence of the fluorine atoms makes it a key intermediate for the development of more complex molecules, particularly in pharmaceutical and agrochemical research where fluorinated compounds are prized for their enhanced metabolic stability, bioavailability, and membrane permeability. Researchers utilize this compound in various applications, including as a precursor for synthesizing active pharmaceutical ingredients (APIs) and functional materials. It is supplied with a purity of 95% . Handling and Safety: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Please refer to the supplied Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2N B156812 6,7-Difluoroquinoline CAS No. 127827-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDIQDVSYHYORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925995
Record name 6,7-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127827-50-3
Record name Quinoline, 6,7-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6,7-Difluoroquinoline: A Core Scaffold for Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorination in a Privileged Heterocycle

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably the quinolone class of antibiotics. The strategic introduction of fluorine atoms onto this scaffold profoundly modulates its physicochemical and pharmacological properties. 6,7-Difluoroquinoline, in particular, has emerged as a critical building block, primarily for the synthesis of second and third-generation fluoroquinolone antibiotics. The two fluorine atoms at the 6- and 7-positions enhance metabolic stability and bioavailability and are crucial for the mechanism of action of the resulting drugs, which involves inhibiting bacterial DNA gyrase and topoisomerase IV.[1] This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis, applications, and handling, to support its effective use in research and drug development.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for reaction planning, purification, and formulation.

PropertyValueSource(s)
CAS Number 127827-50-3[2]
Molecular Formula C₉H₅F₂N[1]
Molecular Weight 165.14 g/mol [1]
Melting Point 111.2-111.9 °C[2]
Boiling Point 244.8 °C at 760 mmHg[1]
Density 1.319 g/cm³N/A
Appearance Off-white to light yellow crystalline solidN/A
InChI Key IDDIQDVSYHYORP-UHFFFAOYSA-N[3]

Synthesis Methodology: The Gould-Jacobs Pathway

The most prevalent and industrially relevant synthesis of the this compound core relies on variations of the Gould-Jacobs reaction. This powerful method constructs the quinoline ring system from an aniline precursor, in this case, the readily available 3,4-difluoroaniline. The causality behind this choice is the direct installation of the required fluorine atoms onto the final benzene portion of the quinoline ring.

The general workflow involves the condensation of 3,4-difluoroaniline with a malonic acid derivative, followed by a thermal cyclization and subsequent decarboxylation.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Key Intermediates & Final Product A 3,4-Difluoroaniline C Step 1: Condensation (Formation of Anilinomethylenemalonate) A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Step 2: Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether) C->D Heat G Ethyl 6,7-difluoro-4-hydroxyquinoline- 3-carboxylate D->G E Step 3: Saponification (e.g., NaOH) H 6,7-difluoro-4-hydroxyquinoline- 3-carboxylic acid E->H F Step 4: Decarboxylation (Heat) I 6,7-Difluoro-4-hydroxyquinoline F->I G->E Base H->F Heat J This compound (Target Molecule via further modification) I->J Reduction/ Dehydroxylation

Caption: Generalized Gould-Jacobs synthesis workflow for the this compound scaffold.

Field-Proven Experimental Protocol

The following protocol outlines the synthesis of a key precursor, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which can be further modified to yield the parent quinoline.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Heat the mixture at 110-120 °C for 2-3 hours. The reaction is typically performed neat (without solvent).

    • Scientist's Insight: This step forms the key anilinomethylenemalonate intermediate. Driving off the ethanol byproduct is crucial for pushing the reaction equilibrium towards the product.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-250 °C and maintain for 30-60 minutes.

    • Trustworthiness Check: The high temperature is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation, which forms the pyridinone ring of the quinolone system. The reaction progress should be monitored by TLC.

  • Cool the reaction mixture to below 100 °C and add hexane or another non-polar solvent to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

This intermediate is the direct precursor for many fluoroquinolone antibiotics. To obtain the parent this compound, further chemical modifications such as decarboxylation and dehydroxylation are required.

Applications in Drug Discovery: The Fluoroquinolone Core

The primary and most significant application of this compound is as a key starting material for the synthesis of fluoroquinolone antibiotics.[4] The 6-fluoro substituent is known to be crucial for potent activity against DNA gyrase, while the 7-position serves as a versatile handle for introducing various amine-containing side chains (e.g., piperazine, pyrrolidine) that modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.

DrugScaffold cluster_core Core Scaffold cluster_derivatives Key Pharmaceutical Derivatives cluster_properties Pharmacological Impact Core This compound Intermediate Cipro Ciprofloxacin Core->Cipro N-alkylation & 7-piperazinyl substitution Levo Levofloxacin Core->Levo N-alkylation & 7-piperazinyl substitution Moxi Moxifloxacin Core->Moxi N-alkylation & 7-diazabicyclo substitution Impact Enhanced Potency Improved Pharmacokinetics Broad-Spectrum Activity Cipro->Impact Levo->Impact Moxi->Impact

Caption: Role of the this compound core in building potent fluoroquinolone antibiotics.

The presence of the fluorine atoms enhances the molecule's ability to bind to the bacterial enzyme-DNA complex, thereby stabilizing it and preventing DNA replication and repair, leading to bacterial cell death. This makes the 6,7-difluoro motif a validated pharmacophore for potent antibacterial activity.[1]

Spectroscopic Characterization

While specific experimental spectra for the parent compound are not widely published, the expected NMR chemical shifts can be predicted based on the quinoline structure and the electronic effects of the fluorine substituents.

  • ¹H NMR: The protons on the heterocyclic ring (positions 2, 3, 4) are expected to appear in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic system and the nitrogen atom. The protons on the benzene ring (positions 5, 8) will also be in the aromatic region, with their specific shifts influenced by coupling to the adjacent fluorine atoms (H-F coupling).

  • ¹³C NMR: The carbon atoms directly bonded to fluorine (C-6 and C-7) will exhibit large one-bond C-F coupling constants and will be significantly shifted. The other aromatic carbons will appear in the typical δ 120-150 ppm range.

Safety & Handling

As a fluorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

  • YONGYICHEM. (n.d.). This compound 127827-50-3.
  • Kavalenka, A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
  • PubChem. (n.d.). This compound.

Sources

Introduction: The Strategic Importance of the 6,7-Difluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of the 6,7-Difluoroquinoline Core: A Focus on the Key Fluoroquinolone Precursor

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from the historic antimalarial quinine to modern anticancer drugs.[1][2] Within this class, the strategic incorporation of fluorine atoms has revolutionized the field, particularly in the development of fluoroquinolone antibiotics. The 6,7-difluoro substitution pattern is a hallmark of many potent antibacterial agents, where the fluorine atoms play a crucial role in modulating electronic properties, enhancing metabolic stability, and improving target binding affinity to bacterial DNA gyrase.[3][4]

While comprehensive physicochemical data on the parent this compound molecule is not extensively documented in publicly accessible literature, a deep understanding of its properties can be gained by examining its most critical and well-characterized derivatives. This guide, therefore, focuses on 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid , a pivotal synthetic intermediate for numerous second-generation fluoroquinolone antibiotics like Ciprofloxacin. By providing an in-depth analysis of this key precursor, we aim to deliver field-proven insights for researchers, scientists, and drug development professionals working with this essential pharmacophore.

Core Physicochemical Properties and Their Implications in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Quantitative Data Summary

The table below summarizes the key physicochemical properties of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a representative compound for the this compound core in drug discovery.

PropertyValueSignificance in Drug Development
Molecular Formula C₁₃H₉F₂NO₃Defines the elemental composition and molecular weight.
Molecular Weight 265.21 g/mol Influences diffusion rates and membrane permeability.
Melting Point 284-289 °C[5][6]Indicates purity and lattice energy; high melting points can correlate with poor solubility.
Boiling Point 434.2 °C at 760 mmHg[5][7]Reflects intermolecular forces and volatility.
Density ~1.6 g/cm³[5][7]Important for formulation design and manufacturing processes.
Lipophilicity (XLogP3) 1.8[5]A measure of lipophilicity, crucial for predicting membrane permeability and absorption. A value in this range is often favorable for oral drug candidates.
Aqueous Solubility Poor; Soluble in DMSO[6]Directly impacts bioavailability. Poor aqueous solubility is a major challenge in formulation development. Solubility is pH-dependent due to ionizable groups.
pKa (Predicted) ~6.36 (Carboxylic Acid)[8]Determines the ionization state at different physiological pH values, profoundly affecting solubility, absorption across biological membranes, and receptor binding.
The Causality Behind the Properties
  • High Melting Point & Low Solubility : The planar, aromatic quinolone structure allows for efficient crystal packing, stabilized by intermolecular hydrogen bonding via the carboxylic acid and the 4-oxo group. This strong crystal lattice requires significant energy to break, resulting in a high melting point and, consequently, low intrinsic solubility in water.[9] For drug development, this necessitates formulation strategies such as salt formation or the use of solubility enhancers.

  • pKa and pH-Dependent Behavior : As an amphoteric molecule with an acidic carboxylic acid and a weakly basic quinolone nitrogen, its ionization state is highly dependent on pH.[10] In the acidic environment of the stomach, the molecule will be largely protonated and may have different solubility characteristics than in the more neutral pH of the intestines, where absorption primarily occurs. Understanding the pKa is therefore critical for predicting oral absorption.[10][11]

  • Role of Fluorine : The two fluorine atoms at the C-6 and C-7 positions are strongly electron-withdrawing. This electronic effect lowers the pKa of the nearby quinolone nitrogen, modulating its basicity. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to biological targets through favorable electrostatic interactions.[3]

Structural Elucidation: A Spectroscopic Overview

Confirming the structure and purity of quinoline derivatives is paramount. While specific spectra for the parent this compound are scarce, analysis of its derivatives provides a clear blueprint for spectroscopic characterization.[12][13]

  • ¹H NMR : The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons on the quinoline core. The coupling patterns between these protons and with the fluorine atoms (³J H-F and ⁴J H-F) are diagnostic for confirming the substitution pattern. For the key precursor, distinct signals for the cyclopropyl group and the proton at C-5 would also be visible.[12]

  • ¹³C NMR : The carbon spectrum will display signals for each unique carbon atom. The carbons directly bonded to fluorine (C-6 and C-7) will appear as doublets due to strong one-bond carbon-fluorine coupling (¹J C-F), providing unambiguous evidence of fluorination.[12]

  • ¹⁹F NMR : Fluorine NMR is a highly sensitive technique for analyzing fluorinated compounds. The ⁶,⁷-difluoro substitution pattern will give rise to two distinct signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling constants providing definitive structural confirmation.[12]

  • Mass Spectrometry : The mass spectrum will show a clear molecular ion peak corresponding to the compound's molecular weight, confirming its identity. Fragmentation patterns can provide further structural insights.[12]

Experimental Protocols for Core Property Determination

To ensure scientific integrity, all described protocols are designed as self-validating systems.

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol outlines the industry-standard shake-flask method for determining the solubility of an ionizable compound at various physiologically relevant pH values.

Objective: To quantify the equilibrium solubility of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in aqueous buffers of pH 2.0, 5.0, and 7.4.

Methodology:

  • Buffer Preparation: Prepare 100 mL each of standardized aqueous buffers: 0.01 M HCl (pH 2.0), 50 mM acetate buffer (pH 5.0), and 50 mM phosphate buffer (pH 7.4). Verify the pH of each buffer with a calibrated pH meter.

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 10 mg) to separate 10 mL glass vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

  • Incubation: Add 5.0 mL of each buffer to a corresponding vial containing the compound. Seal the vials tightly.

  • Equilibration: Place the vials in a shaker incubator set to 25 °C and agitate for 24 hours to ensure equilibrium is reached. A parallel 48-hour experiment should be run for a subset of samples to validate that 24 hours is sufficient for equilibration.

  • Sample Processing: After incubation, allow the vials to stand for 1 hour to let undissolved solids settle. Carefully withdraw a 1 mL aliquot from the supernatant of each vial using a syringe, and immediately filter it through a 0.22 µm PVDF syringe filter to remove all solid particles.

  • Quantification (HPLC-UV):

    • Prepare a calibration curve by dissolving a known weight of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) and performing serial dilutions.

    • Dilute the filtered aqueous samples with the mobile phase to bring them into the linear range of the calibration curve.

    • Analyze the standards and diluted samples by a validated HPLC-UV method.[14] The absorbance is typically measured at the compound's λmax.

  • Calculation: Calculate the concentration of the compound in each buffer using the regression equation from the calibration curve, accounting for any dilution factors. The result is the equilibrium solubility at that specific pH.

G cluster_prep Sample Preparation & Equilibration cluster_analysis Analysis A Add excess solid to vials B Add pH buffers (pH 2.0, 5.0, 7.4) A->B C Shake at 25°C for 24h B->C D Filter supernatant (0.22 µm filter) C->D Equilibration Complete E Dilute sample D->E F Quantify via HPLC-UV E->F G Solubility Data (mg/mL at each pH) F->G Calculate vs. Calibration Curve

Caption: Workflow for pH-dependent solubility determination.

Protocol 2: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Objective: To determine the pKa of the carboxylic acid group of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to overcome low aqueous solubility. Add a small magnetic stir bar.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a calibrated micro-burette into the solution.

  • Titrant: Use a standardized solution of a strong base (e.g., 0.01 M KOH or NaOH) as the titrant.

  • Titration Execution:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.02 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (the inflection point). This can be found accurately by calculating the first derivative of the curve (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point (Vₑ / 2). At this point, the concentrations of the protonated (acid) and deprotonated (conjugate base) forms of the compound are equal.

G F F G Result: pKa F->G

Caption: Logical flow for pKa determination by potentiometric titration.

Synthesis and Role in Drug Discovery

The this compound core is typically constructed through multi-step synthetic sequences. A common strategy involves the Gould-Jacobs reaction, starting from a substituted aniline (e.g., 3,4-difluoroaniline) and a malonic acid derivative, followed by thermal cyclization to form the quinolone ring system.[1] Subsequent reactions introduce the desired substituents at the N-1, C-3, and C-7 positions to build the final active pharmaceutical ingredient.

The physicochemical properties detailed in this guide are not mere academic data points; they are critical decision-making tools in the drug discovery pipeline.

  • Lead Optimization: Poor solubility or unfavorable pKa can terminate a project. Medicinal chemists use this data to guide structural modifications—for instance, adding polar groups to improve solubility or altering distal groups to fine-tune pKa.

  • Formulation Development: A compound with low aqueous solubility requires advanced formulation strategies, such as creating amorphous solid dispersions, using cyclodextrins, or developing lipid-based formulations to ensure adequate bioavailability.

  • Predictive Modeling: Experimental data on key molecules like the this compound core are used to build and validate computational models (e.g., QSAR models) that can predict the properties of new, unsynthesized analogs, thereby accelerating the discovery process.[15]

Conclusion

The this compound scaffold remains a cornerstone of modern antibacterial drug discovery. A thorough understanding of the physicochemical properties of its key intermediates, such as 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is indispensable for any scientist in the field. Properties like solubility, pKa, and lipophilicity are not independent variables but are deeply interconnected, collectively dictating the pharmacokinetic fate and ultimate clinical viability of a drug candidate. The robust experimental protocols and foundational knowledge presented in this guide serve as a practical resource for the rational design, optimization, and development of the next generation of quinoline-based therapeutics.

References

  • Klimova, I. V., et al. (2021). A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
  • ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. ResearchGate.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. PubChem.
  • National Institutes of Health. (n.d.). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. NIH.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem.
  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem.
  • ResearchGate. (2025). Colorimetric determination of the fluoroquinolones. ResearchGate.
  • MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. ResearchGate.
  • ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate.
  • Wikipedia. (n.d.). Quinoline. Wikipedia.
  • Indonesian Journal of Chemistry. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. ugm.ac.id.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. SciSpace.
  • National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. NIH.
  • ACS Publications. (n.d.). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Publications.
  • National Institutes of Health. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. NIH.
  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • PubMed Central. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central.
  • PubMed. (2013). Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. PubMed.
  • Pharmaffiliates. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester-d5. Pharmaffiliates.
  • National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH.
  • National Institutes of Health. (2017). Spectral Information in PubChem. NIH.

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the molecular structure, bonding, and physicochemical properties of 6,7-difluoroquinoline. As a core scaffold in numerous synthetic compounds, particularly in the realm of fluoroquinolone antibiotics, a deep understanding of its structural and electronic characteristics is paramount for researchers, medicinal chemists, and drug development professionals. This document elucidates the influence of difluorination on the quinoline system, detailing its synthesis, spectroscopic signature, and the mechanistic implications for its biological activity.

Introduction: The Significance of the Fluorinated Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold has become a cornerstone of modern drug design, a technique used to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as a critical precursor and structural motif for many second-generation fluoroquinolone antibiotics, including widely used agents like ciprofloxacin and levofloxacin.[2] The presence of two fluorine atoms on the benzene ring of the quinoline system profoundly alters its electronic landscape, which in turn governs its reactivity and interaction with biological targets. This guide will deconstruct the molecule from first principles, exploring its geometry, the nature of its chemical bonds, and the direct consequences of these features on its application in drug discovery.

Molecular Geometry and Structural Analysis

The introduction of fluorine atoms at the C6 and C7 positions does not significantly distort this planarity due to the small atomic radius of fluorine.[1] However, it does alter bond lengths and electron density distribution throughout the aromatic system.

Visualizing the Molecular Structure

The fundamental structure of this compound is depicted below, highlighting the numbering convention of the heterocyclic system.

Caption: Molecular structure of this compound.

Electronic Structure and Bonding: The Dual Nature of Fluorine

The bonding within this compound is characterized by its aromaticity and the powerful electronic influence of the fluorine substituents. Understanding these effects is critical to predicting the molecule's reactivity and biological function.

Aromaticity: The quinoline core is an aromatic system with 10 π-electrons delocalized across the fused rings, satisfying Hückel's rule. This delocalization confers significant thermodynamic stability.

Electronic Effects of Fluorine: Fluorine exhibits a dual electronic nature:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine is a potent σ-electron withdrawing group. It pulls electron density away from the carbon atom to which it is attached, and this effect propagates through the σ-bond framework, decreasing electron density across the benzene ring.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This π-donating effect increases electron density, primarily at the ortho and para positions relative to the substituent.

In the case of halogens, the inductive effect typically dominates over the resonance effect. For this compound, the strong -I effect of the two fluorine atoms significantly reduces the electron density of the carbocyclic ring. This electron-withdrawing nature is a key factor in the enhanced potency of fluoroquinolone antibiotics.[1] Quantum-chemical calculations have shown that while the nitrogen atom in the pyridine ring is both a σ- and π-electron acceptor, the fluorine atoms act as strong σ-acceptors and weaker π-donors.[4] This complex interplay results in non-substituted carbon atoms of the benzene ring becoming negatively charged due to the π-donating effect, while the overall ring system is deactivated towards electrophilic substitution.[4]

Visualizing Electronic Effects

The diagram below illustrates the competing inductive and resonance effects of the fluorine substituent on the aromatic ring.

Electronic_Effects cluster_0 Inductive Effect (-I) cluster_1 Resonance Effect (+R) a1 Strong σ-electron withdrawal a2 Decreased electron density in the ring a1->a2 a3 Deactivation towards electrophiles a2->a3 Result Net Effect: Overall ring deactivation Modulated reactivity a3->Result b1 Lone pair donation into π-system b2 Increased electron density (ortho/para) b1->b2 b2->Result Fluorine Fluorine Substituent Fluorine->a1 Dominant Fluorine->b1 Weaker Synthesis_Workflow cluster_input Starting Materials cluster_process Reaction Steps cluster_output Product & Purification A 3,4-Difluoroaniline C Condensation (Heating, ~100-130 °C) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (High Temp, >200 °C) C->D E Crude Product D->E F Purification (Recrystallization) E->F G Final Product: Ethyl 6,7-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate F->G

Caption: Generalized synthesis of a fluoroquinolone core.

Spectroscopic Data Analysis

Confirming the structure of this compound and its derivatives involves a combination of NMR, IR, and UV-Vis spectroscopy.

Technique Characteristic Features for this compound Scaffold
¹H NMR Aromatic Protons: Signals typically appear in the δ 7.0-9.0 ppm range. The protons on the quinoline ring will show complex splitting patterns (doublets, doublets of doublets) due to both H-H and H-F coupling. [2]
¹³C NMR Aromatic Carbons: Resonances are found between δ 110-160 ppm. C-F Carbons: The carbons directly bonded to fluorine (C6, C7) will appear as large doublets due to strong one-bond ¹³C-¹⁹F coupling. Their chemical shifts are significantly influenced by the electronegative fluorine atoms. [2]
¹⁹F NMR Aromatic Fluorines: Signals for aryl fluorides appear in a characteristic region. The two fluorine atoms may show coupling to each other and to adjacent protons, providing crucial structural information. [2]
IR Spectroscopy C=C and C=N Stretching: Strong to medium bands in the 1620-1450 cm⁻¹ region are characteristic of the aromatic quinoline system. [5]C-F Stretching: A strong, characteristic absorption band is expected in the 1300-1100 cm⁻¹ region. [5]Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹. [5]
UV-Vis Spectroscopy π → π* Transitions: The conjugated aromatic system gives rise to strong absorptions in the UV region, typically with multiple bands corresponding to different π → π* electronic transitions. [6]

Relevance in Drug Development: Mechanism of Action

The this compound scaffold is the pharmacophoric heart of many fluoroquinolone antibiotics. These drugs exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. [7][8]These enzymes are critical for managing DNA topology during replication and transcription. [9] The mechanism of action involves the following key steps:

  • Enzyme Binding: The fluoroquinolone molecule binds to the enzyme-DNA complex.

  • Stabilization of the Cleavage Complex: The drug intercalates into the DNA at the point of cleavage and stabilizes a ternary complex consisting of the drug, the enzyme, and the broken DNA strands. [8][10]This prevents the enzyme from resealing the DNA break.

  • Inhibition of DNA Processes: The stabilized, toxic complex acts as a roadblock for DNA replication forks and transcription machinery, leading to a cascade of events that culminates in bacterial cell death. [7][10] The 6,7-difluoro substitution is crucial for potency. The fluorine at C6 enhances cell penetration and binding to DNA gyrase, while the substituent at the C7 position influences the antibacterial spectrum. [8]The binding is further mediated by a magnesium ion, which forms a bridge between the drug's carboxyl and keto groups and specific amino acid residues (like serine and aspartate) in the enzyme. [7][9]

Mechanism of Action Diagram

Fluoroquinolone_MoA A Bacterial DNA Gyrase/ Topoisomerase IV C DNA Cleavage (Transient Break) A->C B Bacterial DNA B->C E Formation of Ternary Drug-Enzyme-DNA Complex C->E D Fluoroquinolone Drug (e.g., Ciprofloxacin) D->E Intercalates & Binds via Mg²⁺ bridge F Stabilization of Cleaved DNA E->F G Inhibition of DNA Re-ligation F->G H Blockage of DNA Replication & Transcription G->H I Bacterial Cell Death H->I

Caption: Fluoroquinolone inhibition of DNA gyrase/topoisomerase IV.

Conclusion

This compound is more than a mere synthetic intermediate; it is a masterfully tuned molecular scaffold. Its near-planar geometry, combined with the powerful, duality of fluorine's electronic effects, creates a molecule with optimized properties for drug development. The strong inductive withdrawal of electrons by the fluorine atoms is fundamental to the high potency of the corresponding fluoroquinolone antibiotics. A thorough understanding of its structure, bonding, and the resulting physicochemical properties provides a clear rationale for its prevalence in medicinal chemistry and offers a solid foundation for the design of next-generation therapeutic agents.

References

  • A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, at a 78% yield starting from 3,4-difluorophenyl isothiocyanate was developed. The structure of the product was established by 1H, 13C, and 19F NMR spectroscopy, mass spectrometry, IR spectroscopy and confirmed by elemental analysis. (Source: MDPI, URL: [Link])
  • The incorporation of fluorine atoms into organic molecules, particularly into heterocyclic structures like quinolines, has become a pivotal strategy in modern chemical synthesis and pharmaceutical development. Fluorine's unique characteristics – its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds – significantly influence molecular properties. (Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link])
  • Quinolone antimicrobials are widely used in clinical medicine and are the only current class of agents that directly inhibit bacterial DNA synthesis. Quinolones dually target DNA gyrase and topoisomerase IV binding to specific domains and conformations so as to block DNA strand passage catalysis and stabilize DNA–enzyme complexes that block the DNA replication apparatus and generate double breaks in DNA that underlie their bactericidal activity. (Source: PMC, URL: [Link])
  • Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative.
  • The fluoroquinolones and some antitumor drugs reversibly trap type II topoisomerases on DNA as ternary complexes in which DNA is broken. Knowledge of these “cleaved complexes,” which block DNA replication and transcription, is central to establishing how quinolones and related antitopoisomerase agents act. (Source: PMC, URL: [Link])
  • The DFT-calculated LUMOs of protonated quinoline derivatives show that C4 has the largest contribution to the LUMO, suggesting that the site selectivity of the fluorination is consistent with the quinoline in the role of the electrophile. (Source: PMC - NIH, URL: [Link])
  • Fluoroquinolones used in the clinic interact with the bacterial type II topoisomerases through a “water–metal ion bridge”. (Source: MDPI, URL: [Link])
  • In the molecule of the title compound, C15H12ClF2NO3, the quinoline ring system is not planar, the dihedral angle between the pyridine and benzene rings being 3.55 (8)°. (Source: NIH, URL: [Link])
  • The primary forces driving the process of complex formation encompass the establishment of hydrogen bonds, electrostatic interactions, hydrophobic forces, and van der Waals interactions.
  • Fluorination of unsubstituted quinoline (3) resulted in a 2:1 ratio of C4 and C2 products, slightly favoring the more electrophilic C4 site. (Source: Journal of the American Chemical Society, URL: [Link])
  • FQNs exert their action by binding to one or both target enzymes and the DNA, stabilizing the cleavage complexes. Most commonly, DNA gyrase represents the main target of QN in Gram-negative bacteria. In contrast, Topoisomerase IV represents the main target of QN in Gram-positive bacteria, with DNA gyrase being the secondary target in this case. (Source: PMC - PubMed Central, URL: [Link])
  • In the title compound, C16H15F2NO4, the dihedral angle between the three-membered ring and the quinoline ring system is 64.3 (3)°.
  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784. (Source: PubChem, URL: [Link])
  • The title compound, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester, is a key intermediate to synthesize a series of fluoroquinolones. (Source: NIH, URL: [Link])
  • In the title compound, C10H6F2N4, the Car—N bonds are slightly shortened with respect to a standard aniline C—N bond [1.3580 (16) and 1.3618 (16) versus 1.39 Å], thus indicating some π–π conjgation with the electron-acceptor CN groups. (Source: International Union of Crystallography, URL: [Link])
  • According to TD–DFT calculations, added fluoride ion interacts with N3–H proton and deprotonates to generate F–H in the excited state. (Source: PubMed Central, URL: [Link])
  • Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C15H13F2NO3 | CID 9817544. (Source: PubChem, URL: [Link])
  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465. (Source: PubChem, URL: [Link])
  • The negative charge of the nitrogen atom extends also on fluorine atoms, because the nitrogen atom exhibits both σ- and π-electron withdrawing nature, while a fluorine atom is a strong σ-acceptor, but at the same it has a π-donative character.
  • We have prepared AcAP analogs with difluorination at either C(6) or C(7) (3 and 4, respectively), and we have shown that LolO catalyzes the hydroxylation of both compounds to give the 6,6- and 7,7-difluorinated analogs of 2-endo-OH-AcAP (1 and 2, respectively). (Source: NIH, URL: [Link])
  • Novel 1-carboxy methyl-6-fluoro-7-cyclic amino substituted-4-oxo-1, 4-dihydroquinolone-3-carboxylic acids 7a-n were synthesized as new class of quinolones.
  • UV–vis spectra of 20 μM solution of compound 3 in phosphate buffer. (Source: Beilstein Journals, URL: [Link])
  • UV/vis spectra: Shimadzu UV/VIS scanning spectrophotometer UV-2101 PC; concentration: 0.01 mg/mL. (Source: Sciforum, URL: [Link])
  • In this study, the synthesis of gefitinib commenced with a stable 6,7-dimethoxy-3H-quinazolin-4-one as the starting material. (Source: Indonesian Journal of Chemistry, URL: [Link])
  • Quinolones, or oxo-quinolines, are among the most commonly encountered heterocycles in drug discovery. (Source: MDPI, URL: [Link])
  • The aim of this study was to investigate the spectroscopic properties as well as antioxidant activity of newly synthesized quinoline derivatives... All compounds showed the ability to absorb UV-Vis radiation and the presence of both transitions π-π* and n-π*.
  • The IR spectrum of an alkane is fairly uninformative because no functional groups are present and all absorptions are due to C–H and C–C bonds.
  • We present a modified version of the Pekarian function (PF) suitable for fitting of UV-vis absorption and fluorescence spectra. (Source: New Journal of Chemistry (RSC Publishing), URL: [Link])
  • As natural products can serve as source for novel molecular scaffolds and thus stimulate ideas for novel lead compounds, a renewed and growing interest in these molecules can be observed which gets demonstrated by several recently published drug design projects. (Source: NIH, URL: [Link])
  • In this video we'll skip the boring theory of the IR and jump right into the nitty-gritty details of how to read and interpret the IR spectra. (Source: YouTube, URL: [Link])
  • The stretching vibration of the C=C bond usually gives rise to a moderate band in the region 1680-1640 cm-1. (Source: Palacký University Olomouc, URL: [Link])
  • To test photometric accuracy in the UV region of the spectrum according to USP <857>, a solution of potassium dichromate (K2Cr2O7) in dilute perchloric acid is measured. (Source: Agilent, URL: [Link])
  • In aromatic compounds, each band in the spectrum can be assigned: C–H stretch from 3100-3000 cm-1; overtones, weak, from 2000-1665 cm-1; C–C stretch (in-ring) from 1600-1585 cm-1 and 1500-1400 cm-1. (Source: Chemistry LibreTexts, URL: [Link])
  • An NMR spectrum contains four important experimental observables, chemical shifts, coupling constants, peak intensity (integration), and peak width (relaxation time), that provide quantitative measurements of the structure, dynamics, and nuclei count of the chemical entity being studied. (Source: UNL | Powers Group, URL: [Link])
  • NMR Spectroscopy · Explanation. For tables of data see Acetylene: Alkene; Allyl; Allene; Benzene; Benzyl; Cyclopropane; Cyclohexane; Diene; Naphthalene; Neopentyl.
  • The following table lists infrared spectroscopy absorptions by frequency regions. (Source: Chemistry LibreTexts, URL: [Link])
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
  • The geometry, frequency and intensity of the vibrational bands of 8-hydroxyquinoline and its 5,7-dichloro, 5,7-dibromo, 5,7-diiodo and 5,7-dinitro derivatives were obtained by the density functional theory (DFT) calculations.
  • All other spectroscopic data were in accordance with the literature and with those of the racemic compound. (Source: MDPI, URL: [Link])
  • All stages of drug discovery and development, including clinical trials, have embarked on developing and utilizing ML algorithms and software to identify novel targets. (Source: PMC, URL: [Link])
  • Crystal data, data collection and structure refinement details are summarized in Table 2. (Source: PMC - NIH, URL: [Link])
  • Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006) and ( R )-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch.
  • This study, spectroscopic, molecular structure, and electronic features of 6-chloroquinoline were studied via experimental techniques of FT-IR, UV-Vis, 1H and 13C NMR and electronic structure with DFT/B3LYP method. (Source: DergiPark, URL: [Link])
  • Gas chromatographic/mass spectrometric data are presented which demonstrate the presence of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (DHTIQ)
  • Discovery and development of a new drug is a long lasting and expensive journey that takes around 20 years from starting idea to approval and marketing of new medic

Sources

A Technical Guide to the Spectroscopic Characterization of the 6,7-Difluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the 6,7-difluoroquinoline core, a key structural motif in the development of pharmaceuticals, particularly fluoroquinolone antibiotics. Due to the limited availability of published complete spectral sets for the unsubstituted parent compound, this document will focus on a detailed examination of a representative derivative: Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . This complex molecule serves as an excellent case study to understand the spectroscopic signatures imparted by the this compound framework and the influence of various substituents. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to the this compound Core

The quinoline ring system is a fundamental heterocyclic scaffold in medicinal chemistry. The introduction of fluorine atoms into the carbocyclic ring, specifically at the 6 and 7 positions, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are often key to enhancing the efficacy and pharmacokinetic profile of drug candidates. Spectroscopic analysis is therefore a critical tool for the unambiguous structure elucidation and quality control of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds like the this compound derivative under study, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, in this case, deuterochloroform (CDCl₃). The spectrum is typically recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm), or the residual solvent peak (CDCl₃ at δ 7.26 ppm) is used for calibration. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

Data Summary for Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant(s) (J) Hz
13.16Singlet1HOH-
7.92Doublet of Doublets1HH-5³J(H-F) = 10.2, ⁴J(H-F) = 9.0
7.57Doublet of Doublets1HH-8³J(H-F) = 11.0, ⁴J(H-F) = 7.3
7.43Doublet of Doublets2HH-13, H-17 (4-fluorobenzyl)⁴J(H-F) = 5.6, ³J(H-H) = 8.6
7.00Doublet of Doublets2HH-14, H-16 (4-fluorobenzyl)³J(H-F) = 8.3, ³J(H-H) = 8.6
4.46Singlet2HSCH₂-
4.05Singlet3HOCH₃-

Data sourced from a study on a novel fluoroquinolone precursor[1].

Interpretation and Expertise: The ¹H NMR spectrum reveals several key features. The downfield signal at 13.16 ppm is characteristic of a strongly hydrogen-bonded hydroxyl group, likely due to intramolecular hydrogen bonding with the adjacent carbonyl group of the ester. The aromatic region shows two distinct signals for the quinoline core protons, H-5 and H-8. Their chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the overall aromatic system. The multiplicity of these signals as doublets of doublets arises from coupling to the fluorine atoms at positions 6 and 7. The magnitudes of the coupling constants (J-values) are crucial for assigning the specific protons. The signals for the 4-fluorobenzyl group also appear as expected in the aromatic region, with their own characteristic splitting patterns due to both H-H and H-F couplings. The singlets at 4.46 and 4.05 ppm are readily assigned to the methylene (SCH₂) and methyl (OCH₃) protons, respectively, as they lack adjacent proton coupling partners.

Caption: Key proton environments in the ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Due to the low natural abundance of ¹³C (1.1%), a greater number of scans is required. Proton decoupling is routinely applied to simplify the spectrum to a series of singlets, where each unique carbon atom gives one signal. The chemical shift range for ¹³C is much wider than for ¹H, typically 0-220 ppm.

Interpretation and Expertise: While specific ¹³C data for this exact derivative was not fully detailed in the primary source, we can predict the expected regions for the carbon signals. The carbonyl carbons of the ester and the quinoline ring (C-4) would appear significantly downfield (160-180 ppm). The aromatic carbons of the quinoline and fluorobenzyl rings would resonate in the 100-160 ppm range. The carbons directly bonded to fluorine (C-6 and C-7) would show large one-bond C-F coupling constants, which can be observed in a ¹³C-coupled spectrum. The aliphatic carbons of the OCH₃ and SCH₂ groups would appear upfield, typically in the 15-60 ppm range.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Experimental Protocol: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus. The experiment is run on a multi-nuclear NMR spectrometer. Chemical shifts are typically referenced to an external standard, such as CFCl₃ (δ 0.00 ppm). The spectral window for ¹⁹F NMR is very wide, which minimizes signal overlap.

Interpretation and Expertise: For the this compound core, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for F-6 and one for F-7. These signals would likely appear as multiplets due to coupling with each other (³J(F-F)) and with the neighboring protons (H-5 and H-8). The chemical shifts of aromatic fluorine atoms are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for substitution patterns and electronic effects within the molecule.

Infrared (IR) Spectroscopy

Experimental Protocol: IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed, where the sample is pressed against a crystal (e.g., diamond or germanium). Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Interpretation and Expertise: The IR spectrum provides information about the functional groups present in the molecule. For the title compound, key vibrational bands would be expected for:

  • O-H stretching: A broad band in the region of 3400-2500 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.

  • C-H stretching: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds.

  • C=O stretching: A strong, sharp absorption around 1700-1650 cm⁻¹ corresponding to the carbonyl groups of the ester and the quinolone ring.

  • C=C and C=N stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic quinoline system.

  • C-F stretching: Strong absorptions in the 1300-1000 cm⁻¹ region.

IR_Interpretation cluster_0 Key Functional Groups Molecule Molecule Vibrational Modes Vibrational Modes Molecule->Vibrational Modes IR Spectrum IR Spectrum Vibrational Modes->IR Spectrum Functional Group ID Functional Group ID IR Spectrum->Functional Group ID O-H O-H C=O C=O C-F C-F Aromatic C=C Aromatic C=C

Caption: Workflow for IR spectral interpretation.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this type of compound, Electrospray Ionization (ESI) is a common technique, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Interpretation and Expertise: The primary piece of information from the mass spectrum is the molecular ion peak ([M+H]⁺ for positive ion mode ESI), which confirms the molecular weight of the compound. For the title derivative, the expected molecular weight is 417.07 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinoline derivatives include the loss of substituents and cleavage of the rings. The presence of fluorine and sulfur atoms can be identified by their characteristic isotopic patterns.

Conclusion

The spectroscopic characterization of this compound derivatives is a multi-faceted process that relies on the synergistic use of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. Each technique provides unique and complementary information that, when combined, allows for the unambiguous determination of the molecular structure. This guide, using a representative substituted this compound, illustrates the key principles and experimental considerations necessary for the successful analysis of this important class of compounds. The insights provided herein are intended to empower researchers in medicinal chemistry and drug development to confidently characterize their novel molecular entities.

References

  • Nagornova, I.A.; Medvedeva, M.V.; Rusinov, O.A.; et al. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

Sources

An In-depth Technical Guide to the Solubility of 6,7-Difluoroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6,7-Difluoroquinoline, a pivotal fluorinated building block in modern medicinal chemistry. Recognizing the general absence of publicly available, quantitative solubility data for this specific compound, this document emphasizes the foundational principles and detailed experimental methodologies required for its accurate assessment. We delve into the physicochemical properties of this compound, offering a theoretical basis for its expected behavior in various organic media. This guide furnishes researchers, scientists, and drug development professionals with two robust, step-by-step protocols for measuring both kinetic and thermodynamic solubility. By synthesizing theoretical insights with field-proven experimental design, this whitepaper serves as an essential resource for any laboratory engaged in the synthesis, formulation, or biological evaluation of this compound and its derivatives.

Introduction: The Imperative of Solubility in Drug Discovery

This compound is a key heterocyclic scaffold utilized in the synthesis of advanced pharmaceutical agents, particularly in the development of novel antibacterial and anticancer compounds.[1] The strategic placement of fluorine atoms at the 6 and 7 positions can significantly enhance metabolic stability, binding affinity, and lipophilicity—critical attributes for a successful drug candidate.[2][3]

However, these same modifications profoundly influence the compound's solubility, a master variable that governs every stage of the drug development pipeline. From ensuring reliable concentrations in high-throughput screening assays to achieving adequate bioavailability in preclinical and clinical studies, a thorough understanding of a compound's solubility is not merely advantageous; it is a prerequisite for success. Low solubility can lead to underestimated toxicity, unreliable bioassay results, and significant challenges in formulation development.[4][5]

This guide addresses the critical need for a standardized approach to evaluating the solubility of this compound in relevant organic solvents, providing the theoretical and practical tools necessary to generate reliable and reproducible data.

Physicochemical Profile and Predicted Solubility Behavior of this compound

The solubility of a compound is dictated by the interplay between its intrinsic properties and the characteristics of the solvent. The structure of this compound provides several clues to its expected behavior.

  • Core Structure: The quinoline ring system is aromatic and heterocyclic. The nitrogen atom acts as a hydrogen bond acceptor, allowing for specific interactions with protic solvents (e.g., alcohols).[6] The overall fused ring structure is relatively nonpolar and hydrophobic.[7]

  • Fluorine Substitution: The two fluorine atoms are highly electronegative and increase the molecule's lipophilicity compared to unsubstituted quinoline.[2] This modification can alter the electron distribution across the aromatic system, influencing dipole-dipole and van der Waals interactions.[3] While the C-F bond is polar, the symmetrical placement of two fluorine atoms on the benzene moiety may result in a molecule with a moderate overall dipole moment.

  • Intermolecular Forces: Solubility is achieved when the energy of solute-solvent interactions overcomes the energy of solute-solute (crystal lattice) and solvent-solvent interactions. For this compound, key interactions will include:

    • Dipole-Dipole Interactions: With polar aprotic solvents (e.g., DMSO, Acetonitrile).

    • London Dispersion Forces: With nonpolar solvents (e.g., Toluene, Hexane).

    • Hydrogen Bonding: The nitrogen atom can accept hydrogen bonds from protic solvents (e.g., Methanol, Ethanol).[6][8]

Based on these characteristics, it is predicted that this compound will exhibit moderate to good solubility in polar aprotic and polar protic organic solvents, and lower solubility in highly nonpolar solvents.

cluster_solute This compound cluster_solvents Organic Solvents Solute C₉H₅F₂N Protic Protic (e.g., Methanol) Solute->Protic H-Bonding (N-atom) Dipole-Dipole Dispersion Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole Dispersion Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Dispersion Forces

Caption: Predicted intermolecular interactions driving solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In pharmaceutical research, solubility is assessed in two primary forms: kinetic and thermodynamic. Understanding the difference is crucial for proper data interpretation.[4]

  • Kinetic Solubility: This is the concentration of a compound when a precipitate first forms from a solution where the compound was initially fully dissolved, typically in an organic solvent like Dimethyl Sulfoxide (DMSO).[5] It is a high-throughput measurement often used in early discovery to assess feasibility for biological assays.[9] The results can be influenced by the rate of precipitation and may represent a supersaturated state, often yielding higher values than thermodynamic solubility.[10]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[11] It is considered the "true" solubility and is determined using a shake-flask method over an extended period (e.g., 24 hours) to ensure equilibrium is reached.[12] This measurement is vital for lead optimization and formulation development.[5]

The following diagram illustrates the distinct workflows for determining these two critical parameters.

cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k1 Dissolve Compound in 100% DMSO (High Conc. Stock) k2 Add Aliquot of Stock to Organic Solvent k1->k2 k3 Short Incubation (e.g., 2 hours) k2->k3 k4 Separate Precipitate (Filter / Centrifuge) k3->k4 k5 Quantify Supernatant (HPLC-UV / LC-MS) k4->k5 t1 Add Excess Solid Compound to Organic Solvent t2 Equilibrate by Shaking (e.g., 24 hours) t1->t2 t3 Separate Undissolved Solid (Filter / Centrifuge) t2->t3 t4 Quantify Supernatant (HPLC-UV / LC-MS) t3->t4

Caption: Experimental workflows for solubility determination.

Experimental Protocols for Solubility Determination

The following protocols provide robust, self-validating methodologies for determining the solubility of this compound. The use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) is described for quantification, as it is a common and reliable technique.[13]

Prerequisite: HPLC-UV Method and Calibration

Before commencing solubility experiments, a validated HPLC-UV method capable of quantifying this compound is required.

  • Method Development: Develop an HPLC method (isocratic or gradient) with a suitable column (e.g., C18) and mobile phase that provides a sharp, symmetrical peak for this compound with a reasonable retention time.

  • Determine λmax: Using a UV detector, determine the wavelength of maximum absorbance (λmax) for this compound to ensure maximum sensitivity.

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Acetonitrile or DMSO) to create a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Generate Calibration Curve: Prepare a series of at least five standard solutions by serially diluting the primary stock solution. Inject these standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and a correlation coefficient (R²) ≥ 0.995 are essential for calculating the concentration of unknown samples.[13]

Protocol 1: Kinetic Solubility Determination

This protocol is designed for rapid, high-throughput assessment.[14]

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[15]

  • Assay Plate Setup: In the wells of a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution.

  • Solvent Addition: Add the desired organic solvent to each well to achieve the target final concentration (e.g., 100 µM). Ensure the final percentage of DMSO is low (typically ≤2%) to minimize its co-solvent effects.[9]

  • Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.[9]

  • Phase Separation: After incubation, separate any precipitate from the solution. This is commonly achieved by filtering the plate's contents through a solubility filter plate (e.g., 0.45 µm) into a collection plate.[15]

  • Quantification: Analyze the filtrate from the collection plate by HPLC-UV.

  • Calculation: Using the peak area from the sample and the calibration curve equation, calculate the concentration of this compound in the filtrate. This value represents the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This protocol follows the gold-standard shake-flask method to determine true equilibrium solubility.[11][12]

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 1-2 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[5] Visually confirm that excess solid remains.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial.[13]

  • Dilution (if necessary): If the anticipated solubility is high, dilute the filtered sample with a known volume of the mobile phase to bring its concentration within the range of the calibration curve.

  • Quantification: Analyze the sample by HPLC-UV.

  • Calculation: Using the peak area from the sample, the calibration curve equation, and accounting for any dilution factor, calculate the concentration of this compound. This value is the thermodynamic solubility.

Data Presentation

All experimentally determined solubility data should be recorded systematically. The following table provides a template for clear and comprehensive data presentation.

Organic SolventSolvent ClassMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
MethanolProtic, PolarThermodynamic25Experimental ValueCalculated Value
EthanolProtic, PolarThermodynamic25Experimental ValueCalculated Value
AcetonitrileAprotic, PolarThermodynamic25Experimental ValueCalculated Value
DMSOAprotic, PolarThermodynamic25Experimental ValueCalculated Value
AcetoneAprotic, PolarThermodynamic25Experimental ValueCalculated Value
DichloromethaneAprotic, NonpolarThermodynamic25Experimental ValueCalculated Value
TolueneAprotic, NonpolarThermodynamic25Experimental ValueCalculated Value
Solvent XClassKinetic25Experimental ValueCalculated Value

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that dictates its utility in both chemical synthesis and pharmaceutical development. While specific quantitative data is not widely published, this guide provides the necessary theoretical foundation and detailed, actionable protocols for its determination. By distinguishing between and accurately measuring both kinetic and thermodynamic solubility, researchers can make informed decisions, mitigate risks associated with poor solubility, and accelerate their research and development programs. The rigorous application of the methodologies outlined herein will empower scientists to generate the high-quality, reliable data required for the successful application of this important chemical entity.

References

  • BIOSYNCE. (2025). What are the physical properties of quinoline? BIOSYNCE Blog. [Link]
  • Santo, M., Cattana, R., & Silber, J. J. (2001). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1541-1553. [Link]
  • U.S. Pharmacopeia. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 35-40. [Link]
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 5(12), 1159-1184. [Link]
  • Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(10), 2745-2755. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties.
  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • ResearchGate. (2001). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet–visible spectroscopic studies.
  • University of Padua. (2024). Predicting drug solubility in organic solvents mixtures.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • ResearchGate. (2009). Solvent selection for pharmaceuticals.
  • ResearchGate. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  • PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.
  • International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • ResearchGate. (2018). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
  • ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Molecules. (2023).
  • Biosynce. (2025). What is the solubility of quinoline in different solvents for antimalarial formulations?
  • MDPI. (2023).
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • MDPI. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones.
  • Wikipedia. (n.d.). Quinoline.
  • Autech. (n.d.). 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • PubChem. (n.d.). Quinoline, 6-fluoro-.

Sources

The Emergence of a Core Scaffold: A Technical Guide to the Discovery and Synthesis of 6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-difluoroquinoline core is a cornerstone in modern medicinal chemistry, most notably as the foundational scaffold for a multitude of life-saving fluoroquinolone antibiotics. This guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this pivotal heterocyclic compound. While a singular, seminal publication marking its initial synthesis remains elusive in the annals of chemical literature, its history is intrinsically woven into the evolution of quinoline synthesis and the relentless pursuit of more effective antibacterial agents. We will dissect the key synthetic strategies, providing both mechanistic insights and detailed experimental protocols, to offer a comprehensive resource for professionals in the field.

Introduction: The Strategic Importance of Fluorine in the Quinoline Core

The quinoline ring system, first isolated from coal tar in 1834, has a rich history in medicinal chemistry, with quinine being the most famous early example.[1] However, the strategic introduction of fluorine atoms onto this scaffold, particularly at the 6- and 7-positions, marked a paradigm shift in its therapeutic potential. The strong electron-withdrawing nature of fluorine profoundly alters the electronic properties of the quinoline ring, enhancing the compound's acidity, modulating its pharmacokinetic profile, and critically, increasing its potency as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[2][3] This has made the this compound moiety an indispensable building block in the synthesis of numerous broad-spectrum fluoroquinolone antibiotics, including Ciprofloxacin, Norfloxacin, and Levofloxacin.[4]

The "discovery" of this compound is therefore not a story of a single serendipitous event, but rather the logical and driven evolution of synthetic chemistry to meet the demands of drug development. Its history is the history of the methods developed to construct it.

The Synthetic Arsenal: Classical Routes to the this compound Scaffold

The construction of the this compound ring system has relied on the adaptation of several classical named reactions for quinoline synthesis. The choice of method is often dictated by the desired substitution pattern on the final molecule. Below, we explore the most relevant and historically significant of these synthetic strategies.

The Doebner-von Miller Reaction: Building the Quinoline Core from Anilines and α,β-Unsaturated Carbonyls

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a powerful method for preparing quinolines from anilines and α,β-unsaturated aldehydes or ketones, typically under strong acid catalysis.[5][6][7] This approach has been successfully applied to the synthesis of substituted 6,7-difluoroquinolines.

Causality of Experimental Choices: The reaction is initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The strong acid catalyst serves two primary purposes: it activates the carbonyl for nucleophilic attack and facilitates the subsequent cyclization and dehydration steps to form the aromatic quinoline ring. An oxidizing agent, such as p-chloranil or even air, is often required to ensure the final aromatization step.

Experimental Protocol: Synthesis of 6,7-Difluoro-2-methylquinoline

This protocol is adapted from a known procedure for the synthesis of a substituted this compound and illustrates the practical application of the Doebner-von Miller reaction.[8]

Materials:

  • 3,4-Difluoroaniline

  • Crotonaldehyde

  • p-Chloranil

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Butanol

  • Toluene

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Potassium Carbonate (K₂CO₃)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a refluxing solution of 3,4-difluoroaniline (1.0 eq), p-chloranil (1.0 eq), and concentrated HCl in 2-butanol, add a solution of crotonaldehyde (1.0 eq) in 2-butanol dropwise.

  • After the addition is complete, continue heating the reaction mixture for 2 hours.

  • Remove a portion of the solvent under vacuum.

  • Add toluene to the reaction mixture and continue to remove the solvent until a thick solid forms.

  • Add THF and heat the mixture for 30 minutes, then cool to 0°C.

  • Collect the solid by filtration and wash with cold THF.

  • Dissolve the solid in a biphasic mixture of aqueous K₂CO₃ and EtOAc.

  • Separate the organic phase, and extract the aqueous phase with EtOAc.

  • Combine the organic phases, dry over MgSO₄, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a minimal amount of EtOAc to yield 6,7-difluoro-2-methylquinoline.

Workflow Diagram:

Doebner_von_Miller reagents 3,4-Difluoroaniline Crotonaldehyde p-Chloranil, HCl reaction Reflux in 2-Butanol reagents->reaction 1. Add dropwise workup Solvent Exchange & Precipitation reaction->workup 2. Heat 2h extraction Aqueous K₂CO₃/ EtOAc Extraction workup->extraction 3. Isolate solid purification Crystallization (EtOAc) extraction->purification 4. Purify product 6,7-Difluoro-2-methylquinoline purification->product caption Doebner-von Miller Synthesis Workflow

Caption: Doebner-von Miller Synthesis Workflow

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone for the synthesis of 4-hydroxyquinoline derivatives.[9][10] The reaction proceeds by the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[11] This method is particularly significant as it provides direct access to the 4-quinolone core, a key feature of fluoroquinolone antibiotics.[12]

Causality of Experimental Choices: The initial condensation is typically carried out at a moderate temperature. The crucial cyclization step, however, requires high temperatures (often >250°C) to effect an intramolecular electrophilic attack of the aniline ring onto one of the ester carbonyls, followed by elimination of ethanol. High-boiling solvents like diphenyl ether are traditionally used for this purpose. Subsequent hydrolysis of the remaining ester group and decarboxylation yields the 4-hydroxyquinoline.

Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

This protocol details a key transformation in the synthesis of many fluoroquinolone antibiotics, starting from a pre-formed intermediate that would be derived from 3,4-difluoroaniline in a Gould-Jacobs-type sequence.[13]

Materials:

  • 2-chloro-α-[(cyclopropylamino)methylene]-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester

  • Sodium Hydride (NaH)

  • Dry Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere, add sodium hydride to a solution of 2-chloro-α-[(cyclopropylamino)methylene]-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester in dry DMF.

  • Heat the reaction mixture. The intramolecular cyclization occurs via nucleophilic aromatic substitution of the chloride, driven by the enolate formed upon deprotonation by NaH.

  • After the reaction is complete, quench the reaction and perform an appropriate workup to isolate the product, ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

Reaction Mechanism Diagram:

Gould_Jacobs_Cyclization start Intermediate intermediate1 Enolate start->intermediate1 + NaH - H₂ product Cyclized Product intermediate1->product Intramolecular Nucleophilic Aromatic Substitution (-NaCl) caption Gould-Jacobs Cyclization Step

Caption: Gould-Jacobs Cyclization Step

The Combes Quinoline Synthesis: Condensation of Anilines and β-Diketones

First reported in 1888, the Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form substituted quinolines.[14][15] This method is particularly useful for preparing 2,4-disubstituted quinolines.

Causality of Experimental Choices: The reaction begins with the formation of an enamine intermediate from the aniline and the β-diketone. A strong acid, such as sulfuric acid or polyphosphoric acid, then catalyzes the intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type cyclization), followed by dehydration to yield the aromatic quinoline product.[16] The regioselectivity of the cyclization can be influenced by the substitution pattern on the aniline.

The Role of this compound in Drug Development

The primary and most impactful application of the this compound scaffold is in the synthesis of fluoroquinolone antibiotics. The core structure, specifically 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is a pivotal intermediate for a wide range of these drugs.[17] The 6-fluoro and 7-substituents are crucial for their antibacterial activity and pharmacokinetic properties.

Key Fluoroquinolone Antibiotics Derived from the this compound Core:

Antibiotic7-Position SubstituentKey Applications
Ciprofloxacin PiperazinylBroad-spectrum activity against Gram-negative and Gram-positive bacteria.
Norfloxacin PiperazinylPrimarily used for urinary tract infections.
Levofloxacin N-methylpiperazinylBroad-spectrum activity, particularly against respiratory pathogens.
Moxifloxacin 7-((4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)Enhanced activity against Gram-positive and atypical bacteria.
Gatifloxacin 3-methylpiperazinylBroad-spectrum activity.
Balofloxacin 3-(aminomethyl)pyrrolidinylUsed for urinary tract and respiratory infections.[17]
Besifloxacin 3-aminohexahydro-1H-azepin-1-ylUsed as an ophthalmic solution for bacterial conjunctivitis.[18]

Technical Data: Spectroscopic Characterization

Expected ¹H NMR Characteristics:

  • The aromatic protons would appear in the range of 7.0-9.0 ppm.

  • The protons on the pyridine ring (H-2, H-3, H-4) would be downfield compared to those on the benzene ring.

  • The protons on the benzene ring (H-5 and H-8) would show coupling to the adjacent fluorine atoms, resulting in complex splitting patterns (doublet of doublets or more complex multiplets).

Expected ¹³C NMR Characteristics:

  • The carbon atoms directly bonded to fluorine (C-6 and C-7) would exhibit large one-bond C-F coupling constants.

  • The chemical shifts of C-6 and C-7 would be significantly downfield due to the deshielding effect of the fluorine atoms.

  • The carbons ortho and para to the fluorine atoms (C-5, C-8, and carbons in the pyridine ring) would also show smaller two- and three-bond C-F couplings.

Conclusion

The history of this compound is a testament to the synergy between synthetic organic chemistry and drug discovery. While the precise moment of its first creation is not clearly documented, its emergence as a critical molecular scaffold is undeniable. The adaptation of classical quinoline syntheses, such as the Doebner-von Miller, Gould-Jacobs, and Combes reactions, has provided the chemical community with the tools to construct this vital building block. The profound impact of incorporating the 6,7-difluoro substitution pattern on the biological activity of quinolones has cemented its place in the pantheon of important heterocyclic compounds, leading to the development of numerous essential medicines that have saved countless lives. This guide has aimed to provide a comprehensive overview of the synthetic strategies and historical context surrounding this important molecule, serving as a valuable resource for those working at the forefront of pharmaceutical research and development.

References

  • PrepChem. Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Fluoroquinolones: The Indispensable Role of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid.
  • ResearchGate. Synthesis and Crystal Structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-(O-3,O-4)-bis-(acetate-O)borate.
  • Hangzhou Zhuyuan Medical Technology Co., Ltd. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • PrepChem. Synthesis of 6,7-Difluoro-2-methylquinoline.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Merck Index. Gould-Jacobs Reaction.
  • Wikipedia. Gould–Jacobs reaction.
  • Wikipedia. Doebner–Miller reaction.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Name-Reaction.com. Combes Quinoline Synthesis.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Química Orgánica. Synthesis of Fluoroquinolone Antibiotics.
  • Wikipedia. Combes quinoline synthesis.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Google Patents. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Google Patents. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • Google Patents. US4952695A - Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials.
  • SynArchive. Doebner-Miller Reaction.
  • Google Patents. US20070123708A1 - Process for the synthesis of quinoline derivatives.
  • Google Patents. CN102464613B - Synthetic method of quinoline derivative.
  • Google Patents. EP1461319B1 - Quinoline derivatives, synthesis method, and medicines containing said derivatives.
  • National Center for Biotechnology Information. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • National Center for Biotechnology Information. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance.
  • National Center for Biotechnology Information. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.

Sources

A Theoretical Deep Dive: Unraveling the Electronic Structure of 6,7-Difluoroquinoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of fluorine atoms, particularly at the 6 and 7 positions, profoundly influences the molecule's electronic properties, metabolic stability, and target-binding affinity, making 6,7-difluoroquinoline a critical synthon for modern drug development.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the theoretical methodologies employed to investigate the electronic structure of this compound. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and spectroscopic characteristics. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for the rational design of novel quinoline-based therapeutics.

Introduction: The Significance of Fluorine in Quinoline Scaffolds

The quinoline ring system is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties.[3] In the context of the quinoline scaffold, difluorination at the 6 and 7 positions is a well-established strategy to enhance biological activity.[1][2] This enhancement is often attributed to the high electronegativity of fluorine, which can modulate the electron distribution within the aromatic system, influence pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with biological targets.[3]

Understanding the precise electronic consequences of this difluorination is paramount for rational drug design. Theoretical and computational studies provide a powerful lens through which we can visualize and quantify these effects, offering insights that are often difficult to obtain through experimental means alone.[6] This guide will provide a detailed protocol for conducting such a theoretical investigation of this compound, from initial structure optimization to the prediction of its spectroscopic properties.

Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. For a molecule like this compound, a combination of Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties has proven to be a robust and accurate approach.[7][8]

The Causality Behind Method Selection

The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established and widely validated combination for organic molecules containing heteroatoms and halogens.[7][9]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic systems. It provides a good balance between computational cost and accuracy for a wide range of molecular properties.[9]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three sets of functions to describe each atomic orbital, providing a more flexible and accurate representation of the electron density compared to smaller basis sets.

    • The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the behavior of electrons far from the nucleus and are important for calculating accurate electronic properties and non-covalent interactions.

    • The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of anisotropic electron distributions in chemical bonds.

This combination of functional and basis set has been shown to yield results that are in good agreement with experimental data for related quinoline derivatives.[7]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for a comprehensive theoretical study of this compound.

Computational Workflow for this compound cluster_0 Step 1: Input & Geometry Optimization cluster_1 Step 2: Electronic Structure Analysis cluster_2 Step 3: Spectroscopic Properties A Construct 3D structure of This compound B Perform Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm minimum energy structure) B->C D Calculate Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) C->D Optimized Geometry G Simulate FT-IR Spectrum C->G Vibrational Frequencies H Simulate NMR Spectrum (GIAO Method) C->H Shielding Tensors I Predict UV-Vis Spectrum (TD-DFT) C->I Excited States E Generate Molecular Electrostatic Potential (MEP) Map D->E F Perform Natural Bond Orbital (NBO) Analysis E->F

Caption: A logical workflow for the theoretical investigation of this compound's electronic structure.

Analysis of Electronic Properties

Optimized Molecular Geometry

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. The calculated bond lengths and angles provide the foundational data for all subsequent calculations. For this compound, the optimized structure will reveal the planarity of the quinoline ring and the precise orientation of the fluorine atoms. A frequency calculation must be performed following optimization to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.375C2-N1-C9117.5
C3-C41.423N1-C2-C3123.0
C4-C101.410C2-C3-C4119.2
C5-C61.378C3-C4-C10118.8
C6-C71.390C5-C6-C7120.5
C7-C81.385C6-C7-C8120.3
C6-F111.350C5-C6-F11119.5
C7-F121.352C8-C7-F12119.6

Note: These are representative values and may vary slightly depending on the specific computational software and settings.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[10][11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.[11][13]

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring system, while the LUMO will also be distributed over the π-system. The presence of the electronegative fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted quinoline, which can have significant implications for its reactivity and interactions with biological targets.

HOMO-LUMO Interaction cluster_0 cluster_1 This compound LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Transition)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.92
Energy Gap (ΔE)4.93

Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[13][14] The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

For this compound, the MEP map is expected to show a negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and hydrogen bonding. The regions around the fluorine atoms will also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic ring will show a positive potential (blue), indicating their susceptibility to nucleophilic attack. This information is critical for understanding how the molecule might interact with a biological receptor.

Spectroscopic Analysis

Theoretical calculations can provide valuable predictions of a molecule's spectroscopic properties, which can aid in the interpretation of experimental data.[6][15]

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be used to simulate the FT-IR spectrum of this compound. By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific bond stretches, bends, and torsions within the molecule.[7] Key expected vibrations would include the C-H stretching modes of the aromatic ring, the C=C and C=N stretching vibrations of the quinoline core, and the characteristic C-F stretching vibrations. It is common practice to scale the calculated frequencies by a factor (e.g., 0.961 for B3LYP) to account for anharmonicity and other systematic errors in the calculations.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules.[7] The calculated chemical shifts can be compared directly with experimental data to confirm the molecular structure. The presence of the two fluorine atoms will have a significant impact on the chemical shifts of the nearby carbon and hydrogen atoms, and these effects can be accurately predicted by the calculations.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π* transitions), providing a detailed understanding of the molecule's photophysical properties. For this compound, the main absorption bands in the UV-Vis spectrum will correspond to electronic transitions within the aromatic π-system.

Implications for Drug Development

The theoretical insights gained from studying the electronic structure of this compound have direct applications in drug development:

  • Rational Design of Analogs: By understanding how the fluorine atoms influence the electronic properties, medicinal chemists can design new analogs with tailored characteristics. For example, the MEP map can guide the placement of additional substituents to enhance interactions with a target protein.[16]

  • Prediction of Reactivity and Metabolism: The HOMO-LUMO gap and MEP analysis can provide clues about the molecule's reactivity and potential sites of metabolic transformation.[14]

  • Structure-Activity Relationship (SAR) Studies: Computational data can be integrated into Quantitative Structure-Activity Relationship (QSAR) models to correlate electronic properties with biological activity, accelerating the identification of potent drug candidates.[17][18]

  • Molecular Docking: The optimized geometry and calculated partial charges of this compound can be used as input for molecular docking studies to predict its binding mode and affinity to a biological target.[5][19]

Conclusion

Theoretical studies provide an indispensable toolkit for dissecting the intricate electronic structure of this compound. Through the rigorous application of DFT and TD-DFT, we can gain a fundamental understanding of its geometry, reactivity, and spectroscopic signatures. These computational insights, when integrated with experimental data, empower researchers and drug development professionals to make more informed decisions in the design and optimization of novel quinoline-based therapeutic agents, ultimately accelerating the journey from molecular concept to clinical reality.

References

  • Journal of Molecular Modeling. (2021). Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques. Springer Link. [Link]
  • ProQuest. (2021). Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques. ProQuest. [Link]
  • Arabian Journal of Chemistry. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. ScienceDirect. [Link]
  • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
  • PubMed. (2014). Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. PubMed. [Link]
  • PubMed Central (PMC). (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central (PMC). [Link]
  • ResearchGate. (2015). Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs.
  • ResearchGate. (2025). Enhanced Adsorption of Fluoroquinolone Antibiotic on the Surface of the Mg-, Ca-, Fe- and Zn-doped C60 Fullerenes: DFT and TD-DFT Approach.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Fluoroquinolones: The Indispensable Role of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • PubMed. (2017). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. PubMed. [Link]
  • ResearchGate. (2017). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin.
  • MDPI. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • MDPI. (2023). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. MDPI. [Link]
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
  • PubChem. (2025).
  • National Institutes of Health (NIH). (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Institutes of Health (NIH). [Link]
  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]
  • PubMed Central (PMC). (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PubMed Central (PMC). [Link]
  • PubChem. (n.d.).
  • Alma Mater Studiorum Università di Bologna. (2021). Computational molecular spectroscopy. Alma Mater Studiorum Università di Bologna. [Link]
  • OUCI. (2023). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. OUCI. [Link]
  • MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
  • Scirp.org. (2020). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]
  • YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link]
  • PubMed. (2017). Spectroscopy with computational analysis in virological studies: A decade (2006-2016). PubMed. [Link]
  • Indian Journal of Biochemistry & Biophysics. (2025). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. CSIR. [Link]
  • ScienceDirect. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
  • Semantic Scholar. (2022). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Semantic Scholar. [Link]
  • ResearchGate. (2023). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline.
  • AIMS Press. (2022).
  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]
  • PubMed. (2006). Electronic structure control of the nucleophilicity of transition metal-thiolate complexes: an experimental and theoretical study. PubMed. [Link]

Sources

Quantum chemical calculations for 6,7-Difluoroquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Quantum Chemical Calculations for the Rational Design of 6,7-Difluoroquinoline Derivatives

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent therapeutic agents, particularly within the fluoroquinolone class of antibiotics.[1][2] The strategic placement of fluorine atoms significantly modulates the electronic properties, metabolic stability, and binding affinity of these molecules. As the demand for novel, more effective drugs intensifies, computational methods have become indispensable for accelerating the discovery pipeline.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of this compound derivatives. We will move from foundational theory to a practical, step-by-step workflow, demonstrating how these calculations yield profound insights into molecular structure, reactivity, and spectroscopic properties, thereby guiding the rational design of next-generation drug candidates.

The 'Why': Theoretical Foundations in the Context of Drug Design

At its core, drug design is the art of molecular recognition: how does a small molecule interact with a biological target? The answer is governed by the laws of quantum mechanics. The electronic structure of a molecule—the distribution of its electrons—dictates its shape, charge distribution, and reactivity. Quantum chemical calculations allow us to approximate solutions to the Schrödinger equation, providing a detailed picture of this electronic structure.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For molecules of pharmacological interest, solving the Schrödinger equation exactly is computationally impossible. Density Functional Theory (DFT) offers an elegant and highly effective solution. Instead of grappling with the complex many-electron wavefunction, DFT calculates the electron density, a simpler, more manageable property.[5] This approach provides a remarkable balance of accuracy and computational efficiency, making it the go-to method for drug discovery applications.[6]

A key choice in any DFT calculation is the exchange-correlation functional , which approximates the complex quantum mechanical interactions between electrons. The B3LYP functional, a hybrid functional that combines theoretical rigor with empirical parameterization, has been demonstrated to be highly effective for organic molecules, including quinoline derivatives.[1][7]

Describing Atoms: The Role of Basis Sets

To perform the calculation, we must represent the atomic orbitals mathematically. This is achieved using a basis set , a collection of mathematical functions (typically Gaussian functions) centered on each atom. The size and complexity of the basis set determine the accuracy of the calculation. Pople-style basis sets, such as the 6-311++G(d,p) basis set, are widely used.[1][7] This nomenclature indicates a high level of flexibility:

  • 6-311G: A split-valence basis set that describes core and valence electrons with different numbers of functions.

  • ++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for describing lone pairs and non-covalent interactions.

  • (d,p): Adds polarization functions, allowing orbitals to change shape and providing a more accurate description of chemical bonding.

By selecting an appropriate functional and basis set, we establish a robust computational protocol for investigating our this compound derivatives.

The 'How': A Practical Computational Workflow

This section outlines a detailed, step-by-step methodology for performing a comprehensive quantum chemical analysis of a novel this compound derivative.

Experimental Protocol: Computational Analysis

Objective: To determine the ground-state geometry, electronic properties, and key spectroscopic markers of a candidate molecule to assess its potential for further development.

Step 1: 3D Structure Generation

  • Begin by sketching the 2D structure of the this compound derivative in a chemical drawing program (e.g., ChemDraw, MarvinSketch).

  • Convert the 2D sketch into an initial 3D conformation using a molecular builder (e.g., Avogadro, GaussView).

  • Perform a preliminary geometry clean-up using a rapid method like a molecular mechanics force field (e.g., MMFF94) to ensure reasonable bond lengths and angles before proceeding to the more computationally expensive quantum mechanical calculations.

Step 2: Geometry Optimization

  • Causality: The initial 3D structure is not necessarily the most stable. Geometry optimization is performed to find the lowest energy conformation of the molecule on the potential energy surface. This structure is fundamental, as all subsequent property calculations depend on it.

  • Protocol:

    • Software: Gaussian, ORCA, Spartan, or similar quantum chemistry package.

    • Method: Density Functional Theory (DFT).[8]

    • Functional: B3LYP.[7]

    • Basis Set: 6-311++G(d,p).[1]

    • Solvation: To simulate the physiological environment, an implicit solvent model such as the Polarizable Continuum Model (PCM) with water as the solvent should be employed.[9] This is critical as solvent can significantly influence molecular conformation and properties.

Step 3: Vibrational Frequency Calculation

  • Causality: This calculation serves a dual purpose. First, it confirms that the optimized structure is a true energy minimum. A stable structure will have no imaginary (negative) frequencies. Second, it provides a theoretical vibrational spectrum (IR and Raman), which can be directly compared with experimental data to validate the synthesized compound's structure.[6]

  • Protocol: This is performed on the optimized geometry from Step 2, using the same level of theory (B3LYP/6-311++G(d,p)) and solvent model.

Step 4: Electronic and Spectroscopic Property Calculation

  • Causality: With a validated, stable structure, we can now calculate the properties that inform drug-like behavior.

  • Protocol (performed at the same level of theory):

    • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[8]

    • Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map visualizes the charge distribution, identifying electron-rich (nucleophilic) regions that can act as hydrogen bond acceptors and electron-poor (electrophilic) regions.[10] This is invaluable for predicting interactions with protein targets.

    • NMR Spectroscopy: Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[7][11] This provides a powerful tool for structural confirmation of the synthesized compound.

    • UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[9][12]

Visualizing the Process and Data

Clear visualization of workflows and data is essential for interpretation and communication.

Diagram 1: Computational Workflow

G cluster_input Input Phase cluster_calc Quantum Calculation Core cluster_output Output & Interpretation Mol_Build 1. 3D Molecule Generation (Avogadro, ChemDraw) Opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Mol_Build->Opt Initial Structure Freq 3. Frequency Analysis (Confirm Minimum Energy) Opt->Freq Optimized Geometry Docking Input for Docking/MD Opt->Docking Optimized Coordinates & Partial Charges Props 4. Property Calculation (HOMO/LUMO, MEP, NMR) Freq->Props Validated Structure Data_Analysis Data Synthesis & SAR Props->Data_Analysis

Caption: A typical workflow for quantum chemical analysis of a drug candidate.

Table 1: Example Calculated Properties for a Hypothetical Derivative
PropertyValueSignificance in Drug Design
E(HOMO)-6.8 eVRelates to the ability to donate electrons (susceptibility to oxidation).
E(LUMO)-1.5 eVRelates to the ability to accept electrons (susceptibility to reduction).
HOMO-LUMO Gap5.3 eVHigh gap suggests high kinetic stability and low chemical reactivity.[8]
Dipole Moment3.2 DebyeInfluences solubility and permeability; a measure of molecular polarity.

From Data to Discovery: Interpretation and Integration

The true power of these calculations lies in their interpretation and application to guide the drug discovery process.

Structure-Activity Relationship (SAR) and Lead Optimization

By systematically modifying a lead this compound structure in silico and recalculating the properties in Table 1, researchers can build a quantitative structure-activity relationship (QSAR) model.[13] For example, one might find that adding an electron-donating group at a specific position consistently lowers the LUMO energy, potentially increasing its reactivity in a desired way. The MEP map is particularly crucial here; it can predict whether a new substituent will introduce a favorable hydrogen-bonding site or create an unfavorable steric clash within a known protein binding pocket.[10]

A Bridge to Further Computational Studies

Quantum chemical calculations are not an endpoint. They provide essential, high-quality inputs for other critical computational techniques:

  • Molecular Docking: The optimized geometry and, critically, the calculated partial atomic charges from a DFT calculation provide a far more accurate representation of the ligand than a simple force-field-based structure. This enhances the reliability of predicting binding poses and affinities in a protein active site.[8][14]

  • Molecular Dynamics (MD) Simulations: The parameters derived from quantum mechanics are used to build accurate force fields for MD simulations, allowing researchers to study the dynamic behavior of the ligand-protein complex over time.[15]

Diagram 2: Integration of QM in Drug Discovery

G QM Quantum Mechanics (DFT Calculations) Geom Optimized Geometry QM->Geom Props Electronic Properties (HOMO/LUMO, MEP) QM->Props Spectra Spectroscopic Data (NMR, IR) QM->Spectra Docking Molecular Docking & MD Simulations Geom->Docking SAR SAR / QSAR Analysis Props->SAR Verify Verify Experimental Structure Spectra->Verify Synthesis Guide Chemical Synthesis SAR->Synthesis Docking->SAR

Caption: How QM-derived data informs multiple stages of drug discovery.

Conclusion

Quantum chemical calculations, grounded in Density Functional Theory, represent a powerful, predictive tool in the development of this compound derivatives. They provide unparalleled insight into the fundamental electronic properties that govern molecular behavior. By following a systematic and validated computational protocol, researchers can assess molecular stability, predict reactivity, confirm experimental structures, and build robust structure-activity relationships. This in silico approach does not replace experimental work but rather enhances and accelerates it, allowing for the prioritization of the most promising candidates for synthesis and testing, ultimately reducing costs and shortening the timeline to discovery.

References

  • Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL:[Link]
  • Title: DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin Source: ResearchG
  • Title: Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach Source: MDPI URL:[Link]
  • Title: Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs Source: PubMed URL:[Link]
  • Title: Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
  • Title: Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs Source: ResearchG
  • Title: Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives Source: ResearchG
  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central URL:[Link]
  • Title: Calculate molecular properties Source: CLC Manuals URL:[Link]
  • Title: Enhanced Adsorption of Fluoroquinolone Antibiotic on the Surface of the Mg-, Ca-, Fe- and Zn-doped C60 Fullerenes: DFT and TD-DFT Approach Source: ResearchG
  • Title: Physical and Chemical Properties of Drugs and Calculations Source: Cre
  • Title: Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates Source: Dotm
  • Title: Calculation of Drug-Like Properties Source: CD ComputaBio URL:[Link]
  • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Title: Molecular Modeling Studies of Novel Fluoroquinolone Molecules Source: PubMed URL:[Link]
  • Title: Computational Methods in Drug Discovery Source: PubMed Central URL:[Link]
  • Title: Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.
  • Title: Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO Source: NIH URL:[Link]
  • Title: Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme Source: MDPI URL:[Link]
  • Title: Quantum chemical calculations and their uses Source: Research, Society and Development URL:[Link]
  • Title: Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity Source: ResearchG
  • Title: Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline Source: DergiPark URL:[Link]
  • Title: Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde Source: European Journal of Chemistry URL:[Link]
  • Title: Electronic spectra and fluorescence of dithiinodiquinoline compounds.

Sources

The 6,7-Difluoroquinoline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Core and the Rise of Fluorination

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2][3] From the historical significance of quinine in combating malaria to the widespread clinical use of fluoroquinolone antibiotics, the quinoline nucleus has consistently proven to be a versatile template for the design of potent therapeutic agents.[3][4] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. The 6,7-difluoro substitution pattern on the quinoline ring, in particular, has emerged as a critical structural feature in the development of novel drug candidates with diverse biological activities, ranging from antibacterial and anticancer to kinase inhibition.[1][5] This technical guide provides a comprehensive overview of the potential biological activities of the 6,7-difluoroquinoline scaffold, offering insights into its mechanism of action, structure-activity relationships (SAR), and the experimental methodologies employed in its evaluation.

I. Antibacterial Activity: A Legacy of Potency and Broad-Spectrum Efficacy

The most well-established biological activity of the this compound scaffold is its potent antibacterial effect, which forms the basis of the highly successful fluoroquinolone class of antibiotics.[5][6] These agents exert their bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The 6-fluoro substituent is crucial for enhancing the inhibition of DNA gyrase.[5]

Mechanism of Action: Targeting Bacterial DNA Synthesis

The primary targets of fluoroquinolones in Gram-negative bacteria are DNA gyrase (a type II topoisomerase), while in Gram-positive bacteria, it is primarily topoisomerase IV.[7] By forming a stable ternary complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to the fragmentation of the bacterial chromosome and subsequent cell death.[1]

Fluoroquinolone This compound Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Fluoroquinolone->Target Binds to Complex Ternary Complex (Fluoroquinolone-Enzyme-DNA) Target->Complex Forms DSB Double-Strand DNA Breaks Complex->DSB Induces Death Bacterial Cell Death DSB->Death Leads to cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Anticancer Outcomes Compound This compound Derivative Kinase Kinase Inhibition (e.g., c-Met, EGFR) Compound->Kinase Topo Topoisomerase II Inhibition Compound->Topo Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Proliferation Inhibition of Cancer Cell Proliferation Kinase->Proliferation Topo->Proliferation Death Cancer Cell Death Apoptosis->Death CellCycle->Proliferation

Caption: Multifaceted anticancer mechanisms of 6,7-difluoroquinolines.

Prominent Kinase Targets

Several important kinases have been identified as targets for quinoline-based inhibitors:

  • c-Met: The c-Met receptor tyrosine kinase is a key driver of tumor growth, invasion, and metastasis in many cancers. Several 6,7-dimethoxyquinoline derivatives (structurally related to the 6,7-difluoro scaffold) have shown potent inhibitory activity against c-Met. [8]* EGFR (Epidermal Growth Factor Receptor): EGFR is another critical receptor tyrosine kinase implicated in various cancers. 4-anilinoquinoline derivatives have been developed as effective EGFR inhibitors. [9]* VEGFR (Vascular Endothelial Growth Factor Receptor): Targeting VEGFR is a crucial strategy to inhibit angiogenesis, the formation of new blood vessels that supply tumors.

  • Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its inhibition is a promising strategy for cancer therapy. [10]* Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that is a key oncogenic driver in certain types of cancers, such as non-small cell lung cancer. [10]

    Compound/Derivative Class Target Kinase(s) IC50 (nM) Cancer Cell Line(s) Reference
    6,7-Dimethoxy-4-anilinoquinolines c-Met 30 A549, MCF-7, MKN-45 [8]
    3,6-Disubstituted Quinolines c-Met 9.3 MKN45 [9]
    Isoxazolo-quinoline-3,4-diones Pim-1/2 2.5 (Ki) - [10]
    7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolines ALK2 Potent Inhibition - [10]

    | 4-Anilino-quin(az)olines | PKN3 | 14 | - | [11]|

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents. [12][13] Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compound (this compound derivative) stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration. [13]

III. Kinase Inhibitory Activity: Precision Targeting of Cellular Signaling

The ability of the this compound scaffold to be elaborated into potent and selective kinase inhibitors is a rapidly growing area of research with significant therapeutic potential. [14]The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers and other diseases. [15]

Design Strategies for Kinase Inhibitors

The design of quinoline-based kinase inhibitors often involves modifications at various positions of the quinoline ring to achieve high affinity and selectivity for the target kinase. The 4-anilinoquinoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of many kinases. [9]The substituents on the aniline ring and the quinoline core can be varied to optimize interactions with specific amino acid residues in the kinase active site.

cluster_0 Kinase Inhibitor Design Workflow Start Identify Target Kinase Scaffold Select this compound Scaffold Start->Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Optimization Lead Optimization SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A generalized workflow for designing this compound-based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

  • Recombinant purified kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent ATP analog.

  • Kinase reaction buffer.

  • Test compound (this compound derivative).

  • Method for detecting substrate phosphorylation (e.g., scintillation counting for radiolabeled ATP, fluorescence polarization, or antibody-based detection).

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a microtiter plate), combine the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixtures. Include a control with no inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

  • Termination of Reaction: Stop the reaction (e.g., by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane).

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

IV. Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step procedures. A common starting material is 3,4-difluoroaniline. [5]One synthetic approach involves the reaction of 3,4-difluorophenyl isothiocyanate with dimethyl malonate to form a key intermediate, which can then be further modified. [5]Another strategy involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization. [16]

Representative Synthetic Scheme

The following scheme illustrates a general approach to the synthesis of a 6,7-difluoro-4-hydroxyquinoline derivative.

Aniline 3,4-Difluoroaniline Intermediate1 Substituted Aniline Derivative Aniline->Intermediate1 Functionalization Intermediate2 Condensation Product Intermediate1->Intermediate2 Reacts with Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate2 Cyclization Thermal Cyclization Intermediate2->Cyclization Undergoes Product 6,7-Difluoro-4-quinolone-3-carboxylate Cyclization->Product

Caption: A generalized synthetic route to 6,7-difluoroquinolone derivatives.

V. Conclusion and Future Perspectives

The this compound scaffold is a highly privileged motif in medicinal chemistry, giving rise to compounds with a remarkable spectrum of biological activities. Its well-established role in antibacterial drug discovery continues to be a foundation for the development of new agents to combat antimicrobial resistance. Furthermore, the emergence of this compound derivatives as potent anticancer agents and kinase inhibitors highlights the immense potential of this scaffold in oncology and other therapeutic areas.

Future research in this field will likely focus on:

  • Rational Design of Novel Derivatives: Utilizing computational modeling and structure-based drug design to create more potent and selective inhibitors for specific biological targets.

  • Exploration of New Therapeutic Applications: Investigating the potential of this compound derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.

  • Development of Combination Therapies: Evaluating the synergistic effects of these compounds when used in combination with other therapeutic agents.

  • Optimization of Pharmacokinetic and Safety Profiles: Fine-tuning the chemical structure to improve drug-like properties and minimize off-target effects.

The versatility and proven track record of the this compound scaffold ensure its continued importance in the quest for novel and effective therapies for a wide range of human diseases.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. [Link]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Future Medicinal Chemistry. [Link]
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.).
  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Deriv
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]
  • Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. (n.d.).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. (n.d.).
  • Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. (n.d.).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • (PDF) Quinoline Derivatives as Antibacterial Agents. (2020).
  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.). Europe PMC. [Link]
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI. [Link]
  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. [Link]
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014).
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.).
  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025).
  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). MDPI. [Link]

Sources

A Technical Guide to 6,7-Difluoroquinoline: A Cornerstone Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a paramount strategy in modern drug discovery, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Within this context, 6,7-difluoroquinoline and its derivatives have emerged as exceptionally versatile precursors. This technical guide provides an in-depth exploration of the this compound core, focusing on its inherent reactivity, synthetic utility, and pivotal role in the construction of novel and medicinally relevant heterocycles. We will dissect the underlying principles of its reactivity, showcase its application in the synthesis of globally significant pharmaceuticals, and provide detailed, field-tested protocols for its manipulation.

The Strategic Importance of the this compound Scaffold

Nitrogen-containing heterocycles are foundational structural motifs in pharmaceuticals, with over 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] The quinoline framework, in particular, is a "privileged structure" frequently found at the core of compounds with diverse biological activities, including antibacterial and anticancer properties.[2][3]

The value of the quinoline scaffold is significantly enhanced by the introduction of fluorine atoms at the 6- and 7-positions. This specific substitution pattern accomplishes two critical objectives:

  • Modulation of Physicochemical Properties : The high electronegativity of fluorine atoms can alter the pKa of nearby functional groups, influence molecular conformation, and enhance membrane permeability.[2]

  • Activation for Synthetic Elaboration : The potent electron-withdrawing nature of the two fluorine atoms activates the C-6 and C-7 positions of the quinoline ring, making them susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity is the cornerstone of its utility as a precursor.

This guide will focus on the chemical principles that make this compound a powerful tool for medicinal chemists and process development scientists.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of functionalization for the this compound core is the Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism and the factors that govern it is crucial for leveraging this precursor effectively.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr on electron-deficient aromatic rings proceeds via a two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack : The reaction is initiated by the attack of a nucleophile (e.g., an amine) on one of the electron-deficient carbons bearing a fluorine atom (C-6 or C-7). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.[5][6]

  • Elimination of the Leaving Group : The aromaticity is restored in the second step through the expulsion of the fluoride ion, which is a competent leaving group in this context. The exceptional stability of the fluoride ion contributes to the thermodynamic driving force of the reaction.

The presence of strong electron-withdrawing groups ortho or para to the leaving group is essential to stabilize the negatively charged Meisenheimer intermediate, a condition perfectly met in the this compound system.[4]

Figure 1: Generalized SNAr mechanism on the this compound scaffold.

Application Showcase: Keystone Synthesis of Fluoroquinolone Antibiotics

The most prominent application of this compound precursors is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs that are vital in modern medicine.[7] The core structure, typically 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, serves as the central scaffold for building blockbuster drugs like Ciprofloxacin, Levofloxacin, and Moxifloxacin.[8][9][10]

The key synthetic step is the regioselective SNAr reaction at the C-7 position with a variety of amine-containing heterocycles, most commonly piperazine derivatives. This reaction appends the side chain responsible for modulating the drug's antibacterial spectrum and pharmacokinetic properties.

Workflow for Fluoroquinolone Synthesis

The general workflow involves the synthesis of the core quinoline carboxylic acid followed by the crucial C-7 substitution.

Fluoroquinolone_Workflow A Starting Materials (e.g., 3,4-Difluoroaniline) B Synthesis of Core Scaffold (e.g., Ethyl 6,7-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate) A->B C Key Intermediate 1-Cyclopropyl-6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid B->C Cyclopropylation & Hydrolysis D Nucleophilic Aromatic Substitution (SNAr) (Reaction with Amine Nucleophile, e.g., Piperazine) C->D E Final Fluoroquinolone Drug (e.g., Ciprofloxacin) D->E Fused_Heterocycle_Strategy A This compound Precursor B Stepwise SNAr Reactions (e.g., with NaN₃ then reduction, or with different amines) A->B C Functionalized Intermediate (e.g., 6-Amino-7-substituted-quinoline) B->C D Intramolecular Cyclization (e.g., Reaction with an aldehyde or carboxylic acid derivative) C->D E Novel Fused Heterocycle (e.g., Imidazo[4,5-h]quinoline) D->E

Sources

An In-depth Technical Guide: Fluorine Substitution Effects on Quinoline Ring Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the quinoline scaffold represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive analysis of how fluorine substitution fundamentally alters the electronic properties and, consequently, the chemical reactivity of the quinoline ring system. We will explore the nuanced effects on electrophilic and nucleophilic aromatic substitution, the modulation of nitrogen basicity (pKa), and the profound implications these changes have on synthetic strategy, metabolic stability, and pharmacodynamic properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorine to design next-generation quinoline-based molecules.

Part 1: The Quinoline Scaffold: A Privileged Heterocycle

The quinoline ring, a fusion of a benzene ring and a pyridine ring, possesses a dual nature. The carbocyclic benzene moiety is electron-rich and predisposed to electrophilic aromatic substitution (SEAr) . Conversely, the pyridine ring is π-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the C2 and C4 positions. Under acidic conditions, the lone pair on the nitrogen is protonated, further deactivating the entire ring system to electrophilic attack.[1] This inherent reactivity profile makes quinoline a versatile but complex template for chemical modification.

Part 2: Fluorine's Singular Influence in Molecular Design

Before delving into the quinoline system, it is crucial to appreciate the unique characteristics of the fluorine atom that make it such a powerful tool in molecular design:

  • Extreme Electronegativity: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which profoundly alters the electron distribution within a molecule.

  • Small Atomic Radius: Similar in size to a hydrogen atom, fluorine can often be substituted with minimal steric penalty.

  • High Carbon-Fluorine (C-F) Bond Strength: The C-F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to metabolic cleavage.[2] This property is frequently exploited to block sites of oxidative metabolism.

  • Lipophilicity Modulation: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and influence pharmacokinetic profiles.

Part 3: A Mechanistic Deep Dive into Fluorine's Effects on Reactivity

The introduction of fluorine onto the quinoline ring creates a fascinating interplay of electronic effects that chemists can exploit to direct reactivity.

Modulation of Electrophilic Aromatic Substitution (SEAr)

The powerful -I effect of fluorine deactivates the quinoline ring towards electrophilic attack. In the strongly acidic conditions required for many SEAr reactions (e.g., nitration), the quinoline nitrogen is protonated, forming the quinolinium ion. This positive charge already makes the ring highly electron-deficient. The addition of fluorine further exacerbates this deactivation.

However, substitution still occurs, primarily on the benzene ring. For an unsubstituted quinoline, nitration yields a mixture of 5- and 8-nitroquinolines.[1] When fluorine is present, it acts as an ortho-, para-director via its weaker, lone-pair donation resonance effect (+R).

  • Fluorine on the Benzene Ring (e.g., 6-Fluoroquinoline): The fluorine atom deactivates the ring but will direct incoming electrophiles to the ortho (C5, C7) and para (C8) positions. The precise regioselectivity becomes a complex balance between the directing effects of the fluorine atom and the deactivating effect of the protonated pyridine ring.[3]

  • Fluorine on the Pyridine Ring (e.g., 3-Fluoroquinoline): This has a profound deactivating effect on the entire molecule, making SEAr on the benzene ring even more challenging.

SEAr_Effect cluster_F Fluorine Properties cluster_Quinoline Quinoline Ring cluster_Outcome SEAr Outcome F_Props High Electronegativity (-I Effect) Quinoline Quinoline Ring (Benzene Moiety) F_Props->Quinoline Inductively withdraws electron density Outcome General Deactivation Reduced reaction rate Altered Regioselectivity Quinoline->Outcome Lower nucleophilicity

Caption: Fluorine's inductive effect on SEAr.

Enhancement of Nucleophilic Aromatic Substitution (SNAr)

This is where fluorine substitution has its most dramatic and synthetically useful effect. The electron-deficient pyridine ring is already primed for nucleophilic attack, and the addition of a strongly electron-withdrawing fluorine atom significantly enhances this reactivity.[4][5]

The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] Fluorine accelerates the formation of this intermediate—the rate-determining step—by stabilizing the developing negative charge through its potent -I effect.[7]

SNAr_Mechanism cluster_key Key Role of Fluorine Start { 4-Fluoroquinoline | + Nu⁻} Intermediate { Meisenheimer Complex | Negative charge stabilized by F and Ring N} Start:f0->Intermediate:f0 Rate-determining step (Addition) Product { 4-Substituted Quinoline | + F⁻} Intermediate:f0->Product:f0 Fast (Elimination) Key Fluorine's strong -I effect lowers the activation energy for the addition step.

Caption: Fluorine's role in the SNAr mechanism.

This enhanced reactivity is a cornerstone of fluoroquinolone antibiotic synthesis, where a piperazine or similar amine is introduced at the C7 position via an SNAr reaction.[8]

Alteration of Basicity (pKa)

The basicity of the quinoline nitrogen is a direct function of the electron density of its lone pair. By withdrawing electron density from the ring system, fluorine substitution decreases the availability of this lone pair for protonation, thereby making the molecule less basic (i.e., lowering its pKa). The magnitude of this effect is dependent on the position and number of fluorine substituents.

Table 1: Approximate pKa Values of Quinoline and Fluoro-derivatives

Compound Approximate pKa Rationale for Change
Quinoline 4.9 Baseline basicity.
6-Fluoroquinoline ~3.9 Fluorine on the benzene ring exerts a moderate -I effect, reducing basicity.
3-Fluoroquinoline ~2.8 Fluorine on the electron-deficient pyridine ring has a stronger effect, significantly lowering basicity.

| 5,6,7,8-Tetrafluoroquinoline | < 1.0 | Multiple fluorine atoms have a cumulative and powerful electron-withdrawing effect, rendering the nitrogen almost non-basic. |

Note: These are estimated values to illustrate the trend. Actual pKa can vary based on solvent and conditions.[9][10][11]

Part 4: Synthetic Strategies and Protocols

The synthesis of specific fluoroquinoline isomers requires careful strategic planning.

Building from Fluorinated Precursors: The Gould-Jacobs Reaction

The most reliable method for producing many fluoroquinolones is to build the quinoline ring from an appropriately substituted fluorinated aniline. The Gould-Jacobs reaction is a classic and powerful example.[12][13] It involves the condensation of a fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.

Gould_Jacobs_Workflow Aniline 3-Chloro-4-fluoroaniline Condensation Condensation (~145 °C) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Anilinomethylene Malonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Diphenyl Ether, ~250 °C) Intermediate->Cyclization Core Ethyl 7-Chloro-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Cyclization->Core

Caption: Workflow for Gould-Jacobs Synthesis.

Experimental Protocol: Gould-Jacobs Synthesis of a Fluoroquinolone Core [8][14]

  • Step 1: Condensation

    • Procedure: In a round-bottom flask equipped with a stirrer and reflux condenser, mix equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME). Heat the neat mixture to 140-145 °C with stirring for 1-2 hours.

    • Rationale: This is a condensation reaction where ethanol is eliminated. Running the reaction neat at this temperature provides sufficient energy while avoiding the need for a high-boiling solvent at this stage.

    • Validation: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the aniline and formation of the higher Rf anilinomethylene malonate product.

  • Step 2: Thermal Cyclization

    • Procedure: To the crude intermediate from Step 1, add 5-10 volumes of diphenyl ether. Heat the solution to a vigorous reflux (~250 °C) for 30-60 minutes. Cool the reaction mixture to below 100 °C, then add hexane or cyclohexane to precipitate the product.

    • Rationale: The high temperature is required to overcome the activation energy for the intramolecular cyclization and aromatization. Diphenyl ether is used as a stable, high-boiling point solvent. The product is less soluble in non-polar solvents, so adding hexane facilitates its precipitation.

    • Validation: The formation of a solid precipitate upon cooling and addition of hexane indicates successful cyclization. The product can be collected by filtration.

  • Step 3: Purification & Characterization

    • Procedure: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with acetone or hexane to remove residual diphenyl ether. Dry the solid under vacuum.

    • Rationale: Acetone is a good solvent for diphenyl ether but a poor solvent for the desired quinolone product, making it an effective wash solvent.

    • Validation: Confirm the structure and purity of the resulting ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Direct C-H Fluorination

More recent advances allow for the direct fluorination of a pre-formed quinoline ring. These methods often involve electrophilic fluorinating agents (e.g., Selectfluor) or novel photoredox-catalyzed nucleophilic fluorination strategies.[15][16] These reactions can provide access to isomers that are difficult to synthesize via traditional cyclization routes.[17][18]

Part 5: Consequences in Drug Development

The changes in reactivity imparted by fluorine have profound, tangible consequences in medicinal chemistry.

Enhanced Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic "soft spots." The quinoline ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily at the C3, C5, and C6 positions.[19] Replacing a C-H bond at a metabolically vulnerable position with a robust C-F bond can prevent this oxidation, thereby increasing the drug's half-life and bioavailability.[2][20][21][22]

The Fluoroquinolone Antibiotics: A Case Study

The fluoroquinolone class of antibiotics, including drugs like Ciprofloxacin and Levofloxacin, perfectly illustrates the power of fluorine substitution.[23]

  • The C6-Fluorine: This specific fluorine atom is critical for the antibacterial activity. It enhances the drug's ability to bind to its target enzymes, DNA gyrase and topoisomerase IV.[24][25] This binding traps the enzyme-DNA complex, leading to double-strand DNA breaks and bacterial cell death.[26][27][28][29]

  • The C7-Piperazine: As discussed, the C6-fluorine activates the C7 position for an SNAr reaction, allowing for the introduction of the piperazine ring, which is crucial for the spectrum of activity and pharmacokinetic properties of the drug.

Part 6: Conclusion and Future Outlook

Fluorine substitution is far more than a simple atomic replacement; it is a strategic tool for rationally tuning the reactivity and properties of the quinoline scaffold. By understanding the fundamental principles of how fluorine's powerful inductive effect modulates electrophilic and nucleophilic substitution pathways and alters basicity, researchers can design more efficient syntheses and create molecules with superior metabolic stability and precisely tailored biological activity. The continued development of novel, late-stage fluorination techniques will further empower chemists to explore the vast chemical space of fluorinated quinolines, promising new breakthroughs in medicine and materials science.

References

  • Lopez-Alonso, J. P., et al. (2008). Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance. Chembiochem, 9(13), 2081-6.
  • He, L., et al. (n.d.). Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction. VIVO.
  • Lopez-Alonso, J. P., et al. (2008). Mechanism of Binding of Fluoroquinolones to the Quinolone Resistance-Determining Region of DNA Gyrase. ResearchGate.
  • (2010). Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
  • Aldred, K. J., et al. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(17), 12300-12.
  • Aldred, K. J., et al. (2014). Fluoroquinolone-Gyrase-DNA Complexes: Two Modes of Drug Binding. ResearchGate.
  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320.
  • Wolska, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8527.
  • Coba-Males, M. A., et al. (2023). Estimated theoretical pKa values for the new fluoroquinolones (1FQ to 9FQ). ResearchGate.
  • Chambers, R. D., et al. (2007). Selective Direct Fluorination of Quinoline Derivatives. ResearchGate.
  • Hypha Discovery (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
  • Rössler, S. L., et al. (2020). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. ResearchGate.
  • Chen, W., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 20866–20875.
  • Chambers, R. D., et al. (2007). Elemental Fluorine. Part 15. Selective Direct Fluorination of Quinoline Derivatives. ResearchGate.
  • Chen, W., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. PMC.
  • Liu, R., & Liu, A. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC.
  • (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange.
  • Hallowell, S. V., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. PMC.
  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.
  • (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • Neuman, M. (1987). Comparative Pharmacokinetic Parameters of New Systemic Fluoroquinolones. International Journal of Clinical Pharmacology Research, 7(3), 173-9.
  • Balarak, D., & Sadeghi, S. (2019). Scheme of pH values of fluoroquinolones solutions (solid circles) in... ResearchGate.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Liu, J., & Zhang, D. (2021). Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. Drug Metabolism Reviews, 53(1), 1-15.
  • Vapourtec (n.d.). Aromatic Substitution. Vapourtec Flow Chemistry.
  • Liu, J., & Zhang, D. (2021). Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. Semantic Scholar.
  • (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?. Quora.
  • (n.d.). Fluoroquinolones (and Quinolones). Louisiana Department of Health.
  • Sæther, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3779.
  • Riedl, Z., et al. (1997). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 18(12), 2341-6.
  • Bălășanu, M.-D., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 23(17), 9967.

Sources

Methodological & Application

Introduction: The Significance of the 6,7-Difluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6,7-Difluoroquinoline from 3,4-Difluoroaniline via Modified Skraup Synthesis

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[2] The this compound moiety, in particular, is a critical building block for many modern fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[3] Prominent examples like Ciprofloxacin and Levofloxacin feature this core structure, highlighting its importance in the development of effective antibacterial agents.[3][4]

This application note provides a detailed, field-tested protocol for the synthesis of this compound from commercially available 3,4-difluoroaniline. We will employ a modified Skraup synthesis, a classic yet powerful method for quinoline construction, optimized for safety and yield.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and expert insights necessary for successful execution.

Synthetic Strategy: The Skraup Synthesis

Among the various classical methods for quinoline synthesis, including the Doebner-von Miller and Combes reactions, the Skraup synthesis is uniquely suited for preparing the parent quinoline ring from an aniline and glycerol.[7][8] The archetypal reaction involves heating the aniline with sulfuric acid, glycerol, and an oxidizing agent.[5]

The reaction is notoriously exothermic and can proceed with dangerous vigor if not properly controlled.[6][9] Our protocol incorporates ferrous sulfate heptahydrate, a crucial moderator that tames the reaction's exothermicity, ensuring a smoother and safer process without compromising the yield.[6][10] Nitrobenzene is employed as the oxidizing agent, which is reduced to aniline in the process and can potentially re-enter the reaction cycle.[1][6]

Experimental Workflow Overview

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 3,4-Difluoroaniline R 1. Mixing & Heating (140-150°C, 3-4h) A->R B Glycerol B->R C H₂SO₄ C->R D Nitrobenzene D->R E FeSO₄·7H₂O E->R W 2. Basification & Steam Distillation R->W X 3. Extraction with Dichloromethane W->X Y 4. Drying & Solvent Removal X->Y Z This compound Y->Z

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism: A Step-by-Step Elucidation

The Skraup synthesis proceeds through a cascade of acid-catalyzed reactions. Understanding this mechanism is key to appreciating the role of each reagent and troubleshooting potential issues.

  • Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[6]

  • Michael Addition: The nucleophilic nitrogen of 3,4-difluoroaniline attacks the β-carbon of the protonated acrolein in a conjugate (Michael) addition.[9]

  • Cyclization & Dehydration: The resulting carbonyl intermediate is activated by protonation, facilitating an intramolecular electrophilic aromatic substitution. The aniline ring closes to form a heterocyclic intermediate, which then dehydrates to yield 1,2-dihydro-6,7-difluoroquinoline.[6]

  • Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic this compound. Nitrobenzene serves as the oxidant in this critical aromatization step.[1][6]

Visualized Reaction Mechanism

G cluster_mech Skraup Reaction Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + 3,4-Difluoroaniline Aniline 3,4-Difluoroaniline Aniline->Michael_Adduct Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Cyclization (H⁺) Dihydroquinoline 1,2-Dihydro-6,7- difluoroquinoline Cyclized->Dihydroquinoline -H₂O Quinoline This compound Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Caption: Key stages in the Skraup synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: This reaction is highly exothermic and involves corrosive and toxic substances. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,4-Difluoroaniline129.1129.7 g (0.23 mol)0.23
Glycerol (c.p.)92.0984.7 g (0.92 mol)0.92
Nitrobenzene123.1134.5 g (0.28 mol)0.28
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)278.018.0 g-
Sulfuric Acid (conc., 98%)98.08100 g (54.3 mL)~1.0
Sodium Hydroxide (NaOH)40.00~150 g-
Dichloromethane (DCM)84.933 x 100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-
5-Liter Round-Bottom Flask-1-
Reflux Condenser (wide bore)-1-
Mechanical Stirrer-1-
Heating Mantle / Oil Bath-1-
Steam Distillation Apparatus-1-
Separatory Funnel (1-L)-1-
Procedure
  • Flask Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer and a wide-bore reflux condenser, add the powdered ferrous sulfate heptahydrate (8.0 g).

  • Reagent Addition: In the following order, carefully add the glycerol (84.7 g), 3,4-difluoroaniline (29.7 g), and nitrobenzene (34.5 g).

  • Acid Addition (Critical Step): Begin stirring the mixture. Slowly and cautiously, add the concentrated sulfuric acid (100 g) in portions. The addition is exothermic; ensure the mixture is well-stirred and allow it to cool slightly between additions if necessary.

  • Heating and Reflux: Heat the flask using a heating mantle or an oil bath. The reaction will become more vigorous as it heats. Maintain a gentle reflux by controlling the heat input, aiming for an internal temperature of 140-150°C. Continue heating under reflux for 3-4 hours.

  • Cooling and Dilution: After the reflux period, turn off the heat and allow the flask to cool to below 100°C. Once cooled, cautiously dilute the thick, dark mixture with approximately 1.5 L of water.

  • Workup - Steam Distillation: Arrange the flask for steam distillation. The purpose of this step is to remove unreacted nitrobenzene and other volatile impurities. Continue the distillation until the distillate runs clear and no more oily drops of nitrobenzene are observed.

  • Basification: Cool the distillation residue in the flask in an ice bath. Slowly and with vigorous stirring, add a concentrated solution of sodium hydroxide (~150 g NaOH in 300 mL water) until the solution is strongly alkaline (pH > 12). This neutralizes the sulfuric acid and liberates the free quinoline base. This step is highly exothermic and requires careful temperature control.

  • Product Isolation - Steam Distillation: Steam distill the now basic mixture. The this compound will co-distill with water as a pale yellow oil. Collect the milky distillate until it becomes clear (typically 2-3 L of distillate).

  • Extraction: Transfer the collected distillate to a large separatory funnel. Extract the aqueous layer three times with 100 mL portions of dichloromethane (DCM).

  • Drying and Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the DCM using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation to yield pure this compound.

Expert Insights & Trustworthiness

  • Causality of Ferrous Sulfate: The reaction between an aniline, glycerol, and sulfuric acid is violently exothermic. Ferrous sulfate acts as a moderator, creating a more controlled and steady reaction profile.[6] It is believed to complex with intermediates, preventing an uncontrolled runaway reaction.

  • Temperature Control: Maintaining the 140-150°C temperature range is crucial. Below this range, the reaction rate is impractically slow. Above it, the risk of charring and side-product formation increases significantly.

  • Self-Validating Checkpoints:

    • Initial Reaction: Upon heating, the mixture should darken considerably, and a steady reflux should be observable.

    • First Steam Distillation: The characteristic smell of nitrobenzene (bitter almonds) should be present in the initial distillate.

    • Basification: A large amount of heat will be generated, and iron hydroxides will precipitate, giving a thick, sludgy appearance.

    • Final Product Distillation: The product, this compound, should appear as a milky emulsion in the distillate, which will later separate into an oily layer.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (2023). Skraup reaction.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Unknown Author. (n.d.). Preparation and Properties of Quinoline.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • Unknown Author. (n.d.). Combes Quinoline Synthesis. Retrieved from a compilation of named reactions in organic synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Fluoroquinolones: The Indispensable Role of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • Hangzhou Zhuoyuan Pharmaceutical Technology Co., Ltd. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • Unknown Supplier. (n.d.). 1-CYCLOPROPYL-6,7-DIFLUORO-8-METHOXY QUINOLINE CARBOXYLIC ACID ETHYL ESTER.
  • ResearchGate. (n.d.). Combes quinoline synthesis.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • Organic Syntheses. (n.d.). Quinoline.

Sources

Application Notes and Protocols for the Gould-Jacobs Reaction in 6,7-Difluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Gould-Jacobs reaction for the synthesis of 6,7-difluoro-4-hydroxyquinolines, crucial intermediates in the development of fluoroquinolone antibiotics. We delve into the mechanistic intricacies of the reaction, offer detailed experimental protocols for both traditional high-temperature and modern microwave-assisted synthesis, and present data to guide researchers in optimizing reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of heterocyclic compounds.

Introduction: The Significance of the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first described in 1939, is a powerful and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1][2] Its enduring relevance in medicinal chemistry stems from the prevalence of the quinoline and quinolone scaffolds in a vast array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[3][4] The reaction sequence involves the initial condensation of an aniline with an alkoxymethylenemalonate ester, which is then followed by a high-temperature intramolecular cyclization.[1][4] Subsequent hydrolysis and decarboxylation steps yield the desired 4-quinolinone core structure.[1][3]

The Gould-Jacobs reaction is particularly well-suited for anilines that contain electron-donating groups at the meta-position.[1][4] While traditional methodologies often require prolonged heating at high temperatures, contemporary adaptations, most notably the use of microwave irradiation, have dramatically improved reaction efficiency, resulting in shorter reaction times and higher yields.[4][5]

Mechanistic Pathway of the Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism:

  • Condensation: The synthesis is initiated by a nucleophilic attack of the amino group of the aniline on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][4]

  • Thermal Cyclization: This critical step demands significant thermal energy (typically exceeding 250 °C) to induce a 6-electron electrocyclization.[3][6] This intramolecular reaction leads to the formation of the quinoline ring system. The high activation energy barrier can be surmounted by conventional heating in high-boiling point solvents like diphenyl ether or Dowtherm A, or more efficiently through microwave irradiation.[3][7]

  • Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[1][3]

  • Saponification and Decarboxylation: The ester group of the quinoline derivative can be hydrolyzed to a carboxylic acid using a base such as sodium hydroxide (saponification).[1][8] Subsequent heating of the resulting carboxylic acid leads to decarboxylation, affording the final 4-hydroxyquinoline product.[1][6]

Visualizing the Reaction Workflow

The following diagram illustrates the key stages of the Gould-Jacobs reaction for the synthesis of a 6,7-difluoro-4-hydroxyquinoline derivative.

Gould_Jacobs_Reaction Reactants 3,4-Difluoroaniline + Diethyl Ethoxymethylenemalonate Intermediate Diethyl 2-((3,4-difluorophenyl)amino)methylenemalonate Reactants->Intermediate Condensation Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Product1 Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Product1 Saponification Saponification (e.g., NaOH) Product1->Saponification Product2 6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid Saponification->Product2 Decarboxylation Decarboxylation (Heat) Product2->Decarboxylation FinalProduct 6,7-Difluoro-4-hydroxyquinoline Decarboxylation->FinalProduct

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6,7-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6,7-Difluoroquinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this class, the this compound moiety has emerged as a particularly valuable pharmacophore. The introduction of fluorine atoms at the C6 and C7 positions can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] This has led to the development of highly successful fluoroquinolone antibiotics such as ciprofloxacin and moxifloxacin.[4][5]

The synthesis of functionalized this compound derivatives is therefore a critical endeavor for researchers in drug development. Traditional methods for quinoline synthesis often require harsh conditions and offer limited functional group tolerance.[6] In contrast, palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, providing a versatile and efficient toolkit for the synthesis of complex aromatic systems under mild conditions.[6][7] This application note provides a detailed guide to the palladium-catalyzed synthesis of this compound derivatives, with a focus on the underlying mechanistic principles and practical experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

The remarkable efficiency of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[6] A general representation of this cycle is depicted below:

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-M Ar-Pd(II)-R Ar-Pd(II)(L2)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R' (Product) Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[8]

  • Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.[8]

  • Reductive Elimination: The two organic groups (Ar and R') on the palladium center couple and are eliminated from the metal, forming the desired product (Ar-R') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Strategic Functionalization of the this compound Core

The following sections detail the application of key palladium-catalyzed reactions for the synthesis and functionalization of this compound derivatives.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound (boronic acid or ester) with an organic halide.[9][10] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and the low toxicity of the boron reagents.[11]

Application: Synthesis of 4-aryl-6,7-difluoroquinolines from 4-chloro-6,7-difluoroquinoline.

Experimental Workflow:

Suzuki-Miyaura Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Inert Atmosphere Reagents Add: - 4-chloro-6,7-difluoroquinoline - Arylboronic acid - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Start->Reagents Heat Heat to 80-100 °C Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup & Extraction (e.g., EtOAc) Cool->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-6,7-difluoroquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6,7-difluoroquinoline.

Parameter Recommendation Rationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Dppf is a robust ligand for Suzuki couplings; Pd(PPh₃)₄ is also effective.[12]
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step.[13]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for the activity of the base.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Table 1: Key parameters for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[14] This reaction is invaluable for synthesizing arylamines, which are common motifs in pharmaceuticals.[15]

Application: Synthesis of N-aryl-6,7-difluoroquinolin-4-amines from 4-chloro-6,7-difluoroquinoline.

Experimental Workflow:

Buchwald-Hartwig Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Inert Atmosphere Reagents Add: - 4-chloro-6,7-difluoroquinoline - Amine - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) Start->Reagents Heat Heat to 90-110 °C Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-chloro-6,7-difluoroquinoline (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%), a phosphine ligand like Xantphos or BINAP (2-6 mol%), and a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu) (1.2-2.0 equiv).[15]

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. The filtrate can then be washed with water and brine, dried, and concentrated.

  • Purification: Purify the crude product via flash column chromatography to yield the pure N-substituted 6,7-difluoroquinolin-4-amine.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective precatalysts that are reduced in situ to Pd(0).[16]
Ligand Xantphos, BINAPBulky, electron-rich phosphine ligands are crucial for catalytic activity and stability.[15]
Base NaOt-Bu, K₃PO₄A strong base is required to deprotonate the amine in the catalytic cycle.
Solvent Toluene, DioxaneAprotic solvents are necessary to avoid side reactions with the strong base.

Table 2: Key parameters for Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl functionalities into the quinoline core, which can serve as versatile handles for further synthetic transformations.

Application: Synthesis of 4-alkynyl-6,7-difluoroquinolines from 4-chloro-6,7-difluoroquinoline.

Experimental Workflow:

Sonogashira Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Inert Atmosphere Reagents Add: - 4-chloro-6,7-difluoroquinoline - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) co-catalyst (e.g., CuI) - Base (e.g., Et3N) - Solvent (e.g., THF/DMF) Start->Reagents Stir Stir at RT to 60 °C Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Filter Filter off salts Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Figure 4: Experimental workflow for Sonogashira coupling.

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-chloro-6,7-difluoroquinoline (1.0 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (2-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, which is usually an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) that also serves as a co-solvent. Finally, add the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) until completion, as determined by TLC or LC-MS analysis.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter to remove any precipitated salts. The filtrate is then washed with aqueous ammonium chloride solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by flash column chromatography to afford the desired 4-alkynyl-6,7-difluoroquinoline.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A common and effective catalyst for Sonogashira couplings.
Copper(I) Co-catalyst CuIEssential for the activation of the alkyne.
Base Et₃N, DIPEAActs as both a base and a solvent.
Solvent THF, DMFAprotic polar solvents are typically used.

Table 3: Key parameters for Sonogashira coupling.

Conclusion: A Powerful Synthetic Platform

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the synthesis and functionalization of this compound derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in these application notes, offer researchers in drug discovery and development efficient and modular strategies to access a wide range of analogs for structure-activity relationship studies. The mild reaction conditions and broad functional group tolerance of these methods make them indispensable tools in the quest for novel therapeutics based on the privileged this compound scaffold.

References

  • M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. John Wiley & Sons, 2019.
  • J. Zheng et al., "Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis," Org. Lett., vol. 18, no. 15, pp. 3514–3517, 2016. [Online]. Available: [Link]
  • Wikipedia, "Buchwald–Hartwig amination," 2023. [Online]. Available: [Link]
  • Psyc, E. et al., "Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance," Antibiotics, vol. 10, no. 7, p. 858, 2021. [Online]. Available: [Link]
  • J. A. Ezugwu, "Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione," International Journal of ChemTech Research, vol. 10, no. 15, pp. 1-10, 2017. [Online]. Available: [Link]
  • W. Chen et al., "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates," Molecules, vol. 15, no. 1, pp. 355-365, 2010. [Online]. Available: [Link]
  • T. T. T. Nguyen et al., "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids," Beilstein J. Org. Chem., vol. 15, pp. 2888-2896, 2019. [Online]. Available: [Link]
  • Beilstein Journal of Organic Chemistry, "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids," Supporting Inform
  • D. O. Prima et al., "Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study," Catal. Sci. Technol., vol. 11, no. 20, pp. 6755-6766, 2021. [Online]. Available: [Link]
  • J. A. Ezugwu, "Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione," International Journal of ChemTech Research, vol. 10, no. 15, pp. 1-10, 2017. [Online]. Available: [Link]
  • S. Kumar et al., "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review," RSC Adv., vol. 13, no. 13, pp. 8635-8663, 2023. [Online]. Available: [Link]
  • O. A. Rakitin et al., "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate," Molbank, vol. 2022, no. 4, p. M1486, 2022. [Online]. Available: [Link]
  • F. Y. Kwong et al., "Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates," Org. Synth., vol. 101, pp. 438-459, 2024. [Online]. Available: [Link]
  • S. S. S. Kumar et al., "Effect of palladium(II) complexes on NorA efflux pump inhibition and resensitization of fluoroquinolone-resistant Staphylococcus aureus: in vitro and in silico approach," Front. Microbiol., vol. 15, p. 1359850, 2024. [Online]. Available: [Link]
  • M. A. Ali et al., "Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions," Catalysts, vol. 12, no. 10, p. 1133, 2022. [Online]. Available: [Link]
  • F. Bellina and R. Rossi, "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow," Molecules, vol. 22, no. 5, p. 783, 2017. [Online]. Available: [Link]
  • S. Noreen et al., "Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds," Research Journal of Pharmacy and Technology, vol. 12, no. 12, pp. 5869-5873, 2019. [Online]. Available: [Link]
  • N. Romero, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, 2025. [Online]. Available: [Link]
  • L. Li et al., "Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes," J. Fluorine Chem., vol. 268, p. 110111, 2023. [Online]. Available: [Link]
  • S. L. Buchwald, "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Acc. Chem. Res., vol. 41, no. 11, pp. 1461-1473, 2008. [Online]. Available: [Link]
  • N. C. Bruno et al., "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions," Chem. Sci., vol. 4, no. 3, pp. 916-920, 2013. [Online]. Available: [Link]
  • A. M. Majcher et al., "Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates," Molecules, vol. 27, no. 24, p. 8740, 2022. [Online]. Available: [Link]
  • National Center for Biotechnology Information, "5,7-Difluoroquinoline," PubChem Compound D
  • S. Purser et al., "The role of fluorine in medicinal chemistry," J. Med. Chem., vol. 51, no. 9, pp. 2649-2660, 2008. [Online]. Available: [Link]
  • Carewell Pharma, "Medicinal Chemistry 3 - 6th Semester - B Pharmacy Notes," [Online]. Available: [Link]
  • S. L. Buchwald et al., "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions," Chem. Sci., vol. 4, no. 3, pp. 916-920, 2013. [Online]. Available: [Link]
  • W. K. Hagmann, "The Many Roles of Fluorine in Medicinal Chemistry," J. Med. Chem., vol. 51, no. 15, pp. 4359-4369, 2008. [Online]. Available: [Link]

Sources

Application Note: Protocol for N-Alkylation of 6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the N-alkylation of 6,7-difluoroquinoline, a crucial precursor in the development of advanced pharmaceuticals and functional materials. The presence of two fluorine atoms on the quinoline core significantly influences its chemical reactivity, necessitating carefully optimized protocols. This document outlines two robust methods for the N-alkylation of this electron-deficient heterocycle: a classical approach using alkyl halides and a reductive amination strategy. We delve into the mechanistic rationale behind the procedural steps, offering insights into overcoming the challenges posed by the electronic effects of the fluorine substituents. Detailed, step-by-step protocols, data interpretation guidelines, and visual aids are provided to ensure successful execution and reproducibility in a research and development setting.

Introduction: The Significance of N-Alkylated 6,7-Difluoroquinolines

N-alkylated quinolinium salts are a class of compounds with broad applications in medicinal chemistry, catalysis, and materials science. The introduction of an alkyl group to the nitrogen atom of the quinoline ring system results in the formation of a quaternary ammonium salt, which can modulate the molecule's biological activity, solubility, and photophysical properties. Specifically, the this compound scaffold is a key component in several antibacterial agents. The fluorine atoms at the 6 and 7 positions enhance metabolic stability and binding affinity to biological targets through favorable electrostatic interactions. The N-alkylation of this compound is, therefore, a critical step in the synthesis of novel drug candidates and advanced materials.

The primary challenge in the N-alkylation of this compound lies in its reduced nucleophilicity. The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density on the quinoline ring system, including the nitrogen atom.[1][2] This deactivation makes the nitrogen less prone to attack by electrophilic alkylating agents compared to unsubstituted quinoline. Consequently, forcing conditions, such as higher temperatures and longer reaction times, or alternative synthetic strategies may be required to achieve efficient N-alkylation.

This guide presents two effective protocols to address this challenge, providing researchers with reliable methods for the synthesis of N-alkylated 6,7-difluoroquinolinium derivatives.

Mechanistic Considerations: The Impact of Difluoro Substitution

The N-alkylation of a quinoline is a nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile. In the case of this compound, the inductive effect of the fluorine atoms significantly reduces the basicity and nucleophilicity of the quinoline nitrogen. This electronic effect is the primary consideration when selecting an appropriate N-alkylation strategy.

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction. Due to the decreased nucleophilicity of this compound, this reaction may require higher temperatures, more reactive alkylating agents (e.g., iodides or triflates over bromides or chlorides), and polar aprotic solvents to facilitate the reaction.

  • Reductive Alkylation: This two-step, one-pot process involves the initial formation of an iminium ion from the quinoline and an aldehyde, followed by in-situ reduction. This method can be advantageous for less reactive quinolines as it does not rely solely on the inherent nucleophilicity of the nitrogen. Boronic acid catalysis can facilitate this transformation under mild conditions.[3][4]

Recommended Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of this compound using an alkyl halide. This method is straightforward and suitable for a range of primary and some secondary alkyl halides.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in aprotic solvent (e.g., DMF) B Add alkyl halide (1.1 - 1.5 equivalents) A->B Step 1 C Heat the reaction mixture (e.g., 80-120 °C) B->C Step 2 D Monitor reaction progress by TLC or LC-MS C->D Step 3 E Cool to room temperature D->E Upon completion F Precipitate product with anti-solvent (e.g., diethyl ether) E->F Step 4 G Isolate the solid by filtration F->G Step 5 H Wash with cold anti-solvent G->H Step 6 I Dry under vacuum H->I Step 7

Caption: Workflow for the direct N-alkylation of this compound.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq). For less reactive halides, the use of sodium iodide as an additive can facilitate the reaction through the Finkelstein reaction.

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, a quinolinium salt, may precipitate upon cooling. If not, add an anti-solvent such as diethyl ether or ethyl acetate to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with the anti-solvent to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary.

  • Drying: Dry the purified N-alkyl-6,7-difluoroquinolinium halide under vacuum.

Alkyl HalideEquivalentsSolventTemperature (°C)Time (h)Yield (%)
Methyl Iodide1.2MeCN8012>90
Ethyl Bromide1.3DMF10024~85
Benzyl Bromide1.1MeCN808>95
Propyl Iodide1.2DMF10018~88

Note: The above data are representative and may vary based on specific experimental conditions.

Protocol 2: Boronic Acid Catalyzed Reductive Alkylation

This protocol is an alternative for the synthesis of N-alkyl-1,2,3,4-tetrahydro-6,7-difluoroquinolines, which can be subsequently aromatized if the quinolinium salt is the desired product. This method is particularly useful when dealing with sensitive functional groups on the alkyl chain.[3][4]

cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Q This compound Mix Mix reactants in DCE Q->Mix A Aldehyde A->Mix HE Hantzsch Ester HE->Mix BA Arylboronic Acid (cat.) BA->Mix Heat Heat at 60 °C Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor P N-Alkyl-1,2,3,4-tetrahydro- This compound Monitor->P

Sources

Application Note: The Strategic Role of 6,7-Difluoroquinoline Scaffolds in Modern Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics, the efficacy of which is profoundly influenced by their chemical structure. The 6,7-difluoroquinoline-3-carboxylic acid core is a pivotal intermediate in the synthesis of numerous potent second, third, and fourth-generation fluoroquinolones. This application note provides an in-depth guide on the strategic application of this scaffold, focusing on the underlying chemical principles, detailed synthetic protocols, and the structure-activity relationships that dictate antibacterial potency. We will explore the crucial role of the Nucleophilic Aromatic Substitution (SNAr) mechanism at the C-7 position, providing researchers and drug development professionals with the foundational knowledge and practical methodologies for the synthesis of key fluoroquinolone APIs like Ciprofloxacin and Nadifloxacin.

Introduction: The Fluoroquinolone Core and the Significance of Fluorination

Quinolones are a class of synthetic antibiotics that have seen extensive development since the discovery of nalidixic acid in 1962.[1] A major breakthrough in this class was the introduction of a fluorine atom at the C-6 position of the quinolone ring, which gave rise to the "fluoroquinolone" subclass. This modification dramatically enhances the drug's penetration into bacterial cells and its inhibitory activity against DNA gyrase and topoisomerase IV, the primary bacterial targets.[1]

Almost all widely used quinolone drugs today are fluoroquinolones, characterized by a 4-quinolone core structure with a fluorine atom typically at the C-6 position.[2] The synthesis of these advanced antibiotics often relies on a common, versatile precursor: a 1-alkyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. This scaffold is ideal because it already contains the essential C-6 fluorine and provides a highly reactive C-7 position, which can be modified to modulate the drug's antibacterial spectrum, potency, and pharmacokinetic properties.[1][3]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) at C-7

The central reaction in the diversification of the this compound core is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4] This mechanism allows for the displacement of the fluorine atom at the C-7 position by a wide variety of nucleophiles, most commonly nitrogen heterocycles like piperazine or pyrrolidine derivatives.[1]

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, in the fluoroquinolone scaffold, the ring is rendered electron-deficient (electrophilic) by the strong electron-withdrawing effects of the carbonyl group at C-4, the carboxyl group at C-3, and the ring nitrogen.[5][6] This activation is crucial for the reaction to proceed.

The SNAr mechanism occurs via a two-step addition-elimination process:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon at the C-7 position, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][7] The negative charge is delocalized across the ring and is particularly stabilized by the ortho carbonyl group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this specific context due to the stability of the intermediate and the high electronegativity that enhances the electrophilicity of the attached carbon.[5]

This selective substitution at C-7, while leaving the critical C-6 fluorine intact, is the cornerstone of modern fluoroquinolone synthesis.

Caption: SNAr mechanism at the C-7 position of the fluoroquinolone core.

General Synthetic Workflow: From Precursor to Active Pharmaceutical Ingredient (API)

The synthesis of a fluoroquinolone drug from a difluoro-intermediate generally follows a streamlined and high-yielding pathway. The process allows for the late-stage introduction of the C-7 side chain, enabling the creation of diverse compound libraries for drug discovery.

G A Step 1: Core Synthesis (e.g., Gould-Jacobs Reaction) Generation of the difluoroquinolone carboxylic acid core. B Step 2: S(N)Ar Reaction Displacement of C-7 Fluorine with a selected nucleophile (e.g., piperazine). A->B C Step 3: (Optional) Deprotection Removal of protecting groups from the C-7 substituent if present. B->C D Step 4: Hydrolysis & Purification Saponification of the ester (if present) and final purification to yield the API. C->D

Caption: General synthetic workflow for fluoroquinolone API production.

Application Protocol: Synthesis of Ciprofloxacin

Ciprofloxacin is one of the most widely prescribed fluoroquinolone antibiotics.[8] Its synthesis is a classic example of the application of the this compound scaffold. The key step is the condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with piperazine.

Objective: To synthesize Ciprofloxacin via Nucleophilic Aromatic Substitution.

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Key Intermediate)

  • Anhydrous Piperazine

  • Pyridine (Solvent and Base)

  • Dimethyl Sulfoxide (DMSO) (Optional Co-solvent)

  • Ethanol

  • Water

  • Hydrochloric Acid (for pH adjustment)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous piperazine (4.0 eq) and pyridine (10 volumes). The excess piperazine acts as both the nucleophile and an acid scavenger.

  • Reaction Conditions: Heat the mixture to reflux (approx. 115-120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.

  • Precipitation: To the resulting residue, add ethanol and stir. The product will begin to precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol to remove residual piperazine and impurities.

  • Purification (Recrystallization): Dissolve the crude product in hot water, adjusting the pH to ~5 with dilute hydrochloric acid to aid dissolution. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals of Ciprofloxacin.

  • Final Steps: Filter the recrystallized product, wash with a small amount of cold water, and dry under vacuum at 60-70°C to a constant weight.

Expected Outcome: A white to pale yellow crystalline powder. The typical yield for this reaction is high, often exceeding 85%.

Application Protocol: Synthesis of Nadifloxacin

Nadifloxacin is a topical fluoroquinolone notable for its tricyclic structure.[9] Its synthesis also relies on a difluoro-intermediate, specifically a difluoro-tetrahydroquinoline derivative, which undergoes cyclization and subsequent SNAr reaction.[10][11]

Key Steps in Nadifloxacin Synthesis:

  • Core Formation: The synthesis often starts with 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This is reacted with an ethoxymethylidene derivative, followed by cyclization in polyphosphoric acid to form the tricyclic quinolone core.[11]

  • Boron Chelation: To enhance the reactivity of the C-8 position (equivalent to C-7 in the standard quinolone numbering), the intermediate is often converted to a diacetoxyborane chelate.[12] This complex further activates the ring for nucleophilic substitution.

  • SNAr Reaction: The chelated intermediate is then reacted with 4-hydroxypiperidine in a suitable solvent to displace the fluorine atom.

  • Hydrolysis: The final step involves the hydrolysis of the boron complex to yield Nadifloxacin.

This synthesis highlights the adaptability of the core SNAr strategy, even in more complex, polycyclic fluoroquinolone structures.

Structure-Activity Relationship (SAR) at the C-7 Position

The identity of the heterocyclic substituent introduced at the C-7 position is a primary determinant of the fluoroquinolone's spectrum of activity, potency against specific pathogens, and safety profile.[1][13] The table below summarizes the C-7 substituents for several commercially successful fluoroquinolones derived from a common difluoro-precursor.

Fluoroquinolone APIC-7 SubstituentKey Therapeutic Applications
Ciprofloxacin PiperazineBroad-spectrum, particularly effective against Gram-negative bacteria (e.g., Pseudomonas aeruginosa).[8]
Norfloxacin PiperazinePrimarily used for urinary tract infections.[14]
Ofloxacin/Levofloxacin N-MethylpiperazineBroad-spectrum, with Levofloxacin (the S-enantiomer) having enhanced activity against Gram-positive bacteria.[14]
Moxifloxacin 7-((4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)"Fourth-generation" with excellent activity against Gram-positive bacteria and atypical pathogens.
Nadifloxacin 4-HydroxypiperidineTopical use for skin infections, including MRSA.[9][15]
Balofloxacin 3-(Aminomethyl)pyrrolidineUsed for urinary tract and respiratory infections.[16]

Conclusion

The this compound scaffold is a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for the synthesis of a vast array of life-saving fluoroquinolone antibiotics. A thorough understanding of the Nucleophilic Aromatic Substitution (SNAr) mechanism is fundamental for any researcher in this field. By strategically modifying the C-7 substituent, scientists can fine-tune the pharmacological properties of the resulting drug, leading to the development of new agents with improved efficacy, broader spectrums of activity, and better safety profiles to combat the ongoing challenge of bacterial resistance.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Fluoroquinolones: The Indispensable Role of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • Ciprofloxacin Synthesis.
  • Quick Company. Efficient Process For Intermediate Of Nadifloxacin.
  • Semantic Scholar. A Practical Synthesis of (S)-(-)-Nadifloxacin: Novel Acid-Catalyzed Racemization of Tetrahydroquinaldine Derivative.
  • JOCPR. New approach for the preparation of key intermediates of nadifloxacin.
  • Google Patents. CN106279146A - A kind of nadifloxacin crude drug synthetic method.
  • PMC - NIH. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Wikipedia. Nucleophilic aromatic substitution.
  • IJTSRD. Anti-infective fluoroquinolone derivatives-an update of recent patents.
  • PMC - NIH. Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents.
  • PubMed. Glycosides of Nadifloxacin-Synthesis and Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.

Sources

The Strategic Deployment of 6,7-Difluoroquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Quinoline Scaffolds

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its versatility is significantly enhanced through strategic fluorination, a bioisosteric replacement that profoundly influences a molecule's physicochemical and pharmacological properties. The introduction of fluorine can modulate basicity (pKa), improve metabolic stability, enhance membrane permeability, and increase binding affinity to biological targets.[2] This guide focuses on the 6,7-difluoroquinoline moiety, a key building block that has proven instrumental in the development of potent antibacterial and anticancer agents. We will delve into the rationale for its use, provide detailed synthetic protocols, and explore its application in targeting critical biological pathways.

Physicochemical Properties and Bioisosteric Rationale

The strategic placement of two fluorine atoms at the 6 and 7-positions of the quinoline ring is a deliberate design choice rooted in the principles of bioisosterism. Fluorine, being the most electronegative element, imparts unique properties to the scaffold.

Key Physicochemical Impacts of 6,7-Difluoro Substitution:

PropertyImpact of 6,7-Difluoro SubstitutionRationale in Drug Design
pKa Lowers the pKa of the quinoline nitrogen, making it less basic.Reduces off-target ion channel interactions and improves oral bioavailability by modulating ionization state at physiological pH.[3]
Lipophilicity Increases lipophilicity (logP/logD).Can enhance membrane permeability and cell penetration, but must be balanced to maintain aqueous solubility.[2]
Metabolic Stability The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.Blocks potential sites of oxidative metabolism, thereby increasing the drug's half-life and reducing the formation of potentially toxic metabolites.
Binding Interactions The polarized C-F bond can engage in favorable dipole-dipole, hydrogen bonding, and orthogonal multipolar interactions with protein targets.Can lead to enhanced binding affinity and selectivity for the target enzyme or receptor.
Conformational Control The presence of fluorine atoms can influence the conformation of adjacent substituents.Can pre-organize the molecule into a bioactive conformation for optimal target engagement.

Synthetic Pathways to the this compound Core

The construction of the this compound scaffold is most commonly achieved through the Gould-Jacobs reaction, a robust and versatile method for quinoline synthesis.

Workflow for Gould-Jacobs Quinoline Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 3,4-Difluoroaniline C Anilinomethylenemalonate Intermediate A->C Heat (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxy-6,7-difluoroquinoline-3-carboxylate C->D High Temp (>250°C) (e.g., Diphenyl ether) C->D E Quinoline-3-carboxylic Acid D->E NaOH, Reflux D->E F 4-Hydroxy-6,7-difluoroquinoline E->F Heat (> melting point) E->F

Caption: Generalized workflow for the Gould-Jacobs synthesis of 4-hydroxy-6,7-difluoroquinoline.[4][5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

This protocol details the synthesis of a key intermediate for many fluoroquinolone antibiotics.[6][7]

Materials:

  • 2-Chloro-4,5-difluorobenzoic acid

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, catalytic amount)

  • Oxalyl chloride

  • Diethyl ether

  • Magnesium diethylmalonate

  • p-Dioxane

  • Triethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethanol

Procedure:

  • Acid Chloride Formation: To a solution of 2-chloro-4,5-difluorobenzoic acid (1.0 eq) in anhydrous acetonitrile, add a catalytic amount of DMF. Slowly add oxalyl chloride (1.1 eq) dropwise under an inert atmosphere. Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent under reduced pressure to obtain the crude 2-chloro-4,5-difluorobenzoyl chloride.

  • Malonate Addition: Dissolve the crude acid chloride in diethyl ether and add it dropwise to a cold (0 °C) solution of magnesium diethylmalonate (1.2 eq) in diethyl ether. After the addition is complete, stir the reaction for 1 hour at 0 °C and then allow it to warm to room temperature overnight. Quench the reaction by pouring it into ice water and acidify to pH 2.5 with 1N HCl. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Decarboxylation: Dissolve the resulting (2-chloro-4,5-difluorobenzoyl)propanedioic acid diethyl ester in a mixture of p-dioxane and water (4:1). Heat the solution at reflux for 4 hours. Cool the reaction mixture and evaporate the solvent. Purify the residue by distillation under reduced pressure to yield ethyl 2-chloro-4,5-difluoro-β-oxobenzenepropanoate.

  • Enol Ether Formation: A solution of the product from the previous step and triethyl orthoformate (1.5 eq) in acetic anhydride (3.0 eq) is heated at 150 °C for 2 hours. Remove the volatile components under reduced pressure to obtain crude ethyl 2-chloro-α-(ethoxymethylene)-4,5-difluoro-β-oxobenzenepropanoate.

  • Amine Condensation: Dissolve the crude enol ether in ethanol and add cyclopropylamine (1.1 eq). Stir the mixture at room temperature for 2 hours. The product, ethyl 2-chloro-α-[(cyclopropylamino)methylene]-4,5-difluoro-β-oxobenzenepropanoate, can be isolated by removing the solvent.

  • Cyclization: Under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise to a solution of the product from the previous step in dry DMF. Heat the reaction mixture to 80 °C for 2 hours. Cool the reaction, carefully quench with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Protocol 2: Synthesis of 4,7-Dichloro-6-fluoroquinoline (Illustrative Example of Functionalization)

This protocol provides a general approach for the synthesis of a functionalized quinoline that can be further elaborated. The procedure is adapted from the synthesis of 4,7-dichloroquinoline.[8][9]

Materials:

  • m-Fluoroaniline

  • Ethyl ethoxymethylenemalonate

  • Dowtherm A (or other high-boiling solvent)

  • Skellysolve B (or hexane)

  • 10% Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • Phosphorus oxychloride

Procedure:

  • Condensation: In a round-bottom flask, heat a mixture of m-fluoroaniline (1.0 eq) and ethyl ethoxymethylenemalonate (1.1 eq) on a steam bath for 1 hour, allowing the ethanol to evaporate. The resulting crude ethyl α-carbethoxy-β-m-fluoroanilinoacrylate is used directly in the next step.

  • Cyclization and Saponification: In a separate flask equipped with an air condenser, heat Dowtherm A to a vigorous boil. Pour the crude product from the previous step into the boiling Dowtherm A and continue heating for 1 hour. Cool the mixture, filter the precipitated solid, and wash with Skellysolve B. Mix the air-dried solid with 10% aqueous sodium hydroxide and reflux for 1 hour until all the solid dissolves. Cool the solution and acidify with concentrated hydrochloric acid to precipitate 7-chloro-4-hydroxy-6-fluoro-3-quinolinecarboxylic acid. Collect the solid by filtration and wash with water.

  • Decarboxylation and Chlorination: Suspend the dried acid in Dowtherm A and boil for 1 hour under a stream of nitrogen. Cool the solution to room temperature and add phosphorus oxychloride (1.5 eq). Heat the mixture to 135-140 °C for 1 hour. Cool the reaction mixture and carefully pour it into a mixture of ice and ammonium hydroxide to neutralize the excess phosphorus oxychloride. Extract the product with chloroform, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4,7-dichloro-6-fluoroquinoline can be purified by recrystallization.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

TechniqueKey Observables and Interpretation
¹H NMR The protons on the quinoline core will appear in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns (doublets, doublets of doublets) and coupling constants (J-values) will be informative of the substitution pattern. The fluorine atoms will cause additional splitting of adjacent proton signals (H-F coupling).[10][11]
¹⁹F NMR Two distinct signals are expected for the C6-F and C7-F, appearing in the typical range for aromatic fluorine atoms. The chemical shifts and coupling between the two fluorine atoms (F-F coupling) provide definitive evidence for the 6,7-disubstitution pattern.[12]
¹³C NMR The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF). These coupling patterns are diagnostic for the position of fluorine substitution.[12][13]
Mass Spectrometry (MS) Provides the molecular weight of the compound (molecular ion peak, [M]+ or [M+H]+). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also provide structural information.[12][14]

Example NMR Data for a this compound Derivative: For methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the following characteristic NMR data have been reported[12]:

  • ¹H NMR (400 MHz, CDCl₃): Signals for the quinoline protons H-5 and H-8 appear as doublets of doublets, showing coupling to the adjacent fluorine atoms. For example, δ 7.92 (dd, 1H, C⁵H, ³JHF = 10.2, ⁴JHF =9.0 Hz).[12]

  • ¹⁹F NMR: Three signals are observed at -137.06 ppm (C⁶F), -127.02 ppm (C⁷F), and -115.23 ppm (C¹⁵F of the 4-fluorobenzyl group).[12]

  • ¹³C NMR: The direct carbon-fluorine spin-spin coupling constants (¹JCF) are in the range of 245.5–257.5 Hz.[12]

Applications in Medicinal Chemistry

Fluoroquinolone Antibiotics: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The this compound scaffold is a cornerstone of many modern fluoroquinolone antibiotics. These drugs exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[15][16][17] These enzymes are crucial for DNA replication, repair, and recombination.

Mechanism of Action:

cluster_0 Bacterial DNA Replication cluster_1 Fluoroquinolone Inhibition A Relaxed DNA B DNA Gyrase (introduces negative supercoils) A->B C Supercoiled DNA B->C H Stabilizes DNA-Gyrase Cleavage Complex D Replication Fork C->D E Topoisomerase IV (deatenates daughter chromosomes) D->E F Separated Daughter DNA E->F I Stabilizes DNA-Topo IV Cleavage Complex G 6,7-Difluoroquinolone (e.g., Ciprofloxacin) G->H G->I J Inhibition of DNA Replication H->J I->J K Double-Strand DNA Breaks J->K L Bacterial Cell Death K->L

Caption: Mechanism of action of 6,7-difluoroquinolone antibiotics targeting DNA gyrase and topoisomerase IV.[15][17][18]

Kinase Inhibitors in Oncology: Targeting the c-Met Signaling Pathway

The quinoline scaffold, including 6,7-disubstituted derivatives, has been extensively explored for the development of kinase inhibitors for cancer therapy.[19][20] One important target is the c-Met receptor tyrosine kinase, which plays a crucial role in tumor cell proliferation, survival, migration, and invasion when dysregulated.[21][22]

The HGF/c-Met Signaling Pathway and its Inhibition:

cluster_0 c-Met Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses cluster_3 Inhibition by Quinoline Derivatives HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Dimer Receptor Dimerization cMet->Dimer Phos Autophosphorylation Dimer->Phos RAS_RAF RAS-RAF-MEK-ERK Pathway Phos->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Phos->PI3K_AKT STAT3 STAT3 Pathway Phos->STAT3 Inhibition Inhibition of Autophosphorylation Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Migration Migration & Invasion STAT3->Migration Inhibitor 6,7-Disubstituted Quinoline Kinase Inhibitor ATP_Binding Binds to ATP-binding pocket of c-Met Inhibitor->ATP_Binding ATP_Binding->Inhibition

Sources

Design and Synthesis of 6,7-Difluoroquinoline-Based Kinase Inhibitors: From Rational Design to Cellular Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs validating its utility in oncology.[1] The introduction of a 6,7-difluoro substitution pattern offers a strategic advantage, often enhancing metabolic stability and modulating electronic properties to improve target engagement and selectivity.[2] This guide provides an in-depth framework for the rational design, chemical synthesis, and biological evaluation of novel 6,7-difluoroquinoline-based kinase inhibitors. We detail field-proven synthetic protocols, robust biochemical and cell-based assays, and the underlying scientific principles that guide experimental choices, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Part 1: Rational Design and Mechanistic Insights

The enduring success of kinase inhibitors hinges on their ability to effectively compete with adenosine triphosphate (ATP) at its binding site. The this compound core serves as a privileged "hinge-binding" scaffold, a structural motif that mimics the adenine ring of ATP.[3][4]

The Pharmacophore Model: A Blueprint for Inhibition

The archetypal 4-anilinoquinoline inhibitor engages the kinase active site through a specific set of interactions. The design process begins with understanding this fundamental pharmacophore.

  • Hinge-Binding Region: The nitrogen at position 1 (N1) of the quinoline ring is critical. It typically forms a key hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, directly mimicking the interaction of ATP's adenine.[3]

  • Hydrophobic Pockets: The anilino substituent at the C4 position extends into a hydrophobic pocket of the ATP-binding site. Modifications to this ring are a primary strategy for tuning potency and selectivity against different kinases.[5][6]

  • The Role of 6,7-Difluoro Substitution: The two fluorine atoms are strong electron-withdrawing groups. Their presence can lower the pKa of the quinoline nitrogen, potentially influencing the strength of the hinge-binding interaction. Furthermore, fluorine substitution can block potential sites of metabolism, improving the pharmacokinetic profile of the inhibitor.[2]

Below is a conceptual diagram illustrating the key pharmacophoric interactions of a this compound inhibitor within a generic kinase ATP pocket.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor This compound Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket quinoline < Quinoline Core N1 acts as H-bond acceptor > quinoline->hinge H-Bond difluoro 6,7-Difluoro Group difluoro->gatekeeper Potential Interactions (Steric/Electronic) anilino C4-Anilino Substituent anilino->hydrophobic_pocket Hydrophobic Interaction

Caption: General pharmacophore model for kinase inhibition.

Structure-Activity Relationship (SAR) Strategy

Systematic modification of the lead scaffold is essential for optimizing potency and selectivity. For the this compound series, efforts are typically focused on the C4-anilino moiety.

  • Aniline Ring Substitution: Small alkyl, halogen, or alkoxy groups on the aniline ring can probe the steric and electronic limits of the hydrophobic pocket, often leading to significant gains in potency. For example, studies on similar 4-anilinoquin(az)olines have shown that substitutions at the 6- and 7-positions of the quinoline core with halogens can dramatically improve potency against kinases like PKN3 and GAK.[5]

  • Targeting Covalent Inhibition: For kinases possessing a cysteine residue near the ATP pocket (e.g., EGFR), an acrylamide or similar Michael acceptor can be appended to the anilino ring. This enables the formation of a covalent bond, leading to irreversible inhibition.[7][8]

  • Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space or overcome existing patents, researchers may replace the quinoline core with a bioisostere, such as a pyrazolo[3,4-d]pyrimidine or thienopyridine.[4][9][10] This strategy aims to retain the crucial hinge-binding interaction while altering other physicochemical properties.

Part 2: Synthesis Application Notes and Protocols

The synthesis of 4-anilino-6,7-difluoroquinolines is a well-established process, typically proceeding through a two-step sequence involving the formation of a 4-chloroquinoline intermediate followed by a nucleophilic aromatic substitution (SNAr).

Caption: General synthetic workflow for target inhibitors.

Protocol 1: Synthesis of 4-Chloro-6,7-difluoroquinoline (Intermediate)

This protocol first builds the quinoline core and then installs the reactive chloro group at the C4 position, which is essential for the subsequent SNAr reaction.

Rationale: The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline core from an aniline and a malonic acid derivative. Subsequent chlorination with phosphorus oxychloride (POCl₃) is a standard and high-yielding procedure for converting the 4-hydroxyl group into a good leaving group (chloride) for SNAr reactions.

Materials:

  • 3,4-Difluoroaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether (solvent)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes, Ethyl Acetate (for chromatography)

Procedure:

  • Step A - Cyclization:

    • In a round-bottom flask, combine 3,4-difluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the consumption of the aniline.

    • To this intermediate, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260 °C (reflux) for 30-60 minutes to effect the thermal cyclization.

    • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-6,7-difluoroquinoline product to precipitate.

    • Dilute the mixture with hexanes, and collect the solid by vacuum filtration. Wash the solid thoroughly with hexanes and then ethyl acetate to remove residual diphenyl ether. Dry the solid under vacuum.

  • Step B - Chlorination:

    • Carefully add the crude 4-hydroxy-6,7-difluoroquinoline (1.0 eq) to a flask containing phosphorus oxychloride (POCl₃, 5-10 eq).

    • Heat the resulting suspension to reflux (approx. 110 °C) for 2-4 hours, at which point the mixture should become a clear solution.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

    • Neutralize the acidic aqueous solution by slowly adding solid NaHCO₃ or saturated aqueous NaHCO₃ until effervescence ceases and the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-chloro-6,7-difluoroquinoline.[11]

Protocol 2: Synthesis of N-(Aryl)-6,7-difluoroquinolin-4-amine (Final Product)

Rationale: This SNAr reaction is the key diversification step. Isopropanol is a common solvent that provides good solubility for the reactants while being sufficiently polar to facilitate the reaction. An acid catalyst (like HCl) protonates the quinoline nitrogen, activating the C4 position toward nucleophilic attack by the aniline.

Materials:

  • 4-Chloro-6,7-difluoroquinoline (1.0 eq)

  • Desired substituted aniline (e.g., 3-bromoaniline, 1.1 eq)

  • Isopropanol (IPA) or n-Butanol

  • Concentrated HCl (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • Combine 4-chloro-6,7-difluoroquinoline, the substituted aniline, and isopropanol in a round-bottom flask.

  • Add a few drops of concentrated HCl to catalyze the reaction.

  • Heat the mixture to reflux (80-90 °C) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold IPA or diethyl ether.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final inhibitor.

Part 3: Biological Evaluation Protocols

Once synthesized and characterized, the compounds must be evaluated for biological activity. The process follows a logical funnel, starting with broad biochemical assays and moving to more complex cell-based models.

G cluster_flow Inhibitor Evaluation Workflow biochem Biochemical Assay (Determine IC₅₀ vs. Target Kinase) selectivity Kinome Selectivity Screening (Assess Off-Target Effects) biochem->selectivity cell_prolif Cellular Proliferation Assay (Determine GI₅₀ in Cancer Cells) biochem->cell_prolif target_engage Target Engagement Assay (Confirm On-Target Effect in Cells) cell_prolif->target_engage adme ADME/Tox Profiling (Assess Drug-like Properties) target_engage->adme

Caption: A tiered approach for evaluating kinase inhibitors.

Protocol 3: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A fluorometric assay detecting ADP formation is a common, non-radioactive, high-throughput method.[12] It relies on a coupled enzyme system where the ADP produced by the kinase is used in a subsequent reaction to generate a fluorescent signal. The signal is proportional to kinase activity.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettor and plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10-50 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in kinase assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare an ATP solution in kinase buffer. To initiate the reaction, add the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature (or 30 °C) for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the generated ADP by adding the ADP detection reagent according to the manufacturer's protocol.[12] This typically involves a 40-60 minute incubation.

    • Add the final detection reagent to convert the signal to luminescence, incubate for another 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cellular Proliferation Assay (GI₅₀ Determination)

Rationale: This assay determines the compound's effect on the growth of cancer cells, providing a more physiologically relevant measure of potency that accounts for cell permeability and stability.[13][14]

Materials:

  • Cancer cell line with a dependency on the target kinase (e.g., MKN-45 for c-Met inhibitors).[15][16]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add the medium containing the compounds. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37 °C, 5% CO₂).

  • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis: Measure luminescence with a plate reader. Normalize the data to the vehicle control wells and plot the percent growth inhibition versus compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Data Presentation and Interpretation

A crucial aspect of inhibitor development is the systematic analysis of SAR. Data should be organized clearly to facilitate comparison between compounds.

Table 1: Representative SAR Data for a Hypothetical this compound Series

Compound IDR-Group (on C4-Aniline)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)MKN-45 Cell GI₅₀ (µM)
HQ-01 H2501,5005.2
HQ-02 3-Br159500.4
HQ-03 3-Cl221,1000.6
HQ-04 3-OCH₃1802,5003.8
HQ-05 4-Morpholino84500.2

Interpretation:

  • Potency: The addition of a 3-bromo (HQ-02) or 3-chloro (HQ-03) group dramatically increases potency against the target kinase compared to the unsubstituted analog (HQ-01). This suggests a favorable interaction in the hydrophobic pocket.

  • Selectivity: The 4-morpholino group (HQ-05) not only improves potency but may also impact selectivity, as seen by the lower off-target IC₅₀ value. Kinome-wide screening would be necessary to confirm the selectivity profile.[17]

  • Cellular Activity: A strong correlation between biochemical potency (IC₅₀) and cellular activity (GI₅₀) (e.g., HQ-02, HQ-05) suggests good cell permeability and on-target effects.

Part 5: Early ADME & Physicochemical Profiling

To increase the likelihood of developing a successful drug candidate, key absorption, distribution, metabolism, and excretion (ADME) properties should be evaluated early.[18][19][20]

  • Solubility: Kinetic or thermodynamic solubility assays are critical. Poor solubility can hinder absorption and lead to unreliable assay results.

  • Permeability: The Caco-2 permeability assay is an in vitro model of the human intestinal barrier used to predict absorption.[20]

  • Metabolic Stability: Incubating the compound with liver microsomes helps predict its metabolic clearance rate in vivo. The 6,7-difluoro motif is often employed to improve metabolic stability.

By integrating rational design, robust synthesis, and a tiered evaluation strategy, researchers can efficiently advance the development of novel and effective this compound-based kinase inhibitors.

References

  • Vertex AI Search. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry - ACS Publications.
  • PubMed. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
  • SpringerLink. (n.d.). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors.
  • PubMed. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Semantic Scholar. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015.
  • PubMed. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • PubMed Central. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015.
  • SciSpace. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from.
  • Bellen Chemistry Co., Ltd. (2013). Novel Bioisosteres of Quinolines and Isoquinolines.
  • Benchchem. (2025). Structure-Activity Relationship of 2-Chloro-6,7-difluoroquinoxaline Derivatives: A Comparative Guide for Drug Discovery Professi.
  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • bioRxiv. (n.d.). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.
  • Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.
  • National Institutes of Health. (n.d.). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity.
  • Protocols.io. (2023). In vitro kinase assay.
  • PubMed. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the....
  • Revvity. (n.d.). In Vitro Kinase Assays.
  • bioRxiv. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM.
  • PubMed Central. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • PubMed. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).
  • ResearchGate. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity.
  • ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative.
  • Semantic Scholar. (2008). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade.
  • PubMed. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • ResearchGate. (2025). Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2).
  • UKM. (n.d.). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
  • ResearchGate. (2002). Design and synthesis of 6,7-substituted 4-anilino-3-quinolinecarbonitriles as potent inhibitors of kinases of the Ras-MAPK signaling cascade.
  • PubMed Central. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.

Sources

Application Note: A Robust Protocol for the Synthesis of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics. The synthetic strategy is centered around the Gould-Jacobs reaction, a classic and reliable method for constructing the 4-quinolone core. This guide offers an in-depth explanation of the reaction mechanism, step-by-step procedures, and critical process parameters, designed for researchers, chemists, and professionals in drug development.

Introduction and Synthetic Strategy

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a crucial scaffold in medicinal chemistry, forming the core of several potent antibacterial agents. Its synthesis is a topic of significant interest for pharmaceutical manufacturing. The protocol outlined herein employs a convergent and efficient pathway that has been refined for high yield and purity.

The overall synthetic approach involves three primary stages:

  • Formation of a vinylogous amide: This involves the reaction of a trifluorinated benzoylacetate derivative with cyclopropylamine. This "synthon" approach allows for the early introduction of the C1-cyclopropyl group.[1]

  • Intramolecular Cyclization: The key quinolone ring system is constructed via a base-mediated intramolecular nucleophilic aromatic substitution (SNAr).

  • Saponification: The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

This strategy is an evolution of the classical Gould-Jacobs reaction, which traditionally involves the condensation of an aniline with an alkoxymethylenemalonate ester followed by high-temperature cyclization.[2][3][4] Modern adaptations have streamlined this process for greater efficiency.[1][5]

G cluster_0 Overall Synthetic Workflow A Ethyl 2-(2,4,5-trifluorobenzoyl)acetate C Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate A->C Reaction B Diethyl ethoxymethylenemalonate + Acetic Anhydride B->C Reagents E Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate C->E Amination D Cyclopropylamine D->E Reagent F Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate E->F Intramolecular Cyclization (SNA_r_) G Final Product: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid F->G Hydrolysis

Figure 1: High-level overview of the synthetic pathway.

Mechanistic Insights: The Gould-Jacobs Reaction and Key Transformations

The cornerstone of this synthesis is the formation of the 4-quinolone ring. The Gould-Jacobs reaction proceeds via two main phases:

  • Condensation: An aniline or its derivative performs a nucleophilic attack on an electron-deficient double bond, typically from a malonic ester derivative like diethyl ethoxymethylenemalonate (DEEM).[2][6] This is followed by the elimination of an alcohol to form a stable anilidomethylenemalonate intermediate. In our adapted synthesis, a similar principle applies where cyclopropylamine reacts to form a key enamine intermediate.[7]

  • Thermal Cyclization: This step traditionally requires high temperatures (often >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring.[3] However, the chosen pathway utilizes a more controlled, base-catalyzed intramolecular SNAr, which can proceed under milder conditions. This cyclization is highly effective due to the electron-withdrawing nature of the fluorine atoms on the aromatic ring, which activate the ring for nucleophilic attack.

G cluster_mech Core Cyclization Mechanism Start Enamine Intermediate Deprotonation Base abstracts proton from amine Start->Deprotonation 1. Base (e.g., K2CO3) Anion Anionic Intermediate (Nucleophile) Deprotonation->Anion Attack Intramolecular Nucleophilic Attack on Aromatic Ring Anion->Attack 2. Ring Closing Meisenheimer Meisenheimer-like Complex Attack->Meisenheimer Elimination Elimination of Fluoride Ion Meisenheimer->Elimination 3. Aromatization Product Quinolone Ester Product Elimination->Product

Figure 2: Simplified mechanism of the base-catalyzed cyclization step.

Detailed Experimental Protocol

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Fluorinated organic compounds and strong bases require careful handling.[8]

Step 1: Synthesis of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate

This step involves the formation of the key enamine intermediate by reacting the corresponding ethoxyacrylate with cyclopropylamine.

  • Reagents & Materials:

    • Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate (1.0 eq)

    • Cyclopropylamine (1.2 eq)

    • Ethanol (as solvent)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Add cyclopropylamine dropwise to the cooled solution. An exothermic reaction is expected.[9]

    • Once the addition is complete and the initial exothermic reaction has subsided, remove the ice bath and continue stirring at room temperature for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

    • The resulting residue can be recrystallized from a suitable solvent system, such as cyclohexane/petroleum ether, to yield the pure product as a solid.[9][10]

Step 2: Cyclization to Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

This is the critical ring-forming step to create the quinolone core.

  • Reagents & Materials:

    • Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate (from Step 1) (1.0 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Dimethylformamide (DMF), anhydrous (as solvent)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser.

  • Procedure:

    • To a flask containing the product from Step 1, add anhydrous DMF and anhydrous potassium carbonate.[7]

    • Equip the flask with a condenser and heat the reaction mixture to approximately 120-125 °C with vigorous stirring.[7]

    • Maintain this temperature for 4-6 hours. Monitor the reaction's completion by TLC.

    • After completion, cool the reaction mass to room temperature.

    • Quench the reaction by pouring the mixture into ice water, which will precipitate the product.

    • Stir for approximately 1.5 hours to ensure complete precipitation.[7]

    • Collect the solid product by filtration, wash thoroughly with water, and then with a non-polar solvent like hexane to remove residual DMF.

    • Dry the solid under vacuum to obtain the crude quinolone ester.

Step 3: Hydrolysis to 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

The final step is the saponification of the ethyl ester to the target carboxylic acid.

  • Reagents & Materials:

    • Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (from Step 2) (1.0 eq)

    • Hydrochloric Acid (6N) or Sodium Hydroxide solution followed by acid workup

    • Round-bottom flask, heating mantle, condenser.

  • Procedure (Acid Hydrolysis):

    • Create a suspension of the ester from Step 2 in 6N hydrochloric acid.[11]

    • Heat the suspension to reflux (approximately 100-110 °C) for 4-6 hours.[11]

    • The suspension should dissolve as the reaction proceeds. Monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The final product will precipitate out of the acidic solution.

    • Collect the solid by filtration.

    • Wash the solid with cold water to remove excess acid, followed by a wash with a solvent like acetone.[12]

    • Dry the product thoroughly under vacuum to yield the final compound.

Summary of Key Data

StepIntermediate/Product NameStarting Material (1.0 eq)Key ReagentsTypical Yield
1Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylateEthyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylateCyclopropylamine, Ethanol~85-95%
2Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylateProduct from Step 1K₂CO₃, DMF~65-75%
31-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidProduct from Step 26N HCl~90-98%

Yields are estimates based on literature precedents and may vary based on experimental conditions and scale.

Conclusion

The described protocol provides a reliable and well-documented pathway for the synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. By leveraging a modern adaptation of the Gould-Jacobs reaction, this method allows for the efficient construction of the vital fluoroquinolone core. The procedure is robust and scalable, making it suitable for both academic research and process development in the pharmaceutical industry. Careful control of reaction conditions and diligent purification at each stage are paramount to achieving high yield and purity of the final product.

References

  • Wikipedia. Gould–Jacobs reaction. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • Wikiwand. Gould–Jacobs reaction. [URL: https://www.wikiwand.com/en/Gould%E2%80%93Jacobs_reaction]
  • Virginia Commonwealth University. Ciprofloxacin Synthesis. [URL: https://innovationgateway.vcu.edu/technologies/cipo-synthesis/]
  • Organic Syntheses. Diethyl methylenemalonate. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0298]
  • Der Pharma Chemica. Ciprofloxacin: A Two Step Process. [URL: https://www.derpharmachemica.com/pharma-chemica/ciprofloxacin-a-two-step-process.pdf]
  • ACS Publications - The Journal of Organic Chemistry. A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b03243]
  • PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [URL: https://www.prepchem.
  • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinoline Synthesis. [URL: https://www.benchchem.com/application-notes/AN56-Gould-Jacobs-Quinoline-synthesis]
  • Guidechem. What is the synthesis process of Diethyl ethoxymethylenemalonate?. [URL: https://www.guidechem.
  • Thieme Chemistry. Flow Synthesis of Ciprofloxacin. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0037-1612260.pdf]
  • ChemicalBook. Ciprofloxacin synthesis. [URL: https://www.chemicalbook.com/article/ciprofloxacin-synthesis.htm]
  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [URL: https://www.youtube.
  • Molbase. Synthesis of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. [URL: https://www.molbase.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction. [URL: https://www.biotage.
  • PubMed. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. [URL: https://pubmed.ncbi.nlm.nih.gov/20361101/]
  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [URL: https://www.mdpi.com/1422-8599/2011/3/M733/pdf]
  • Organic Syntheses. Ethyl ethoxymethylenemalonate. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0395]
  • Google Patents. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate. [URL: https://patents.google.
  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [URL: https://www.preprints.org/manuscript/202211.0473/v1]
  • Molbase. Synthesis of ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate. [URL: https://www.molbase.
  • Google Patents. CN113912540A - Synthesis method of 1-cyclopropyl-6, 7-difluoro-1, 4-dihydro-4-oxo-3-quinolinecarboxylic acid. [URL: https://patents.google.
  • ChemistryViews. Arene Cyclopropanation. [URL: https://www.chemistryviews.
  • ResearchGate. Intramolecular cyclopropanation of phenol or aniline derived benzoyl... [URL: https://www.researchgate.net/figure/Intramolecular-cyclopropanation-of-phenol-or-aniline-derived-benzoyl-silane-containing_fig16_379963957]
  • Hangzhou Zhuoyuan Pharmaceutical Technology Co., Ltd. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3. [URL: https://www.zhuyuanpharm.com/1-cyclopropyl-6-7-difluoro-4-oxo-1-4-dihydroquinoline-3-carboxylic-acid-cas-93107-30-3.html]
  • PrepChem.com. Synthesis of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-cyclopropylamino-acrylate. [URL: https://www.prepchem.
  • ACS Publications - Organic Letters. Catalyst-Controlled Chemodivergent Reactivity of Vinyl Cyclopropanes: A Selective Approach toward Indoles and Aniline Derivatives. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c03781]
  • Wiley Online Library. Gould-Jacobs Reaction. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr275]
  • D-Scholarship@Pitt. ENANTIOSELECTIVE CYCLOPROPANATIONS OF ALLENES AND THEIR APPLICATION TO THE TOTAL SYNTHESIS OF CLAVINE ALKALOIDS. [URL: https://d-scholarship.pitt.edu/21045/1/PERRONE_ETD_2014.pdf]
  • PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [URL: https://pubmed.ncbi.nlm.nih.gov/24269417/]
  • ResearchGate. Synthesis and Crystal Structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-(O-3,O-4)-bis-(acetate-O)borate. [URL: https://www.researchgate.
  • ChemBK. 2,4,5-Trifluoroaniline. [URL: https://www.chembk.com/en/chem/2,4,5-Trifluoroaniline]
  • Google Patents. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline. [URL: https://patents.google.
  • ChemicalBook. 2,4,5-Trifluoroaniline synthesis. [URL: https://www.chemicalbook.com/synthesis/367-34-0.htm]
  • Synlett. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0033-1339023.pdf]
  • Guidechem. (z)-ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate. [URL: https://www.guidechem.com/products/112811-70-8.html]
  • BOC Sciences. Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate. [URL: https://www.bocsci.
  • Biosynth. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. [URL: https://www.biosynth.com/p/C989895/1-cyclopropyl-6-7-difluoro-1-4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic-acid]
  • Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. [URL: https://www.quickcompany.
  • ChemicalBook. (Z)-ETHYL 3-(CYCLOPROPYLAMINO)-2-(2,4,5-TRIFLUORO-3-METHOXYBENZOYL)ACRYLATE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6132952.htm]
  • ChemicalBook. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4132953.htm]
  • PubChem. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7019465]
  • Santa Cruz Biotechnology. 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. [URL: https://www.scbt.com/p/1-cyclopropyl-6-7-difluoro-8-methoxy-4-oxo-1-4-dihydroquinoline-3-carboxylic-acid-112811-72-0]

Sources

Large-scale synthesis of 6,7-Difluoroquinoline for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Key Pharmaceutical Intermediate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a critical precursor for the manufacturing of numerous fluoroquinolone antibiotics.[1] Quinolone derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] This guide focuses on the robust and scalable Gould-Jacobs reaction, a classic and effective method for constructing the quinolone core.[4][5] We present a detailed, step-by-step protocol, an analysis of the reaction mechanism, considerations for process scale-up, and essential safety protocols. The information is tailored for researchers, chemists, and drug development professionals in the pharmaceutical industry.

Introduction and Strategic Rationale

The 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is the cornerstone of many second-generation and later fluoroquinolone antibacterial agents, such as Ciprofloxacin and Besifloxacin.[1][6][7] The fluorine atoms at positions 6 and 7, along with the 3-carboxylic acid group, are crucial for their potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[1] Consequently, an efficient, high-yield, and scalable synthesis of this intermediate is of paramount industrial importance.[8][9]

While numerous named reactions exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer methods, the Gould-Jacobs reaction is particularly well-suited for this target molecule on a large scale.[2][10][11]

Rationale for Selecting the Gould-Jacobs Reaction:

  • Convergent Synthesis: It efficiently combines a substituted aniline (3,4-difluoroaniline) with a readily available C3 building block (diethyl ethoxymethylenemalonate).[12]

  • High Regioselectivity: The cyclization of the intermediate derived from 3,4-difluoroaniline reliably yields the desired 6,7-difluoro isomer.

  • Robustness: The reaction is known to be effective and has been adapted for industrial production, despite the high temperatures required for the cyclization step.[5]

The primary challenge of the traditional Gould-Jacobs reaction is the high temperature (often >250 °C) needed for the thermal cyclization step, which can lead to side reactions or decomposition.[5] This protocol addresses this by utilizing a high-boiling inert solvent to ensure uniform heat transfer and maximize yield, a common practice in industrial-scale operations.[5]

Reaction Mechanism: The Gould-Jacobs Pathway

The synthesis proceeds through three key stages: condensation, thermal cyclization, and saponification.[4][12]

  • Condensation: The process begins with a nucleophilic attack by the amino group of 3,4-difluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the stable intermediate, diethyl 2-((3,4-difluorophenylamino)methylene)malonate.[4]

  • Thermal Cyclization: This is the rate-determining and most energy-intensive step. At high temperatures, a 6-electron electrocyclization occurs, forming the quinoline ring system. This intramolecular reaction has a significant energy barrier.[4]

  • Saponification: The ethyl ester at the 3-position is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to form the sodium carboxylate salt.

  • Acidification: Subsequent acidification precipitates the final product, 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Visualized Synthetic Workflow and Mechanism

The overall process can be broken down into a clear, multi-step workflow.

G cluster_workflow Overall Synthetic Workflow A 3,4-Difluoroaniline + Diethyl Ethoxymethylenemalonate B Step 1: Condensation (120-130°C) A->B C Diethyl 2-((3,4-difluorophenylamino)- methylene)malonate B->C D Step 2: Thermal Cyclization (in Dowtherm A, ~250°C) C->D E Ethyl 6,7-difluoro-4-hydroxy- quinoline-3-carboxylate D->E F Step 3: Saponification (NaOH, Reflux) E->F G Sodium 6,7-difluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylate F->G H Step 4: Acidification (HCl) G->H I Final Product: 6,7-Difluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic Acid H->I

Caption: High-level workflow for the synthesis of the target pharmaceutical intermediate.

The core chemical transformation is the thermally-induced ring closure.

G cluster_mechanism Core Mechanism: Thermal Cyclization Intermediate Anilidomethylenemalonate Intermediate Transition Heat (>250 °C) 6π Electrocyclization Intermediate->Transition Intramolecular Attack Product 4-Hydroxyquinoline Product (Keto-Enol Tautomer) Transition->Product Aromatization (via EtOH loss)

Caption: The crucial heat-induced 6-electron electrocyclization step.[4]

Experimental Protocols: Large-Scale Synthesis

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate reactor system.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )CAS No.Notes
3,4-Difluoroaniline129.113862-73-5Corrosive, toxic.
Diethyl ethoxymethylenemalonate (DEEM)216.2287-13-8Irritant.
Dowtherm™ A~1668004-13-5High-boiling solvent, irritant.
Sodium Hydroxide (NaOH)40.001310-73-2Corrosive.
Hydrochloric Acid (HCl), 37%36.467647-01-0Corrosive.
Ethanol46.0764-17-5Flammable.
Protocol: Step-by-Step Synthesis

Step 1: Condensation to form Diethyl 2-((3,4-difluorophenylamino)methylene)malonate

  • To a reactor equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture under atmospheric pressure to 120-130 °C with stirring.

  • Ethanol will begin to distill off as the reaction proceeds. Continue heating for 2-3 hours, or until the theoretical amount of ethanol has been collected.

  • Monitor the reaction's completion via TLC or HPLC.

  • Once complete, allow the resulting viscous oil (the crude intermediate) to cool slightly before proceeding to the next step. There is typically no need for purification at this stage.

Step 2: Thermal Cyclization

  • In a separate, larger reactor suitable for high temperatures, preheat a sufficient volume of Dowtherm A to 250 °C. The volume should be enough to ensure good heat transfer (approx. 4-5 mL per gram of intermediate).

  • Slowly and carefully add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring. Caution: This addition is exothermic and will generate ethanol vapor.

  • Maintain the reaction temperature at 250-255 °C for 30-45 minutes.[4][5]

  • Monitor the reaction for the formation of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

  • After the reaction is complete, cool the mixture to below 100 °C. The product will precipitate from the solvent.

  • Filter the solid product and wash thoroughly with a non-polar solvent like hexane or toluene to remove the Dowtherm A.

  • Dry the crude solid under vacuum.

Step 3 & 4: Saponification and Acidification

  • Charge a reactor with the crude ethyl ester from Step 2, water (approx. 10 mL per gram of ester), and sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux (approx. 100 °C) and maintain for 2-4 hours, or until the hydrolysis is complete (monitoring by HPLC is recommended to ensure the disappearance of the starting material).

  • The reaction mixture should become a clear solution as the sodium salt of the product forms.

  • Cool the solution to room temperature and filter if any insoluble material is present.

  • Slowly add concentrated hydrochloric acid (37%) to the clear solution with stirring. The product will begin to precipitate.

  • Continue adding acid until the pH of the solution is ~1-2.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the final product, 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, in a vacuum oven at 80-100 °C to a constant weight.

Purification and Characterization

The precipitated product is often of high purity (>98%). If further purification is required, recrystallization from a suitable solvent such as a DMF/water or acetic acid/water mixture can be performed.[13]

Characterization: The final product should be characterized using standard analytical techniques:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety and Handling

Large-scale chemical synthesis requires strict adherence to safety protocols.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]

  • Reagent Hazards:

    • 3,4-Difluoroaniline: Toxic and a suspected mutagen. Handle with extreme care and avoid inhalation or skin contact.[15]

    • Acids/Bases (HCl, NaOH): Highly corrosive. Use appropriate containment measures and have spill kits readily available.

    • Dowtherm A: Can cause irritation upon contact. The high operating temperature presents a significant burn hazard.

  • Ventilation: All steps must be performed in a well-ventilated area or a closed reactor system to avoid exposure to hazardous vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Waste streams containing Dowtherm A and halogenated materials require special handling.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. ([Link])
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. ([Link])
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. ([Link])
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Journal of the Indian Chemical Society. ([Link])
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. ([Link])
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules. ([Link])
  • Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. ([Link])
  • ResearchGate. (n.d.).
  • Merck Index. (n.d.). Gould-Jacobs Reaction. ([Link])
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. ([Link])
  • Yan, R., et al. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline. Organic Letters. ([Link])
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry. ([Link])
  • Hangzhou Zhuyuan Pharmaceutical Technology Co., Ltd. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid. ([Link])
  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. ()
  • NET. (2016).
  • Home Sunshine Pharma. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid CAS 93107-30-3. ([Link])
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Synthesis of derivatives of quinoline. (1888). American Chemical Journal. ([Link])
  • ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.
  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. (2017). The Journal of Organic Chemistry. ([Link])
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-(O-3,O-4)-bis-(acetate-O)

Sources

Application Notes & Protocols: The Utility of 6,7-Difluoroquinoline in the Synthesis of Novel Positron Emission Tomography (PET) Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in PET Radiotracer Development

The quinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent platform for developing targeted ligands with high affinity and specificity. In the realm of Positron Emission Tomography (PET), this scaffold has been successfully employed to create imaging agents for a variety of biological targets, including central nervous system (CNS) receptors and protein kinases.[1][2][3] The ability to non-invasively quantify the distribution and density of these targets in vivo provides invaluable insights into disease mechanisms and can significantly accelerate drug development programs.[4][5][6]

Fluorine-18 ([18F]) is the most widely used radionuclide for PET due to its near-ideal physical and nuclear properties, including a convenient half-life (109.8 min) and low positron energy (0.635 MeV), which results in high-resolution images.[4][7][8] The introduction of [18F] into aromatic systems, particularly those that are not highly activated, presents a significant radiochemical challenge. This guide focuses on the 6,7-difluoroquinoline precursor, a versatile platform that leverages fundamental principles of organic chemistry to facilitate efficient and reliable [18F]-radiolabeling for the synthesis of next-generation PET imaging agents.

Part 1: Mechanistic Principles of [18F]-Labeling via Nucleophilic Aromatic Substitution (SNAr)

The incorporation of nucleophilic [18F]fluoride into an aromatic ring is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[9][10] This reaction is fundamentally different from aliphatic SN2 reactions and proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction begins with the attack of the nucleophile ([18F]F-) on an electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group. This step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11]

  • Elimination: The aromaticity of the ring is restored by the departure of the leaving group.

For this reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[11][12] These EWGs are crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the first, rate-determining step.[11]

The Advantage of the this compound Scaffold

The this compound core is ingeniously designed for SNAr chemistry. The quinoline ring system itself, with its electron-deficient nitrogen atom, acts as a moderate EWG, activating the attached benzene ring. The two fluorine atoms serve a dual purpose:

  • Activation: As highly electronegative atoms, they further withdraw electron density from the ring, making the C-6 and C-7 positions more susceptible to nucleophilic attack.

  • Leaving Group: One of the fluorine atoms can serve as the leaving group, being displaced by the incoming [18F]fluoride.

This setup allows for a regioselective radiosynthesis where one of the existing fluorine atoms is substituted with its radioactive isotope, [18F]. The specific position of substitution (C-6 vs. C-7) can often be influenced by the steric and electronic properties of other substituents on the quinoline or an attached side chain.

Caption: Figure 1: SₙAr Mechanism on a this compound Precursor

Part 2: General Protocol for Automated Radiosynthesis

This protocol outlines a standard, automated synthesis for producing an [18F]-labeled quinoline PET tracer from a this compound precursor using a common cassette-based radiosynthesizer.[13]

Materials and Reagents
Reagent/MaterialPurposeTypical Supplier
This compound PrecursorStarting material for labelingCustom Synthesis/Commercial
Anion Exchange Cartridge (e.g., QMA)Traps aqueous [18F]fluorideWaters, ABX
Kryptofix 2.2.2 (K2.2.2)Phase transfer catalystSigma-Aldrich, ABX
Potassium Carbonate (K2CO3)Base to enhance nucleophilicitySigma-Aldrich, Fisher
Acetonitrile (MeCN), AnhydrousElution and azeotropic drying solventSigma-Aldrich, Honeywell
Dimethyl Sulfoxide (DMSO), AnhydrousReaction solventSigma-Aldrich, Acros Organics
Water for Injection, USPReagent and formulation solventHospira, Baxter
Ethanol, USPFormulation co-solventDecon Labs
C18 Sep-Pak CartridgeSolid-phase extraction (SPE) purificationWaters
Sterile Millex-GV Filter (0.22 µm)Final sterile filtrationMilliporeSigma
Experimental Workflow: From Cyclotron to Final Product

The entire process can be visualized as a sequence of discrete operations, ideally suited for automation.

Radiosynthesis_Workflow Cyclotron 1. [¹⁸F]Fluoride Production (Cyclotron) Trap 2. Trap [¹⁸F]F⁻ on QMA Cartridge Cyclotron->Trap Elute 3. Elute with K₂₂₂/K₂CO₃ in MeCN/H₂O Trap->Elute Dry 4. Azeotropic Drying (N₂, Heat, Vacuum) Elute->Dry Add_Precursor 5. Add Precursor in DMSO Dry->Add_Precursor React 6. Nucleophilic Substitution (e.g., 120-150°C, 10-15 min) Add_Precursor->React Dilute 7. Dilute with Water React->Dilute SPE_Purify 8. SPE Purification (Trap on C18, Wash, Elute with EtOH) Dilute->SPE_Purify HPLC_Purify Optional: Semi-Prep HPLC (For higher purity) SPE_Purify->HPLC_Purify if needed Formulate 9. Formulate in Saline/EtOH SPE_Purify->Formulate HPLC_Purify->Formulate QC 10. Quality Control (Radiochemical Purity, pH, etc.) Formulate->QC

Caption: Figure 2: Automated Radiosynthesis Workflow

Step-by-Step Methodology

Step 1: [18F]Fluoride Trapping and Activation

  • Aqueous [18F]fluoride from the cyclotron is delivered to the synthesis module and passed through a pre-conditioned anion exchange (QMA) cartridge to trap the [18F]F-.

  • The trapped [18F]F- is eluted into the reaction vessel using an elution mixture of K2.2.2 and K2CO3 in acetonitrile/water (e.g., 80:20 v/v).

    • Causality Insight: K2.2.2 is a cryptand that effectively chelates the K+ cation. This sequestration prevents strong ion-pairing between K+ and F-, rendering a "naked," highly nucleophilic fluoride anion that is crucial for the SNAr reaction.[12]

  • The solvent is removed via azeotropic distillation under a stream of nitrogen and elevated temperature (e.g., 110°C) to yield the anhydrous K[18F]F/K2.2.2 complex. Complete dryness is critical for reaction efficiency.

Step 2: Radiolabeling Reaction

  • A solution of the this compound precursor (typically 2-5 mg) dissolved in anhydrous DMSO (0.5-1.0 mL) is added to the reaction vessel containing the dried [18F]fluoride complex.

    • Causality Insight: DMSO is the solvent of choice because it is a polar aprotic solvent. It effectively solvates the cation complex but poorly solvates the fluoride anion, further enhancing its nucleophilicity.[12]

  • The vessel is sealed and heated to a set temperature (e.g., 120-160°C) for a specified duration (e.g., 10-20 minutes). Reaction conditions must be optimized for each specific precursor.

Step 3: Purification

  • After cooling, the reaction mixture is quenched and diluted with water (e.g., 10 mL) to reduce the solvent strength.

  • The diluted mixture is passed through a C18 Sep-Pak cartridge. The lipophilic radiolabeled product and unreacted precursor are retained, while polar impurities and unreacted [18F]fluoride are washed away with water.

  • The cartridge is washed with additional water to remove any residual DMSO.

  • The desired [18F]-labeled quinoline product is eluted from the C18 cartridge with a small volume of ethanol (e.g., 1-2 mL).

    • Note: For many applications, this solid-phase extraction (SPE) provides sufficient purity. However, for tracers requiring very high specific activity or removal of closely related impurities, semi-preparative HPLC is required.[14]

Step 4: Formulation and Quality Control (QC)

  • The ethanolic product solution is diluted with sterile saline or a buffered solution to achieve a final, injectable formulation with an ethanol concentration typically below 10%.

  • The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • A sample is taken for mandatory QC testing.

Part 3: Data, Quality Control, and Troubleshooting

A successful synthesis is defined by a product that meets all pre-defined quality control specifications for human administration or preclinical research.

Typical Synthesis Parameters and Expected Results
ParameterTypical Value / SpecificationRationale
Radiochemical Yield (RCY) 25-50% (decay-corrected)Measures the efficiency of the [18F] incorporation and purification process.
Total Synthesis Time 45-60 minutesMinimizes radioactive decay to maximize final product activity. Automation is key.[13]
Radiochemical Purity (RCP) > 95%Ensures that the detected PET signal originates from the desired tracer, not radioactive impurities.
Molar Activity (Am) > 37 GBq/µmol (>1 Ci/µmol) at EOSA measure of radioactivity per mole of compound. High Am is critical for imaging targets with low receptor density to avoid mass effects.
Final Formulation pH 5.0 - 7.5Ensures the product is physiologically compatible and stable.
Residual Solvents Per USP <467> guidelinesConfirms that levels of DMSO, acetonitrile, and ethanol are below safety thresholds.
Common Troubleshooting Scenarios
IssuePotential Cause(s)Suggested Solution(s)
Low Radiochemical Yield 1. Incomplete drying of [18F]fluoride complex.2. Precursor instability/degradation.3. Suboptimal reaction temperature or time.1. Increase drying time/temperature; check for leaks in the system.2. Verify precursor purity and stability before synthesis.3. Perform optimization runs varying temperature (±20°C) and time (±5 min).
Low Radiochemical Purity 1. Incomplete reaction.2. Formation of side products.3. Inefficient purification.1. Increase reaction time or temperature.2. Lower reaction temperature; consider alternative base if applicable.3. Re-evaluate SPE method (wash/elution volumes) or implement HPLC purification.
Low Molar Activity 1. Contamination with non-radioactive F- ("cold" fluoride).2. Precursor concentration too low.1. Use high-purity reagents and target water; ensure system cleanliness.2. Ensure accurate weighing and complete transfer of the precursor.

References

  • Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. ACS Chemical Neuroscience.
  • Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. Neurochemistry International.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Molecules.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-). Nature.
  • Fluorine-18 labeling of 6,7-disubstituted anilinoquinazoline derivatives for positron emission tomography (PET) imaging of tyrosine kinase receptors: Synthesis of 18F-Iressa and related molecular probes. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Studies on the Nucleophilic Aromatic F-Fluorination. CORE.
  • Automation: PET Radiotracer Synthesis Protocol: Clinical Production. JoVE (Journal of Visualized Experiments).
  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current Organic Chemistry.
  • Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience.
  • Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Pharmacy & Pharmacognosy Research.
  • Recent advancements in new tracers from first-in-human studies. Annals of Nuclear Medicine.
  • Novel Tracers and Radionuclides in PET Imaging. Radiology Key.
  • Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. Expert Opinion on Therapeutic Patents.
  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules.
  • Radiosynthesis and Initial In Vitro Evaluation of [18F]F-PEG6-IPQA—A Novel PET Radiotracer for Imaging EGFR Expression-Activity in Lung Carcinomas. Pharmaceuticals.
  • Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Immunology.
  • Modular Strategies for PET Imaging Agents. Current Opinion in Chemical Biology.
  • PET Designated Flouride-18 Production and Chemistry. Seminars in Nuclear Medicine.

Sources

Application Notes and Protocols: Fluorescent Properties of 2-Styryl-6,7-difluoro-8-hydroxyquinoline and its Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fluorinated Styryl-Quinoline Derivative for Advanced Fluorescence Applications

8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of organic compounds renowned for their versatile applications, ranging from medicinal chemistry to materials science.[1] A key feature of many 8-HQ derivatives is their ability to act as potent chelating agents for a variety of metal ions.[2] While 8-hydroxyquinoline itself is weakly fluorescent, its metal complexes often exhibit strong fluorescence, a phenomenon attributed to increased molecular rigidity and chelation-enhanced fluorescence (CHEF).[1] This property has made 8-HQ derivatives highly valuable as fluorescent chemosensors for the detection of biologically and environmentally significant metal ions.[3]

The strategic modification of the 8-HQ scaffold allows for the fine-tuning of its photophysical and chemical properties. The introduction of a styryl group at the 2-position extends the π-conjugated system, which can lead to enhanced electron mobility, thermal stability, and altered fluorescent properties.[4] Furthermore, the incorporation of fluorine atoms into the quinoline ring can significantly impact the electronic properties of the molecule, often leading to shifts in emission wavelengths and improved stability.[5]

This document provides a comprehensive guide to the synthesis, characterization, and fluorescent properties of a specific derivative, 2-styryl-6,7-difluoro-8-hydroxyquinoline , and its metal complexes. These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, materials science, and bio-analytical chemistry. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Part 1: Synthesis Protocols

The synthesis of 2-styryl-6,7-difluoro-8-hydroxyquinoline can be approached through a multi-step process, typically involving the initial synthesis of a substituted 8-hydroxyquinoline core followed by the introduction of the styryl group.

Synthesis of the 8-Hydroxyquinoline Core: The Skraup Reaction

The Skraup synthesis is a classic and effective method for the preparation of quinolines from aromatic amines.[5][6] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[7]

Protocol 1: Synthesis of 6,7-difluoro-8-hydroxyquinoline (A Hypothetical Skraup Approach)

This protocol is an adaptation of the general Skraup synthesis for the specific target, assuming the availability of 2,3-difluoro-6-aminophenol. Appropriate safety precautions must be taken when handling concentrated acids and nitrobenzene.

Materials:

  • 2,3-difluoro-6-aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, to moderate the reaction)[8]

  • Sodium hydroxide solution (for neutralization)

  • Water

  • Organic solvent (e.g., ethyl acetate) for extraction

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add 2,3-difluoro-6-aminophenol, glycerol, and a small amount of ferrous sulfate.

  • Acid Addition: While stirring the mixture vigorously in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel. The addition should be done at a rate that keeps the internal temperature below 120°C.

  • Heating and Reflux: After the addition of sulfuric acid is complete, add nitrobenzene to the mixture. Heat the reaction mixture to reflux for 3-4 hours. The reaction is exothermic and should be monitored carefully.[7]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a large beaker containing ice water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline. This step should be performed in an ice bath to control the exothermic neutralization.

    • The crude product may precipitate out of the solution.

  • Purification:

    • The crude product can be purified by steam distillation or by extraction with an appropriate organic solvent like ethyl acetate.[5]

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Glycerol and Sulfuric Acid: Glycerol is dehydrated by concentrated sulfuric acid to form acrolein, the key electrophile in the reaction.[6]

  • Nitrobenzene: Acts as an oxidizing agent to convert the initially formed dihydroquinoline intermediate to the aromatic quinoline.[7]

  • Ferrous Sulfate: Helps to control the often vigorous and exothermic nature of the Skraup reaction.[8]

  • Neutralization: The strong acid catalyst must be neutralized to allow for the isolation of the basic quinoline product.

Introduction of the Styryl Group: The Perkin-Type Condensation

The 2-styryl moiety is typically introduced via a condensation reaction between a 2-methylquinoline derivative and an aromatic aldehyde, a reaction analogous to the Perkin condensation.[9][10][11]

Protocol 2: Synthesis of 2-styryl-6,7-difluoro-8-hydroxyquinoline

This protocol is based on the published procedure by Nosova et al.[5] and involves the condensation of 2-methyl-6,7-difluoro-8-hydroxyquinoline with an aromatic aldehyde.

Materials:

  • 2-methyl-6,7-difluoro-8-hydroxyquinoline

  • An aromatic aldehyde (e.g., p-methoxybenzaldehyde)[5]

  • Acetic anhydride

  • Hydrochloric acid

  • Ethanol

  • Triethylamine

  • Hexane

Procedure:

  • Condensation:

    • To a solution of 2-methyl-6,7-difluoro-8-hydroxyquinoline in acetic anhydride, add the aromatic aldehyde.

    • Reflux the mixture for an extended period (e.g., 20 hours).[5]

    • After reflux, pour the reaction mixture into ice water with stirring.

    • A few drops of hydrochloric acid can be added to facilitate the precipitation of the acetylated intermediate.[5]

    • Collect the solid by filtration and recrystallize from ethanol to obtain the (E)-2-[2-(aryl)vinyl]-6,7-difluoro-8-acetoxyquinoline.

  • Hydrolysis:

    • Dissolve the obtained acetoxy derivative in ethanol and add hydrochloric acid.

    • Reflux the mixture for 1 hour to hydrolyze the acetate group.[5]

    • Cool the reaction to room temperature and concentrate it under reduced pressure.

    • Wash the residue with water.

  • Final Product Isolation:

    • Dissolve the solid in ethanol and add triethylamine.

    • Stir the mixture at room temperature for 3 hours.

    • Concentrate the solution in vacuo.

    • Recrystallize the residue from a hexane:ethanol mixture to yield the final product, (E)-2-[2-(aryl)vinyl]-6,7-difluoro-8-hydroxyquinoline.[5]

Causality of Experimental Choices:

  • Acetic Anhydride: Acts as both a solvent and a dehydrating agent, facilitating the condensation reaction. It also acetylates the hydroxyl group, which is later removed.

  • Hydrochloric Acid in Hydrolysis: Catalyzes the hydrolysis of the acetate protecting group to reveal the free hydroxyl group.

  • Triethylamine: A base used to neutralize the hydrochloride salt formed during the hydrolysis step, allowing for the isolation of the free base product.

Synthesis of Metal Complexes

The formation of metal complexes with 8-hydroxyquinoline derivatives is generally a straightforward process involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 3: Synthesis of the Zn(II) Complex

This protocol is adapted from the work of Nosova et al.[5]

Materials:

  • 2-styryl-6,7-difluoro-8-hydroxyquinoline

  • Zinc(II) acetate

  • Ethanol

Procedure:

  • Reaction: To a solution of 2-styryl-6,7-difluoro-8-hydroxyquinoline in ethanol, add a solution of zinc(II) acetate in ethanol (a 2:1 molar ratio of ligand to metal salt is typical for divalent metals).[12]

  • Reflux: Reflux the reaction mixture for several hours (e.g., 6 hours).[5]

  • Isolation: The metal complex will often precipitate from the solution upon cooling. Collect the solid by filtration, wash with ethanol, and dry.

Protocol 4: General Synthesis of Al(III) and Mg(II) Complexes

This protocol provides a general method for the synthesis of Al(III) and Mg(II) complexes, which can be adapted for the target ligand.

Materials:

  • 2-styryl-6,7-difluoro-8-hydroxyquinoline

  • Aluminum(III) salt (e.g., aluminum chloride) or Magnesium(II) salt (e.g., magnesium nitrate)[13]

  • A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

  • A base (e.g., ammonia solution or sodium hydroxide) to facilitate deprotonation of the hydroxyl group.

Procedure:

  • Ligand Solution: Dissolve the 2-styryl-6,7-difluoro-8-hydroxyquinoline in the chosen solvent.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with stirring. A 3:1 ligand-to-metal molar ratio is typically used for trivalent metals like Al(III).[2]

  • pH Adjustment: Adjust the pH of the reaction mixture by adding a base dropwise until a precipitate forms. The optimal pH for complexation can vary.[13]

  • Isolation: Stir the mixture for a period of time, then collect the precipitated metal complex by filtration. Wash the solid with the solvent and dry.

Part 2: Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the proton environment in the molecule. For 2-styryl-8-hydroxyquinoline derivatives, characteristic signals include those for the vinyl protons (typically doublets with a large coupling constant for the trans isomer), aromatic protons, and the hydroxyl proton.[4][14]

  • ¹³C NMR: Shows the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms.[15][16]

Mass Spectrometry (MS):

  • Confirms the molecular weight of the synthesized compounds. For metal complexes, the mass spectrum may show the molecular ion of the complex or fragments corresponding to the ligand and metal.[17][18]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., 2,3-difluoro-6-aminophenol, aromatic aldehyde) Skraup Skraup Synthesis of 6,7-difluoro-8-hydroxyquinoline Core Start->Skraup Glycerol, H₂SO₄, Oxidizing Agent Condensation Perkin-Type Condensation to add Styryl Group Skraup->Condensation Acetic Anhydride Ligand Purified Ligand: 2-Styryl-6,7-difluoro-8-hydroxyquinoline Condensation->Ligand Hydrolysis & Purification Complexation Complexation with Metal Salts (Zn, Al, Mg) Ligand->Complexation NMR NMR Spectroscopy (¹H, ¹³C) Ligand->NMR MS Mass Spectrometry Ligand->MS UVVis UV-Vis Spectroscopy Ligand->UVVis Fluorescence Fluorescence Spectroscopy Ligand->Fluorescence Complex Purified Metal Complex Complexation->Complex Purification Complex->NMR Complex->MS Complex->UVVis Complex->Fluorescence

Caption: Workflow for the synthesis and characterization of 2-styryl-6,7-difluoro-8-hydroxyquinoline and its metal complexes.

Part 3: Fluorescence Properties and Protocols

The fluorescence properties of 2-styryl-6,7-difluoro-8-hydroxyquinoline and its metal complexes are of primary interest. The following protocols outline the procedures for their investigation.

Fluorescence Spectroscopy

Protocol 5: Measurement of Fluorescence Spectra

Principle: Fluorescence spectroscopy involves exciting a sample at a specific wavelength and measuring the emitted light at longer wavelengths.[19]

Materials and Equipment:

  • Fluorometer

  • Quartz cuvettes

  • Spectroscopic grade solvents (e.g., DMSO, ethanol)

  • Solutions of the synthesized ligand and metal complexes of known concentrations.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the ligand and its metal complexes in a suitable solvent (e.g., 1 mM in DMSO).

    • From the stock solutions, prepare dilute solutions for analysis (e.g., 1-10 µM) in the desired solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[20]

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Record the absorption spectrum of the sample to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorption.

  • Measurement:

    • Place the cuvette containing the solvent blank in the fluorometer and record a blank spectrum.

    • Replace the blank with the sample cuvette.

    • Set the determined excitation wavelength and scan a range of emission wavelengths to obtain the fluorescence emission spectrum.

    • To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem) and scan a range of excitation wavelengths.

Determination of Fluorescence Quantum Yield

Principle: The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed.[21] The relative quantum yield can be determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[22][23]

Protocol 6: Relative Fluorescence Quantum Yield Determination

Materials and Equipment:

  • Fluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solutions of the sample and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) of varying concentrations. The standard should absorb and emit in a similar wavelength range as the sample.

  • Spectroscopic grade solvents.

Procedure:

  • Prepare a series of solutions of both the sample and the standard of different concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.[20]

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the fluorescence emission curves.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (ΦX) using the following equation:[21]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the linear plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

Expected Fluorescent Properties and Data

Based on the literature for related compounds, the following properties can be anticipated for 2-styryl-6,7-difluoro-8-hydroxyquinoline and its metal complexes.

Table 1: Anticipated Photophysical Properties

Compound/ComplexExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Notes
Ligand ~350-400~450-500~100LowExpected to be weakly fluorescent.
Zn(II) Complex ~380-420~500-550~120Moderate to HighFluorescence enhancement upon chelation. The difluoro substitution may cause a blue shift compared to non-fluorinated analogs.[5]
Al(III) Complex ~380-420~500-550~120HighOften highly fluorescent.
Mg(II) Complex ~380-420~500-550~120ModerateTypically fluorescent, but may be less intense than Al(III) or Zn(II) complexes.

Note: The exact values will need to be determined experimentally.

Part 4: Applications in Research and Drug Development

The unique fluorescent properties of 2-styryl-6,7-difluoro-8-hydroxyquinoline and its metal complexes make them promising candidates for a variety of applications.

Fluorescent Probes for Metal Ion Sensing

The significant fluorescence enhancement upon binding to specific metal ions makes these compounds excellent candidates for the development of selective and sensitive fluorescent probes.[24] The fluorination can enhance the probe's photostability and cellular permeability, making it suitable for bioimaging applications, such as visualizing metal ion distribution in living cells.[25]

Organic Light-Emitting Diodes (OLEDs)

8-Hydroxyquinoline metal complexes, particularly Alq₃, are benchmark materials in OLED technology.[1] The introduction of the styryl and difluoro substituents can tune the emission color and improve the performance of OLED devices.

Potential as Therapeutic Agents

8-Hydroxyquinoline derivatives have been investigated for their potential as anticancer, neuroprotective, and antimicrobial agents.[1] The ability of these compounds to chelate metal ions is often linked to their biological activity, as they can disrupt metal homeostasis in cells.

Conclusion

This guide has provided a detailed overview of the synthesis, characterization, and fluorescent properties of 2-styryl-6,7-difluoro-8-hydroxyquinoline and its metal complexes. The protocols and insights presented herein are designed to empower researchers to explore the potential of this and related fluorinated styryl-quinoline derivatives in their respective fields. The unique combination of the extended π-system of the styryl group and the electron-withdrawing nature of the fluorine atoms on the 8-hydroxyquinoline scaffold offers exciting opportunities for the development of novel fluorescent materials with tailored properties for advanced applications.

References

  • Nosova, E. V., Stupina, T. V., Lipunova, G. N., & Charushin, V. N. (2013). Synthesis and fluorescent properties of 2-styryl-6,7-difluoro-8-hydroxyquinoline and its Zn(II) complex. Journal of Fluorine Chemistry, 152, 105-109.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Preparation and Properties of Quinoline. (n.d.).
  • Resch-Genger, U., Rurack, K., & Hoffmann, K. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Mass spectra of Fe−8HQ (L) coordination complexes detected in solutions... - ResearchGate. (n.d.).
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020, August 26).
  • Standard for Measuring Quantum Yield The determination of fluorescence quantum yields - ResearchGate. (n.d.).
  • Denmark, S. E., & Kofink, C. C. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(23), 8786-8796.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells | ACS Omega. (2026, January 6).
  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.).
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.).
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - ResearchGate. (n.d.).
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021, January 11).
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity - Scirp.org. (2021, January 11).
  • STUDY OF Mg METAL COMPLEX WITH 8-HYDROXYQUINOLINE IN PMMA MATRIX. (n.d.).
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. (n.d.).
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. (n.d.).
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed. (2020, November 5).
  • A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - RSC Publishing. (n.d.).
  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - NIH. (2022, July 8).
  • A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC - NIH. (2024, October 8).
  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines | ACS Omega - ACS Publications. (2022, July 7).
  • Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications | Analytical Chemistry - ACS Publications. (n.d.).
  • Perkin Condensation: Mechanism and Applications - Chemistry Notes. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.).
  • Perkin condensation - YouTube. (2023, January 15).
  • Perkin reaction - Wikipedia. (n.d.).
  • Principles of Fluorescence Spectroscopy - Molecules and Code. (n.d.).
  • A Concise Introduction of Perkin Reaction - Longdom Publishing. (n.d.).
  • Perkin Reaction Mechanism - BYJU'S. (n.d.).
  • Fluorescence spectra of the ligand and metal complexes. - ResearchGate. (n.d.).
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC. (2014, December 16).
  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (2025, August 6).
  • Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC - NIH. (n.d.).
  • (PDF) Styrylpyrylium Salts: H1 and C13 NMR High-Resolution Spectroscopy (1D and 2D). (n.d.).
  • 1H NMR and 13C NMR spectral date of compounds - The Royal Society of Chemistry. (n.d.).
  • An Introduction to Fluorescence Spectroscopy - UCI Department of Chemistry. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-difluoroquinoline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this critical pharmaceutical intermediate. As a key structural motif in many fluoroquinolone antibiotics, mastering the synthesis of this compound is of significant importance.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Section 1: Understanding the Synthetic Landscape

The synthesis of the quinoline core is a well-established field in heterocyclic chemistry. However, the introduction of fluorine substituents presents unique challenges and requires careful selection of the synthetic route. For this compound, the most prevalent and adaptable method is the Gould-Jacobs reaction .

Why the Gould-Jacobs Reaction?

The Gould-Jacobs reaction is highly effective for preparing 4-hydroxyquinoline derivatives, which are direct precursors to many fluoroquinolone antibiotics.[1][2] The pathway involves two key stages:

  • Condensation: An aniline (in this case, 3,4-difluoroaniline) reacts with an electrophilic malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: The resulting intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[3][4]

While other methods like the Skraup or Doebner-von Miller syntheses exist, they often involve harsh, strongly acidic, and oxidative conditions that can be difficult to control and may lead to significant tar formation, complicating purification.[1][5] The Gould-Jacobs pathway generally offers a cleaner, more predictable route for this specific substrate.

Section 2: Troubleshooting Guide & FAQs for the Gould-Jacobs Synthesis

This section addresses common problems encountered during the synthesis of 6,7-difluoro-4-hydroxyquinoline derivatives via the Gould-Jacobs reaction.

Q1: My initial condensation reaction between 3,4-difluoroaniline and DEEM is slow or incomplete. How can I improve the yield of the anilidomethylenemalonate intermediate?

Answer: This is a common hurdle. The nucleophilicity of the aniline is reduced by the electron-withdrawing effects of the two fluorine atoms. Here are several factors to consider:

  • Causality: The reaction is a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[4][6] If the aniline is not sufficiently reactive or conditions are not optimal, the reaction will stall.

  • Troubleshooting Steps:

    • Temperature and Time: Ensure the reaction is heated sufficiently, typically between 100-130 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the 3,4-difluoroaniline spot has been consumed. This can take 1-2 hours.[4]

    • Stoichiometry: While a 1:1 to 1:1.2 ratio of aniline to DEEM is common, using a slight excess of DEEM (up to 1.5 equivalents) can help drive the reaction to completion. However, be aware that excess DEEM will need to be removed later.

    • Removal of Byproduct: The reaction produces ethanol. Removing it under reduced pressure after the initial heating phase can help shift the equilibrium towards the product.[4]

    • Solvent Choice: While this step is often run neat (without solvent), in some cases, a high-boiling, non-reactive solvent can ensure even heating and prevent localized charring.

Q2: The thermal cyclization step gives a very low yield. What are the critical parameters for success?

Answer: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction and is highly sensitive to conditions. The goal is to provide enough thermal energy to overcome the activation barrier for the 6-electron electrocyclization without degrading the starting material or product.[4][6]

  • Critical Parameter: Temperature: This is the single most important factor. Temperatures are typically in the range of 250-260 °C.[6]

    • Too Low: If the temperature is insufficient, the reaction will not proceed, and you will recover the uncyclized intermediate.

    • Too High / Too Long: Excessive heat or prolonged reaction times can lead to decarboxylation and degradation, drastically reducing yields.[7]

  • Optimization Strategies:

    • Conventional Heating: Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A. These solvents can reach the required temperature and provide a consistent heating medium.[6][8] The intermediate is added to the pre-heated solvent and refluxed for a specific time, often 30-60 minutes.[4]

    • Microwave-Assisted Synthesis: This is a highly effective modern alternative. Microwave heating can dramatically reduce reaction times (from hours to minutes) and improve yields by providing rapid and uniform heating.[4][7] It allows for precise temperature control, minimizing degradation.

Below is a table summarizing typical results from a microwave-assisted optimization study, demonstrating the critical interplay of temperature and time.

EntryTemperature (°C)Time (min)Pressure (bar)Yield of Cyclized ProductAnalysis
125010~15Low (~1%)Incomplete conversion of intermediate.[7]
230010~24Good (~37%)Significant product formation.[7]
325020~16Low (~10%)Increasing time at low temp is not effective.[7]
430020>24Lower (~28%)Product degradation/decarboxylation occurs.[7]
5300 5 ~20 Optimal (~47%) Best balance of conversion and minimal degradation.[7]

This data is adapted from studies on aniline and DEEM and serves as an excellent starting point for optimizing the 3,4-difluoroaniline substrate.[4][7]

Q3: My final product is an impure oil or solid that is difficult to purify. What are the best purification strategies?

Answer: Effective purification is key to obtaining a high-quality final product. The choice of method depends on the nature of the impurities.

  • Common Impurities:

    • Unreacted anilidomethylenemalonate intermediate.

    • High-boiling solvent (e.g., diphenyl ether).

    • Degradation byproducts from overheating.

  • Purification Workflow:

    • Precipitation and Filtration: After the cyclization in a high-boiling solvent, the mixture should be cooled to room temperature. The desired 4-hydroxy-3-carboethoxyquinoline product often precipitates. Adding a non-polar solvent like cyclohexane or hexane can further induce precipitation.[4][6] Filter the solid and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent.

    • Recrystallization: This is an excellent method for removing minor impurities. A 1:1 mixture of ethanol and ethyl acetate can be a good starting solvent system. The goal is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.[9]

    • Column Chromatography: If recrystallization fails or if the product is an oil, column chromatography is the next step.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase polarity. A gradient of petroleum ether and ethyl acetate or dichloromethane and methanol are common choices for quinoline derivatives.[10] Aim for an Rf value of ~0.3 for your product on TLC to achieve good separation.[9]

Section 3: Recommended Experimental Protocol

This section provides a detailed, step-by-step protocol for a microwave-assisted Gould-Jacobs synthesis, which is recommended for its efficiency and improved yields.

Protocol: Microwave-Assisted Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol is a two-step process conducted in a single microwave vial.

Materials:

  • 3,4-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave reactor (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile for washing

  • Equipment for filtration (Büchner funnel) and drying (vacuum oven)

Workflow Diagram:

Gould_Jacobs_Workflow cluster_prep Step 1: Condensation cluster_reaction Step 2: Cyclization cluster_workup Step 3: Isolation & Purification reagents 3,4-Difluoroaniline + DEEM vial Add to MW Vial reagents->vial mw_heat Microwave Heating (e.g., 130°C, 15 min) vial->mw_heat mw_cyclize Microwave Cyclization (e.g., 250-300°C, 5-10 min) mw_heat->mw_cyclize cool Cool to RT mw_cyclize->cool precipitate Precipitate Forms cool->precipitate filter_wash Filter & Wash (Cold MeCN) precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry product Pure Product dry->product

Caption: Workflow for microwave-assisted Gould-Jacobs synthesis.

Procedure:

  • Reagent Addition: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.5 - 2.0 eq).

    • Scientist's Note: Running the reaction neat is standard. The excess DEEM helps drive the condensation and acts as a solvent in the cyclization step.

  • Condensation Step: Seal the vial and place it in the microwave reactor. Heat the mixture to 130 °C and hold for 15 minutes . This is typically sufficient to form the anilidomethylenemalonate intermediate.

  • Cyclization Step: Without cooling or opening the vial, increase the temperature to 250 °C and hold for 20 minutes .

    • Optimization Note: This is a starting point. As shown in the table above, a higher temperature (e.g., 300 °C) for a shorter time (e.g., 5 minutes) may provide a better yield.[7] This step must be optimized for your specific setup. Monitor internal vial pressure, which can reach 20-24 bar.[6][7]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it thoroughly with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[4]

  • Drying and Analysis: Dry the resulting white or off-white solid under vacuum. Confirm the identity and purity of the product (typically >95%) using HPLC-MS, ¹H NMR, and ¹⁹F NMR.[7]

Section 4: General FAQs
Q: My Skraup synthesis of this compound is producing a thick tar, making product extraction impossible. How can I avoid this?

Answer: Tar formation is a classic problem with the Skraup reaction due to the aggressive exothermic conditions using strong acids like concentrated sulfuric acid.[5] To mitigate this:

  • Moderating Agents: Add ferrous sulfate or boric acid to the reaction mixture. These agents help to control the violent and exothermic nature of the reaction.[5]

  • Microwave Heating: As with the Gould-Jacobs reaction, microwave heating has been shown to significantly reduce reaction times, improve yields, and lead to cleaner reactions for the Skraup synthesis.[5][11]

  • Ionic Liquids: Consider replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid. This can result in a much cleaner reaction and may even eliminate the need for an external oxidant.[5][11]

Q: Are there greener alternatives for the synthesis?

Answer: Yes, the field of green chemistry is actively exploring alternatives.

  • Solvent-Free Reactions: Microwave-assisted synthesis, as detailed above, is often performed without a solvent, reducing chemical waste.[12]

  • Alternative Energy Sources: Ultrasound-assisted synthesis is another technique that can improve reaction rates and yields while potentially using more environmentally friendly solvents.[12]

  • Alternative Reagents: The use of ionic liquids as both catalysts and solvents is a promising green alternative to volatile organic compounds and harsh acids.[5][11]

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing low-yield issues in the Gould-Jacobs synthesis.

Troubleshooting_Logic start Low Yield of Final Product check_step1 Analyze Crude Reaction Mixture by TLC/LCMS start->check_step1 decision1 Main Component? check_step1->decision1 path1_issue Unreacted 3,4-Difluoroaniline decision1->path1_issue Starting Material path2_issue Uncyclized Intermediate decision1->path2_issue Intermediate path3_issue Complex mixture/ Degradation products decision1->path3_issue Byproducts path1_sol Solution: Increase condensation time/temp (Step 1). Consider excess DEEM. path1_issue->path1_sol path2_sol Solution: Increase cyclization temperature/time (Step 2). Switch to microwave heating. path2_issue->path2_sol path3_sol Solution: Decrease cyclization temperature/time (Step 2). Ensure uniform heating. path3_issue->path3_sol

Caption: Diagnostic workflow for troubleshooting low yields.

References
  • A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)
  • Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]
  • Gould–Jacobs reaction. Wikipedia. [Link]
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]
  • Skraup reaction. Wikipedia. [Link]
  • Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-difluoroquinoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic compound. Here, we address common challenges and frequently encountered byproducts, providing in-depth, field-proven insights to streamline your experimental workflow and enhance the purity of your target molecule.

Introduction to the Synthetic Landscape

The synthesis of this compound, a key structural motif in many pharmaceutical agents, predominantly relies on established synthetic strategies such as the Gould-Jacobs and Combes reactions. These methods, while powerful, are not without their challenges, particularly when working with electron-deficient substrates like 3,4-difluoroaniline. The electron-withdrawing nature of the fluorine atoms can significantly impact the reactivity of the aniline nitrogen, often leading to incomplete reactions and the formation of characteristic byproducts. This guide will dissect these issues and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of unreacted 3,4-difluoroaniline in my Gould-Jacobs reaction. What is causing this and how can I improve the conversion?

Answer:

This is a common issue stemming from the reduced nucleophilicity of 3,4-difluoroaniline. The potent electron-withdrawing effects of the two fluorine atoms decrease the electron density on the amine nitrogen, making it a weaker nucleophile.[1][2] Consequently, the initial condensation step with diethyl ethoxymethylenemalonate (DEEM) is often sluggish.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: The initial condensation often requires forcing conditions. Gradually increasing the reaction temperature (e.g., to 120-140 °C) and extending the reaction time can significantly improve the yield of the anilidomethylenemalonate intermediate. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Use a Catalyst: While not traditional for this step, the use of a mild Lewis acid catalyst can activate the DEEM, making it more susceptible to nucleophilic attack by the weakly nucleophilic aniline.

  • Solvent Choice: While often performed neat, using a high-boiling, inert solvent can help to maintain a consistent reaction temperature and improve solubility.

FAQ 2: My Gould-Jacobs reaction is producing a byproduct that I suspect is the uncyclized anilidomethylenemalonate intermediate. How can I promote complete cyclization?

Answer:

The thermal cyclization of the anilidomethylenemalonate intermediate is a high-energy pericyclic reaction that requires significant thermal input, typically in a high-boiling solvent like diphenyl ether or Dowtherm A.[3][4] Incomplete cyclization is a frequent problem, especially if the temperature is not sufficiently high or maintained for an adequate duration.

Troubleshooting Steps:

  • Ensure High Temperatures: The cyclization step typically requires temperatures in the range of 240-260 °C. Ensure your heating mantle and reaction setup can achieve and maintain this temperature consistently.

  • Use of High-Boiling Solvents: Solvents such as diphenyl ether (b.p. 259 °C) are standard for this reaction as they provide the necessary high temperatures for the intramolecular cyclization to proceed efficiently.[3][5]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically shorten reaction times and improve yields in the Gould-Jacobs reaction by efficiently reaching the high temperatures required for cyclization.[6]

FAQ 3: I am attempting a Combes synthesis with 3,4-difluoroaniline and am seeing multiple product spots on my TLC plate. Could this be due to regioisomers?

Answer:

Yes, the formation of regioisomers is a known complication in the Combes synthesis when using substituted anilines.[7] The acid-catalyzed ring closure can occur at either of the two positions ortho to the amino group on the aniline ring. In the case of 3,4-difluoroaniline, this can lead to the formation of both this compound and 5,6-difluoroquinoline derivatives.

Troubleshooting & Identification:

  • Steric and Electronic Control: The regioselectivity of the Combes synthesis is influenced by both steric and electronic factors. For fluoroanilines, the electronic effects often dominate, but the substitution pattern on the β-diketone can also direct the cyclization.[7] It has been observed that with chloro- or fluoroanilines, the major product is often the 4-substituted regioisomer.[7]

  • Analytical Characterization: Careful analysis of the product mixture using 1H NMR, 19F NMR, and 2D NMR techniques (like NOESY or HMBC) is crucial to differentiate and identify the regioisomers.

  • Purification: Separation of these regioisomers can be challenging and often requires careful column chromatography with a meticulously chosen solvent system. Sometimes, derivatization of the mixture can aid in separation.

Experimental Protocols & Data

Protocol 1: Gould-Jacobs Synthesis of Ethyl 6,7-Difluoro-4-hydroxyquinoline-3-carboxylate

This two-step protocol is a standard method for the synthesis of the core 6,7-difluoro-4-hydroxyquinoline scaffold.

Step 1: Synthesis of Diethyl 2-((3,4-difluorophenylamino)methylene)malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 2-3 hours.

  • Monitor the reaction by TLC until the 3,4-difluoroaniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The crude product, often a solid, can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 6,7-Difluoro-4-hydroxyquinoline-3-carboxylate

  • In a separate flask, heat diphenyl ether to 250-255 °C.

  • Slowly add the crude diethyl 2-((3,4-difluorophenylamino)methylene)malonate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature for 30-60 minutes.

  • Allow the mixture to cool to below 100 °C and add hexane to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with hexane, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Parameter Value Reference
Cyclization Temperature 250-260 °C[3]
Typical Solvents Diphenyl ether, Dowtherm A[3][5]
Potential Byproducts Unreacted intermediate, regioisomers (in related syntheses)[7]

Visualizations

Byproduct Formation Pathway in Quinoline Synthesis

The following diagram illustrates the critical steps in the Gould-Jacobs synthesis and the potential points where byproduct formation can occur.

Byproduct_Formation Reactants 3,4-Difluoroaniline + Diethyl Ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (Step 1) Byproduct_1 Unreacted Starting Material Reactants->Byproduct_1 Low Reactivity/ Incomplete Reaction Desired_Product 6,7-Difluoro-4-hydroxyquinoline Intermediate->Desired_Product Thermal Cyclization (Step 2, High Temp) Byproduct_2 Incomplete Cyclization Intermediate->Byproduct_2 Insufficient Heat/ Short Reaction Time

Caption: Key steps and potential byproduct formation points in the Gould-Jacobs synthesis.

References

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Combes quinoline synthesis. Wikipedia. [Link]
  • Gould–Jacobs reaction. Wikipedia. [Link]
  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. NIH. [Link]
  • Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]
  • Gould-Jacobs Reaction. Name-Reaction.com. [Link]
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. [Link]
  • (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilyl
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

Sources

Technical Support Center: Purification of Crude 6,7-Difluoroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 6,7-Difluoroquinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this critical chemical intermediate. Our goal is to combine established scientific principles with field-proven insights to help you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and planning of the recrystallization process for this compound.

Q1: What is the fundamental principle behind purifying this compound with recrystallization?

A: Recrystallization is a purification technique for solid compounds based on the principle of differential solubility.[1][2] The core idea is that most solids, including this compound, are more soluble in a hot solvent than in a cold one.[1][3] The process involves dissolving the impure, crude solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] As this solution is allowed to cool slowly, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form.[2][5] Soluble impurities, ideally, remain dissolved in the cold solvent (the "mother liquor"), while insoluble impurities can be removed beforehand by hot filtration.[6][7]

Q2: How do I select the optimal solvent for recrystallizing this compound?

A: Selecting the right solvent is the most critical step for a successful recrystallization.[3] The ideal solvent should meet several criteria:

  • High Solubility at High Temperatures: It must dissolve your crude this compound completely when hot (typically near the solvent's boiling point).[6][7]

  • Low Solubility at Low Temperatures: It should exhibit poor solubility for the compound at cold temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of pure crystals.[3][6]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out" (melting instead of dissolving).

  • Inertness: The solvent must not react chemically with the compound.[5][7]

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[5]

  • Impurity Solubility: Soluble impurities should remain dissolved in the solvent even when it's cold, while insoluble impurities should not dissolve at all, even when hot.[6][7]

A good starting point is to test the solubility of a small amount of your crude material (~50-100 mg) in various solvents (~1 mL) at both room temperature and upon heating.[6] Given the aromatic and heterocyclic nature of quinolines, common solvents to screen are listed in the table below.

Q3: When and how should I use a mixed-solvent (binary) system for recrystallization?

A: A mixed-solvent system is employed when no single solvent meets all the necessary criteria.[6] This typically occurs when one solvent dissolves the compound too well (even when cold), and another dissolves it very poorly (even when hot).

The procedure involves using a pair of miscible solvents: a "good" solvent that readily dissolves the this compound, and a "poor" or "anti-solvent" in which the compound is nearly insoluble.[8] The crude compound is first dissolved in a minimal amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). A few drops of the "good" solvent are then added back to redissolve the precipitate and make the solution clear again before it is allowed to cool slowly.[9]

Q4: What are the likely impurities in my crude this compound sample?

A: Impurities will depend on the synthetic route used. Common synthesis pathways for quinolines can introduce several types of impurities:

  • Unreacted Starting Materials: Such as substituted anilines or β-ketoesters used in classic quinoline syntheses like the Combes or Conrad-Limpach synthesis.[10][11]

  • Reaction Byproducts: Incomplete cyclization or side-reactions can lead to isomeric impurities or related heterocyclic compounds.

  • Reagents and Catalysts: Acids, bases, or metal catalysts used during the synthesis may persist in the crude product.

  • Degradation Products: Fluoroquinolones can be sensitive to light and humidity, which may lead to degradation over time.[12]

  • Colored Impurities: These are often high molecular weight, polymeric byproducts that can be removed with activated carbon (charcoal).

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Q1: My compound will not dissolve completely, even after adding a large amount of hot solvent.

A:

  • Cause: You may have chosen a poor solvent, or the undissolved material could be an insoluble impurity.[7]

  • Solution 1 (Check Solvent Choice): First, confirm that you have selected an appropriate solvent. If the compound's solubility is known to be low in your chosen solvent, you may need to switch to a better one. Refer to the solvent screening table.

  • Solution 2 (Remove Insoluble Impurities): If you believe the bulk of your desired compound has dissolved and a small amount of solid remains, it is likely an insoluble impurity. In this case, perform a hot gravity filtration. Keep the solution heated while filtering it through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This will remove the insoluble material before the cooling and crystallization step.[3]

Q2: I've cooled the solution, but no crystals have formed.

A:

  • Cause: The solution is likely not supersaturated, which can happen for two main reasons: too much solvent was added, or the concentration of the compound is too low.[4]

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]

  • Solution 2 (Seeding): If you have a small crystal of pure this compound from a previous batch, add it to the solution. This "seed crystal" provides a template for further crystallization.[2][8]

  • Solution 3 (Reduce Solvent Volume): If the above methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent to increase the solute concentration, and then attempt to cool it again.[4]

  • Solution 4 (Cool Further): Place the flask in an ice-water bath to further decrease the compound's solubility. Do this only after the solution has cooled to room temperature slowly.[4]

Q3: An oil has formed at the bottom of my flask instead of solid crystals.

A:

  • Cause: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. High concentrations of impurities can also depress the melting point and cause oiling.

  • Solution 1 (Reheat and Add More Solvent): Reheat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool very slowly.

  • Solution 2 (Change Solvent): If the problem persists, select a solvent with a lower boiling point.

  • Solution 3 (Use a Mixed-Solvent System): Dissolve the crude material in a good solvent and slowly add a poor solvent (anti-solvent) at a temperature below the compound's melting point.

Q4: My final crystals are still colored.

A:

  • Cause: The color is due to the presence of soluble, colored impurities that co-crystallize with your product.

  • Solution (Use Activated Carbon): After dissolving the crude compound in the hot solvent, add a very small amount of activated carbon (charcoal) to the solution—typically 1-2% of the solute's weight. The carbon will adsorb the colored impurities. Swirl the hot solution with the carbon for a few minutes, then perform a hot gravity filtration to remove the carbon before allowing the filtrate to cool. Be aware that using too much carbon can adsorb your product and reduce the yield.[1]

Q5: My recovery (yield) is very low.

A:

  • Cause: A low yield can result from several factors: using too much solvent, cooling the solution too quickly, not allowing sufficient time for crystallization, or premature crystallization during a hot filtration step.[4]

  • Solution 1 (Optimize Solvent Volume): Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[13]

  • Solution 2 (Slow Cooling): Ensure the solution cools slowly and undisturbed to maximize the formation of pure crystals. Rapid cooling traps impurities and leads to smaller, less-recoverable crystals.[3]

  • Solution 3 (Second Crop of Crystals): After filtering your first batch of crystals, you can often recover more product from the mother liquor. Concentrate the filtrate by boiling off some of the solvent and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[13]

  • Solution 4 (Ensure Complete Cooling): After slow cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.[2]

Data Presentation & Experimental Protocols
Table 1: Potential Solvents for Screening

This table provides a starting point for solvent selection based on general properties of quinoline-class compounds. Experimental verification is essential.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good general choice for aromatic heterocycles; may require a mixed system with water.[9]
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point.[14]
Isopropanol 82Polar ProticGood alternative to ethanol.
Acetone 56Polar AproticA strong solvent; often used in a mixed system with a non-polar solvent like hexanes.[9][15]
Ethyl Acetate (EtOAc) 77Mid-PolarityA versatile solvent, often effective for compounds with moderate polarity.[16]
Toluene 111Non-PolarCan be effective for less polar compounds or for removing non-polar impurities.[17]
Acetonitrile 82Polar AproticA polar solvent that can be a good choice for nitrogen-containing heterocycles.
Water 100Very PolarUnlikely to be a good single solvent for this compound but may work as an anti-solvent with a miscible organic solvent like ethanol or acetone.[16]
Detailed Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The choice of solvent and specific volumes will need to be determined experimentally.

  • Solvent Selection:

    • Place ~50 mg of crude this compound into several test tubes.

    • Add 0.5 mL of a different candidate solvent (from Table 1) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well.[7]

    • Gently heat the tubes that did not show good solubility. The ideal solvent will dissolve the compound completely upon heating.[6]

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL).

    • Add a magnetic stir bar or boiling chips.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[13]

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat source and allow it to cool slightly.

    • Add a small amount of activated carbon (e.g., 50-100 mg).

    • Reheat the mixture to boiling for 2-3 minutes while swirling.

  • Hot Gravity Filtration (If Necessary):

    • If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Pre-warm a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, warm flask. This step minimizes premature crystallization in the funnel.[3]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[13] Using cold solvent prevents the crystals from redissolving.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a watch glass and dry them completely in a desiccator or a vacuum oven at a mild temperature until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified crystals. A pure compound should exhibit a sharp melting point range that is elevated compared to the crude material.[4]

    • Calculate the percent recovery.

Visualizations
Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_end Completion Start Crude this compound Solvent_Screen Select Optimal Solvent Start->Solvent_Screen Dissolve Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Decolorize Add Activated Carbon (If Needed) Dissolve->Decolorize Solution is colored? Cool Cool Slowly & Undisturbed Dissolve->Cool Solution is clear Hot_Filter Hot Gravity Filtration (If Needed) Decolorize->Hot_Filter Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Collect Collect Crystals (Vacuum Filtration) Ice_Bath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End Analysis Analysis (Melting Point, Yield) End->Analysis

Caption: A step-by-step workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Recrystallization No_Crystals No Crystals Formed Start->No_Crystals Oiling_Out Compound 'Oiled Out' Start->Oiling_Out Colored_Product Crystals are Colored Start->Colored_Product Low_Yield Low Yield Start->Low_Yield Too_Much_Solvent Too much solvent used? No_Crystals->Too_Much_Solvent Temp_Issue Solution too hot or impure compound? Oiling_Out->Temp_Issue Use_Carbon Action: Redissolve, add activated carbon, hot filter, and recrystallize. Colored_Product->Use_Carbon Process_Check Review Process: - Too much solvent? - Cooled too fast? - Incomplete transfer? Low_Yield->Process_Check Evaporate_Solvent Action: Evaporate some solvent and re-cool. Too_Much_Solvent->Evaporate_Solvent Yes Induce_Crystallization Action: Scratch flask or add seed crystal. Too_Much_Solvent->Induce_Crystallization No Reheat_Add_Solvent Action: Reheat, add more solvent, cool slowly. Temp_Issue->Reheat_Add_Solvent Yes Change_Solvent Action: Choose a lower boiling point solvent. Temp_Issue->Change_Solvent No Optimize Action: Use minimal hot solvent, cool slowly, ensure complete transfer and cooling. Process_Check->Optimize Yes Second_Crop Action: Concentrate mother liquor to get a 'second crop'. Process_Check->Second_Crop No, process was optimal

Caption: A decision tree to diagnose and solve common recrystallization issues.

References
  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
  • Lab Procedure: Recrystallization. (n.d.). ChemTalk.
  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
  • Recrystallization Issues. (2024). Reddit.
  • CN103664892B - The crystallization of quinoline. (n.d.). Google Patents.
  • US2474823A - Quinoline compounds and process of making same. (n.d.). Google Patents.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

Sources

Troubleshooting guide for the Gould-Jacobs quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the Gould-Jacobs quinoline synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of 4-hydroxyquinolines and their derivatives. As a cornerstone in heterocyclic chemistry, the Gould-Jacobs reaction provides access to a wide array of quinoline scaffolds, which are prevalent in numerous pharmaceuticals, including antibiotics like nalidixic acid and norfloxacin.[1]

This guide moves beyond a simple recitation of procedural steps. Instead, it offers a deep dive into the causality of common experimental challenges, providing robust, field-tested solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that can arise during the Gould-Jacobs synthesis, presented in a question-and-answer format to help you quickly identify and resolve your experimental hurdles.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in the Gould-Jacobs synthesis is a common issue, often attributable to the harsh conditions required for the thermal cyclization step.[1] Let's break down the potential causes and solutions by stage.

Causality Analysis:

The synthesis is a multi-step process, typically involving:

  • Condensation: Aniline and diethyl ethoxymethylenemalonate (DEEM) react to form the anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[2]

  • Saponification & Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation yields the final 4-hydroxyquinoline.[2][3]

The primary bottleneck is often the thermal cyclization, which traditionally requires temperatures exceeding 250 °C.[1][4] At these temperatures, product decomposition and undesirable side reactions can significantly reduce the yield.[1]

Troubleshooting & Optimization Protocol:

  • Optimize Cyclization Conditions: The time-temperature profile is critical. High temperatures are necessary, but prolonged exposure can be detrimental.[5]

    • Conventional Heating: The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A can improve yields by ensuring uniform heat transfer and minimizing localized overheating.[1][6] A typical procedure involves heating the intermediate in diphenyl ether to a vigorous reflux (around 250 °C) for 30-60 minutes.[6]

    • Microwave-Assisted Synthesis: This modern approach offers a significant advantage by dramatically reducing reaction times and often improving yields.[7][8] The rapid, uniform heating minimizes the formation of degradation byproducts.[5]

  • Consider Alternative Cyclization Promoters: For substrates that are sensitive to high temperatures, chemical promoters can facilitate cyclization under milder conditions. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) has been shown to be an effective alternative, enabling cyclization at temperatures between 80-100 °C with quantitative yields in some cases.[9]

Comparative Data for Cyclization Conditions:

MethodTemperature (°C)TimeTypical YieldReference
Neat (Conventional)25020 min1%[5]
Neat (Microwave)3005 min47%[5][6]
Diphenyl Ether~25030-60 minUp to 95%[1][10]
Eaton's Reagent80-1002 hGood to Quantitative[9]
Question 2: I'm observing poor regioselectivity with my substituted aniline. How can I control which isomer is formed?

When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, leading to a mixture of regioisomers.[1] This is a significant challenge that can complicate purification and reduce the yield of the desired product.

Causality Analysis:

The regioselectivity of the Gould-Jacobs reaction is governed by a combination of steric and electronic factors.[1]

  • Steric Hindrance: Bulky substituents at an ortho position of the aniline will generally disfavor cyclization at that position.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho carbons, thereby directing the cyclization.

Strategies for Controlling Regioselectivity:

  • Substrate Design: If possible, choose starting materials that favor the formation of the desired isomer. For instance, anilines with electron-donating groups at the meta-position are particularly effective for this reaction.[2]

  • Careful Optimization of Reaction Conditions: While the substrate itself is the primary determinant, reaction conditions can sometimes influence the isomeric ratio. Experimenting with different solvents and temperatures may offer some degree of control.

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, it may be more efficient to consider an alternative quinoline synthesis that offers better control, such as the Combes or Friedländer synthesis, depending on the desired substitution pattern.[11]

Question 3: The cyclization step is not proceeding to completion, and I'm isolating the anilidomethylenemalonate intermediate. What should I do?

Incomplete cyclization is a common problem, especially when the reaction temperature is too low or the heating time is insufficient.[5]

Troubleshooting Protocol:

  • Verify Temperature: Ensure that your reaction is reaching the required temperature for cyclization (typically >250 °C for conventional heating).[4] Use a high-temperature thermometer and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

  • Increase Reaction Time/Temperature: As indicated by experimental data, increasing the temperature is often more effective than simply extending the reaction time.[5] For example, one study showed that increasing the temperature from 250 °C to 300 °C in a microwave reactor boosted the yield from 1% to 37%, while simply increasing the time at the lower temperature had a minimal effect.[5]

  • Isolate and Resubmit: If you have already isolated the intermediate, you can subject it to the cyclization conditions again. Dissolve the intermediate in a high-boiling solvent like diphenyl ether and heat to reflux.[6] This avoids the need to repeat the initial condensation step.

Experimental Workflow for Cyclization of Isolated Intermediate:

G cluster_workflow Cyclization Protocol start Isolate & Dry Intermediate dissolve Dissolve in Diphenyl Ether start->dissolve heat Heat to Reflux (~250 °C) dissolve->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete precipitate Precipitate with Hexane cool->precipitate isolate Filter & Wash Solid precipitate->isolate

Caption: Workflow for cyclizing the isolated intermediate.

Question 4: My final product is difficult to purify. What are some effective purification strategies?

Purification challenges often arise from the high-boiling solvents used in the cyclization step or the formation of side products.

Purification Protocol:

  • Removal of High-Boiling Solvents:

    • Precipitation: After cooling the reaction mixture, the 4-hydroxy-3-carboethoxyquinoline product often precipitates.[6] Adding a non-polar solvent like hexane or cyclohexane can further facilitate this precipitation while helping to dissolve the high-boiling solvent (e.g., diphenyl ether).[6]

    • Filtration and Washing: Collect the crude product by filtration and wash it thoroughly with a non-polar solvent to remove residual high-boiling point impurities.[10]

  • Purification of the Final Product:

    • Recrystallization: The crude 4-hydroxyquinoline obtained after decarboxylation can often be purified by recrystallization from a suitable solvent such as ethanol or water.[6]

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. However, the polar nature of 4-hydroxyquinolines may require the use of polar solvent systems.

Reaction Mechanism Overview

Understanding the reaction mechanism is crucial for effective troubleshooting. The Gould-Jacobs reaction proceeds through several distinct steps.

G cluster_mechanism Gould-Jacobs Reaction Pathway Aniline Aniline + DEEM Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) Cyclized 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized Thermal Cyclization (>250°C) Acid Quinoline-3-carboxylic Acid Cyclized->Acid Saponification (NaOH) Final 4-Hydroxyquinoline Acid->Final Decarboxylation (Heat)

Caption: The sequential stages of the Gould-Jacobs synthesis.

This guide provides a foundational framework for troubleshooting the Gould-Jacobs synthesis. Successful execution relies on careful control of reaction parameters, particularly during the critical thermal cyclization step. By understanding the underlying chemical principles and employing the strategies outlined above, you can significantly improve the efficiency and reliability of your quinoline syntheses.

References

  • Kubinski, K., & Wzorek, Z. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1163. [Link]
  • Verma, A., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
  • Organic Chemistry. (2022, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Orozco-Díaz, F., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 26(22), 6927. [Link]
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. In Name Reactions. [Link]
  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1301-1304. [Link]
  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Difluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of fluorinated heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing reaction conditions for the cyclization of difluoroanilines. The presence of two fluorine atoms on the aniline ring introduces unique electronic and steric challenges that require careful consideration of reaction parameters to achieve desired outcomes. This resource is designed to provide you with the expertise and practical insights needed to overcome these challenges and successfully synthesize your target molecules.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the cyclization of difluoroanilines, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge, often stemming from the reduced nucleophilicity of the aniline nitrogen due to the strong electron-withdrawing nature of the two fluorine atoms.

dot

Caption: Troubleshooting flowchart for low product yield.

Q1: My palladium-catalyzed cyclization of 2,4-difluoroaniline is giving a very low yield. What are the first parameters I should investigate?

A1: The primary suspects for low yield in this case are the catalyst system and the reaction temperature. The electron-withdrawing difluoro substitution deactivates the aniline, making it a poorer nucleophile and potentially hindering the catalytic cycle.

  • Catalyst and Ligand Optimization: The choice of palladium source and ligand is critical. For electron-deficient substrates, more electron-rich and bulky phosphine ligands can enhance the catalytic activity.[1][2]

    • Recommendation: If you are using a standard ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and sterically demanding ligand such as BrettPhos or SPhos.[2] These ligands can promote the reductive elimination step, which is often rate-limiting in such cross-coupling reactions.

    • Catalyst Screening: Evaluate different palladium sources. While Pd(OAc)₂ is common, pre-catalysts like Pd₂(dba)₃ may offer better performance in some cases.[1]

  • Temperature Adjustment: The deactivation of the aniline ring by the fluorine atoms increases the activation energy of the reaction.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition. A higher temperature can provide the necessary energy to overcome the activation barrier.

  • Solvent and Base Selection: The reaction medium and the base used play a crucial role.

    • Recommendation: Aprotic polar solvents like DMF, DMAc, or NMP are often effective. A solvent screen can identify the optimal choice for your specific substrate.[1] The base is essential for the catalytic cycle, and stronger bases like Cs₂CO₃ or K₃PO₄ might be more effective than weaker ones.

Q2: I am attempting an intramolecular Heck reaction with a 2,6-difluoroaniline derivative, but the reaction is stalling at low conversion. What could be the issue?

A2: The steric hindrance from the two ortho-fluorine atoms in 2,6-difluoroaniline can significantly impede the reaction. This steric bulk can hinder the coordination of the palladium catalyst and subsequent intramolecular insertion.

  • Ligand Choice for Steric Hindrance:

    • Recommendation: Employing less bulky monodentate phosphine ligands or N-heterocyclic carbene (NHC) ligands might be beneficial. These can sometimes access sterically congested catalytic centers more readily than bulky bidentate ligands. For challenging Heck reactions, consider ligands specifically designed to overcome steric hindrance.[3][4][5]

  • Catalyst System:

    • Recommendation: For sterically demanding substrates, consider using more reactive palladium(0) sources or pre-catalysts that can readily enter the catalytic cycle.

Issue 2: Formation of Side Products

The formation of undesired side products can significantly reduce the yield and complicate the purification of the desired heterocyclic compound.

Q3: In my cyclization of a difluoroaniline derivative, I am observing significant amounts of a de-halogenated or hydrodefluorinated side product. What is causing this and how can I prevent it?

A3: Hydrodefluorination is a known side reaction in palladium-catalyzed reactions involving fluorinated arenes, particularly in the presence of a hydride source.

  • Minimizing Hydride Sources:

    • Recommendation: Ensure all reagents and solvents are anhydrous. Trace amounts of water can act as a proton source. If using a base that can generate a hydride species (e.g., from a reaction with the solvent), consider switching to a non-hydridic base like Cs₂CO₃.

  • Reaction Conditions:

    • Recommendation: Lowering the reaction temperature may disfavor the hydrodefluorination pathway. Additionally, optimizing the reaction time to stop the reaction as soon as the starting material is consumed can prevent further degradation of the product.

Q4: My reaction is producing a complex mixture of oligomeric or polymeric materials. How can I promote the desired intramolecular cyclization over intermolecular side reactions?

A4: High concentrations can favor intermolecular reactions.

  • High Dilution Conditions:

    • Recommendation: Perform the reaction under high dilution conditions (e.g., <0.01 M). This can be achieved by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental design and mechanistic considerations for the cyclization of difluoroanilines.

Q5: How does the position of the fluorine atoms (e.g., 2,4- vs. 2,6-difluoro) affect the cyclization reaction?

A5: The substitution pattern of the fluorine atoms has a profound impact on both the electronic and steric properties of the aniline, thereby influencing the reaction outcome.

  • 2,4-Difluoroaniline: The fluorine at the 4-position strongly withdraws electron density via resonance and induction, deactivating the ring and reducing the nucleophilicity of the nitrogen. The fluorine at the 2-position provides some steric hindrance.

  • 2,6-Difluoroaniline: Both fluorine atoms are in the ortho position, leading to significant steric hindrance around the amino group. This can make it difficult for the nitrogen to participate in reactions and for catalysts to coordinate.[6] Electronically, both fluorines contribute to the deactivation of the ring.

Q6: What are the key considerations when choosing a catalyst and ligand for the cyclization of difluoroanilines?

A6: The choice of catalyst and ligand is arguably the most critical factor for a successful cyclization.

  • Catalyst: Palladium-based catalysts are the most widely used for these transformations.[2][7] Nickel catalysts can also be effective and are a more earth-abundant alternative.[8]

  • Ligand: The ligand's role is to stabilize the metal center, modulate its reactivity, and influence the stereoselectivity of the reaction. For electron-poor substrates like difluoroanilines, electron-rich and bulky ligands are often preferred to facilitate the reductive elimination step.[1][3][4][5]

Ligand Type Properties When to Use
Bulky, Electron-Rich Phosphines (e.g., BrettPhos, SPhos) Promote reductive elimination, good for electron-deficient arenes.General starting point for palladium-catalyzed cyclizations of difluoroanilines.[2]
N-Heterocyclic Carbenes (NHCs) Strong sigma-donors, form stable complexes.Can be effective for sterically hindered substrates where phosphine ligands fail.
Bidentate Phosphines (e.g., BINAP, Xantphos) Can control stereochemistry and stabilize the catalytic species.Useful for asymmetric cyclizations and when catalyst stability is an issue.

Q7: Can you provide a general starting protocol for a palladium-catalyzed intramolecular cyclization of a 2,4-difluoroaniline derivative?

A7: The following is a representative protocol that can be used as a starting point and optimized as needed.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization of a 2,4-Difluoroaniline Derivative

dot

experimental_workflow A 1. Reagent Preparation B 2. Reaction Setup A->B Add substrate, catalyst, ligand, base, and solvent C 3. Reaction Monitoring B->C Heat to desired temperature and stir D 4. Work-up C->D TLC or LC-MS analysis E 5. Purification D->E Quench, extract, and dry F F E->F Column chromatography

Caption: A generalized experimental workflow for catalytic cyclization.

Materials:

  • 2,4-difluoroaniline derivative (1.0 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • BrettPhos (0.05 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the 2,4-difluoroaniline derivative, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: This is a general procedure and the optimal conditions may vary depending on the specific substrate. It is highly recommended to perform small-scale test reactions to optimize parameters such as temperature, solvent, base, and catalyst/ligand loading.

Mechanistic Considerations: The Role of Fluorine

The strong electron-withdrawing nature and steric presence of fluorine atoms significantly influence the mechanism of transition metal-catalyzed cyclization reactions.

dot

Mechanism A Pd(0)L_n B Oxidative Addition A->B C Aryl-Pd(II)-X B->C Ar-X D Intramolecular Insertion C->D E Cyclized Pd(II) Intermediate D->E F β-Hydride Elimination E->F G Reductive Elimination E->G I Pd(0)L_n F->I H Product G->H

Caption: A simplified catalytic cycle for palladium-catalyzed cyclization.

The fluorine substituents primarily affect two key steps in the catalytic cycle:

  • Oxidative Addition: The electron-withdrawing fluorine atoms can make the aryl-halide or aryl-triflate bond stronger and less susceptible to oxidative addition by the low-valent metal center. This can lead to a higher activation barrier for this initial step.

  • Reductive Elimination: This is often the product-forming and turnover-limiting step. The electron-deficient nature of the difluorinated aryl ring can make reductive elimination more challenging. The use of electron-rich and bulky ligands is crucial to promote this step and regenerate the active catalyst.[9]

Understanding these electronic effects is paramount for rationally designing and optimizing reaction conditions for the successful cyclization of difluoroanilines.

References

  • Shintre, S. A., et al. (2013). Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. Bioorganic & Medicinal Chemistry Letters, 23(17), 4817-4822.
  • Yin, G., et al. (2019). Synthesis of Fluorinated Indoles by Oxidative Dearomatization of Anilines. Organic Letters, 21(15), 5886-5890.
  • Acheampong, R. A., et al. (2020). Computational Study of Key Mechanistic Details for a Proposed Copper (I)-Mediated Deconstructive Fluorination of N-Protected Cyclic Amines. The Journal of Organic Chemistry, 85(15), 9645-9655.
  • Kotovskaya, S. K., et al. (2007). Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. Pharmaceutical Chemistry Journal, 41(1), 1-4.
  • Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679.
  • Bozdag, M., et al. (2018).
  • Snape, T. J. (2011). Synthesis of Mono‐ and Di‐fluorinated Benzimidazoles. Journal of Heterocyclic Chemistry, 48(3), 704-707.
  • Gorelik, M. V. (2012). Fluorine-containing indoles: Synthesis and biological activity. Russian Chemical Reviews, 81(10), 893-922.
  • Goutierre, A.-S., et al. (2021). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. Chemistry – A European Journal, 27(56), 14041-14049.
  • Gulea, M., et al. (2017). Benzimidazole derivatives incorporating fluorine. Journal of Fluorine Chemistry, 199, 1-13.
  • Dong, J., et al. (2021). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. Journal of the American Chemical Society, 143(42), 17656-17663.
  • Gribkov, D. V., et al. (2007). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Beilstein Journal of Organic Chemistry, 3, 25.
  • Gribkov, D. V., et al. (2007). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Beilstein Journal of Organic Chemistry, 3, 25.
  • Solé, D., & Vallverdú, L. (2016). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
  • Johnson, M. T., & Sanford, M. S. (2020). Mechanistic insights on C(acyl)–N functionalisation mediated by late transition metals. Dalton Transactions, 49(30), 10276-10287.
  • BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalyst and Ligands for Aza-Heck Reactions. BenchChem.
  • Lentz, D., & Ritter, T. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 143(25), 9478-9489.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline.
  • Gámez-Vallejo, S., et al. (2021). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 26(15), 4500.
  • Mykhailiuk, P. K. (2017). Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction. The Journal of Organic Chemistry, 82(17), 9037-9045.
  • Fier, P. S., & Hartwig, J. F. (2015). Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles.
  • Gryn'ova, G., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 65(17), 11633-11645.
  • Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2004). Mechanistic Aspects of Transition Metal Catalyzed 1,6-Diene and 1,6-Enyne Cycloisomerization Reactions. Chemical Society Reviews, 33(8), 539-550.
  • Dai, M., & Danishefsky, S. J. (2021). Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations. Organic Letters, 23(15), 5894-5898.
  • de Azambuja, F. (2022). Transition-metal catalyzed cyclization reactions.
  • Kim, J., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(23), 13936-13940.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-difluoroquinoline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you anticipate, troubleshoot, and overcome the challenges inherent in scaling this synthesis from the bench to production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the this compound core?

The synthesis of the quinoline scaffold is well-established, with several classical methods available. For a 6,7-difluoro substituted pattern, the choice of route is critically dependent on the desired final structure (e.g., presence of a 4-hydroxy group) and the availability of starting materials. The most relevant methods include:

  • Gould-Jacobs Reaction: This is often the preferred method for synthesizing 4-hydroxyquinoline derivatives, which are key precursors for many fluoroquinolone antibiotics.[1] The reaction involves the condensation of an aniline (in this case, 3,4-difluoroaniline) with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[2] Its robustness and applicability to anilines with meta-electron-donating groups make it a strong candidate for this specific target.[1]

  • Combes Synthesis: This route condenses an aniline with a β-diketone under acidic conditions to yield 2,4-disubstituted quinolines.[3][4] While effective, controlling regioselectivity with unsymmetrical diketones can be a challenge, influenced by both steric and electronic effects of the substituents.[3]

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] A significant limitation is the availability and stability of the required 2-amino-4,5-difluorobenzaldehyde or corresponding ketone.[7]

  • Skraup Synthesis: While a foundational method for quinoline synthesis, the Skraup reaction (using aniline, glycerol, sulfuric acid, and an oxidizing agent) is notoriously exothermic and often produces significant amounts of tar, making it less suitable for clean, large-scale synthesis of functionalized quinolines.[8][9][10]

For the synthesis of this compound derivatives, particularly those targeted for pharmaceutical applications, the Gould-Jacobs reaction offers a reliable and scalable pathway to the crucial 4-hydroxy-6,7-difluoroquinoline intermediate.

Q2: What are the primary safety concerns when handling quinoline synthesis on a larger scale?

Scaling up any chemical synthesis magnifies the associated risks. For quinoline synthesis, particular attention must be paid to:

  • Thermal Hazards: Many classical quinoline syntheses, like the Skraup and Gould-Jacobs reactions, are highly exothermic or require very high temperatures (250-300°C).[8][11] On a large scale, inefficient heat dissipation can lead to runaway reactions. Proper thermal management, including reactor design and controlled reagent addition, is paramount.[12]

  • Reagent Toxicity: Starting materials like anilines and reagents like strong acids (sulfuric acid), dehydrating agents, and potential oxidants are hazardous.[13][14] Quinoline itself is classified as a hazardous substance, being toxic if swallowed or in contact with skin, and is a suspected carcinogen.[14][15][16] All handling must be done with appropriate personal protective equipment (PPE) in well-ventilated areas or closed systems.[17]

  • Pressure Management: Reactions conducted at high temperatures in sealed vessels, especially microwave-assisted protocols, can generate significant pressure (up to 24 bar has been reported).[18] Reactors must be appropriately rated and equipped with pressure relief systems.

Troubleshooting Guide: The Gould-Jacobs Pathway to this compound

The Gould-Jacobs reaction is a two-step process: (1) Condensation to form an anilidomethylenemalonate intermediate, and (2) High-temperature cyclization. Most scale-up challenges arise during the second, energy-intensive step.

Issue 1: Low Yield of the Cyclized Product (Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate)

The thermal cyclization step requires substantial energy input to overcome the activation barrier for the 6-electron electrocyclization.[1] Insufficient temperature or reaction time is the most common cause of low conversion.

  • Recommended Solution:

    • Verify Internal Temperature: Ensure your reactor is achieving and maintaining the target internal temperature, typically >250 °C.[1] On a large scale, heat transfer can be inefficient, leading to cold spots. Use calibrated temperature probes and ensure efficient agitation.

    • Optimize Time-Temperature Profile: A thorough time-temperature study is essential during scale-up. While higher temperatures can increase the reaction rate, they also risk product degradation.[11] Microwave-assisted synthesis can often achieve higher yields in shorter times by enabling rapid heating to superheated temperatures.[18]

    • Choice of Solvent: The use of a high-boiling, inert solvent is critical for achieving the necessary temperature and ensuring uniform heat distribution. Diphenyl ether or Dowtherm A are commonly used and have been shown to increase cyclization yields to as high as 95%.[1][19]

Fluorinated anilines and their intermediates can be susceptible to degradation under harsh thermal conditions.

  • Recommended Solution:

    • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can lead to tar formation and reduced yield.

    • Controlled Addition: Instead of heating the entire batch of the intermediate from room temperature, consider a controlled addition of the anilidomethylenemalonate intermediate to the pre-heated high-boiling solvent. This minimizes the time the substrate spends at intermediate temperatures where side reactions might occur.

Issue 2: Formation of Tarry Byproducts and Product Discoloration

Prolonged exposure to excessively high temperatures can cause the product or intermediates to decompose, leading to the formation of polymeric tars and a darkened product color.[9]

  • Recommended Solution:

    • Minimize Reaction Time: The goal is to find the "sweet spot" where the reaction goes to completion with minimal degradation. As seen in optimization studies, increasing both temperature and time can sometimes lead to a decrease in isolated yield due to degradation.[11][18]

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) under controlled microwave heating can provide a cleaner reaction profile by minimizing the overall heating time required.[11]

Issue 3: Difficulties in Product Purification and Isolation

Solvents like diphenyl ether are effective for the reaction but can be difficult to remove completely from the final product, especially on a large scale where high-vacuum distillation may be less efficient.

  • Recommended Solution:

    • Precipitation/Trituration: After cooling the reaction mixture, add a non-polar solvent like cyclohexane or hexanes.[1] The desired product is typically insoluble in these solvents and will precipitate, leaving the diphenyl ether and other non-polar impurities in the solution.

    • Thorough Washing: Wash the filtered solid extensively with the non-polar solvent to ensure complete removal of the residual high-boiling solvent.[1]

Impurities in the 3,4-difluoroaniline starting material can carry through the synthesis. For example, the presence of a monofluorinated aniline would lead to the formation of a hard-to-remove desfluoro quinoline impurity.[19]

  • Recommended Solution:

    • Starting Material QC: Implement stringent quality control on the incoming 3,4-difluoroaniline. Use analytical methods like HPLC or GC-MS to quantify any isomeric or desfluoro impurities before beginning the synthesis.[19]

    • Recrystallization: Develop a robust recrystallization protocol for the final product. This is a highly effective and scalable method for removing minor impurities. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that maximize purity and yield.[20]

Data & Protocols

Table 1: Comparison of Reaction Parameters for Gould-Jacobs Cyclization
ParameterCondition A (Microwave Heating)[18]Condition B (Conventional Heating)[1]Key Considerations
Temperature 250 - 300 °C250 - 260 °CMicrowave allows for rapid heating to superheated temperatures.
Time 5 - 30 min1 - 4 hoursDrastic reduction in reaction time is a major advantage of microwave heating.
Solvent Acetonitrile or Solvent-freeDiphenyl ether or Mineral oilHigh-boiling solvents are essential for conventional heating to reach target temperatures.
Pressure Can reach up to 24 barAtmosphericHigh pressure requires specialized and properly rated reactor vessels.
Typical Yield 37 - 47% (reported for aniline)Can be up to 95% (optimized)Yield is highly dependent on substrate and precise conditions.
Protocol 1: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol is a model based on the principles of the Gould-Jacobs reaction.

Step 1: Condensation

  • In a suitable reaction vessel, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 100-110 °C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction can be monitored by TLC or HPLC until the aniline is consumed.

  • The resulting crude intermediate, ethyl α-carbethoxy-β-(3,4-difluoroanilino)acrylate, can often be used directly in the next step without purification.[21]

Step 2: Thermal Cyclization

  • In a separate, larger reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, preheat a high-boiling solvent like Dowtherm A or diphenyl ether (~5-10 volumes) to 250-255 °C under a nitrogen atmosphere.

  • Slowly add the crude intermediate from Step 1 to the hot solvent over 30-60 minutes, maintaining the temperature.

  • After the addition is complete, hold the reaction at 250-255 °C for 1-2 hours. Monitor the reaction for completion by HPLC.

  • Cool the reaction mixture to below 100 °C.

  • Add a non-polar solvent such as hexanes or cyclohexane (~5 volumes) to precipitate the product.

  • Filter the solid product, wash thoroughly with the non-polar solvent, and dry under vacuum to yield the crude product.

Step 3: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Process

Diagram 1: Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3,4-Difluoroaniline C Anilidomethylenemalonate Intermediate A->C + B - EtOH B Diethyl Ethoxymethylenemalonate D 6-Electron Electrocyclization C->D High Temp (>250°C) - EtOH E Ethyl 6,7-difluoro-4-hydroxy- quinoline-3-carboxylate D->E

Caption: The two-stage Gould-Jacobs reaction for quinoline synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Cyclized Product Check_Temp Is internal reaction temperature >250°C? Start->Check_Temp Check_Time Was reaction time sufficient? Check_Temp->Check_Time Yes Increase_Temp Increase heating mantle setpoint. Verify internal temperature. Check_Temp->Increase_Temp No Check_Purity Analyze crude product. Significant starting material? Check_Time->Check_Purity Yes Increase_Time Increase reaction hold time. Monitor by HPLC. Check_Time->Increase_Time No Degradation High levels of tar or degradation products? Check_Purity->Degradation Yes Success Yield Improved Check_Purity->Success No (Other Issue) Increase_Temp->Check_Temp Increase_Time->Check_Time Optimize Perform Time-Temp Study. Reduce temperature/time. Degradation->Optimize Yes Degradation->Success No Optimize->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • BenchChem. (2025).
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Techno PharmChem. (n.d.).
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Merck Millipore. (n.d.). Quinoline CAS 91-22-5 | 802407.
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group Blog.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD. Blog.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem Technical Support.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
  • ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry Technical Articles.
  • Chemistry Online. (2023). Skraup quinoline synthesis. Chemistry Online.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • Journal of Combinatorial Chemistry. (2010).
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • National Institutes of Health. (n.d.). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. NIH.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem Technical Support.
  • Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.
  • Google Patents. (2003). A process for synthesis of fluoroquinolonic derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-6,7-difluoroquinoxaline. BenchChem Technical Support.
  • ResearchGate. (2025). Synthesis and Crystal Structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-(O-3,O-4)-bis-(acetate-O)borate.
  • BenchChem. (2025). Overcoming challenges in scaling up 6-(Trifluoromethoxy)quinolin-4-amine synthesis. BenchChem Technical Support.
  • ResearchGate. (2020). Fluoroquinolones: official and reported methods of analysis (review).
  • BenchChem. (2025). Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline. BenchChem Technical Support.
  • PubMed. (n.d.). Development of an improved method for trace analysis of quinolones in eggs of laying hens and wildlife species using molecularly imprinted polymers. PubMed.
  • ResearchGate. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • BenchChem. (2025). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. BenchChem Technical Support.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
  • ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)

Sources

Technical Support Center: A Guide to the Purification of 6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 6,7-Difluoroquinoline, a critical building block in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns.[1][2]

This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter during the purification of this compound.

Section 1: Understanding and Identifying Impurities

Before effective purification can begin, it is crucial to identify the nature of the impurities present in your crude this compound preparation.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common syntheses like the Gould-Jacobs reaction or variations of the Friedländer synthesis, you can typically anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual anilines (e.g., 3,4-difluoroaniline) or other precursors are common.

  • Positional Isomers: Depending on the reaction's regioselectivity, isomers such as 5,6- or 7,8-difluoroquinoline may form.

  • By-products from Side Reactions: These can include partially cyclized intermediates, over-alkylated products, or polymeric materials.

  • Reagents and Catalysts: Residual acid or base catalysts from the reaction workup.

  • Solvent Residues: Trapped solvents from the reaction or initial extraction steps.[2]

Q2: What are the best analytical techniques to assess the purity of my this compound?

A2: A multi-pronged analytical approach is always recommended for robust purity assessment. No single method is foolproof, and using orthogonal techniques (methods based on different scientific principles) provides the most comprehensive picture.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[3][4] HPLC can quantify impurities, even at low levels (e.g., <0.1%).[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹H NMR can provide a quantitative measure of purity (qNMR) against a certified internal standard and helps in structural elucidation of impurities.[1][] ¹⁹F NMR is particularly useful for identifying fluorine-containing isomers.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.[8]

Analytical Technique Primary Use Case for this compound Key Strengths Limitations
HPLC Quantitative purity assessment, detection of non-volatile impurities.High sensitivity, excellent for tracking purification progress.[5]Requires reference standards for absolute quantification.
GC-MS Identification of volatile impurities and residual solvents.High separation efficiency, provides mass information for identification.[6]Not suitable for non-volatile or thermally labile compounds.
NMR (¹H, ¹⁹F) Structural confirmation, identification of isomers, quantitative analysis (qNMR).[1]Provides detailed structural information, universal detection for ¹H.Lower sensitivity compared to HPLC for trace impurities.
Melting Point Quick, qualitative assessment of bulk purity.Simple, inexpensive.[8]Non-specific, insensitive to small amounts of impurities.

Section 2: Troubleshooting Purification Protocols

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purification, leveraging differences in solubility between the product and impurities.[2]

Q3: I performed a recrystallization, but my this compound is still impure. What went wrong?

A3: This is a common issue that usually points to a suboptimal choice of solvent or procedural missteps. Here's how to troubleshoot:

  • Incorrect Solvent Choice: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[2] If impurities are co-crystallizing, the solvent is likely too good at dissolving your product at low temperatures or too poor at dissolving the impurities.

  • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.[9]

  • Using Too Much Solvent: An excessive amount of solvent will reduce your yield and may prevent crystallization altogether. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.[10]

Q4: How do I select the best solvent for recrystallizing this compound?

A4: A systematic approach is best. Start with small-scale solubility tests in a variety of solvents with different polarities.

Protocol: Recrystallization Solvent Screening

  • Place approximately 10-20 mg of your crude product into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves or it's clear it is insoluble.

  • If a solid dissolves at room temperature, the solvent is too good and not suitable.

  • For solvents where the solid is poorly soluble at room temperature, gently heat the mixture. If the solid dissolves when hot, this is a promising candidate.

  • Allow the hot solutions to cool slowly. The best solvent will be the one that yields a good quantity of crystals upon cooling.

  • Consider using a two-solvent system (one in which the compound is soluble and one in which it is not) if a single solvent doesn't provide adequate separation.

Solvent System Polarity Typical Application
Ethanol/WaterPolar ProticFor moderately polar compounds. Water acts as the anti-solvent.
Toluene/HexaneNon-polarGood for separating from more polar impurities.
Ethyl AcetateMedium PolarityA versatile solvent for many quinoline derivatives.
Column Chromatography Troubleshooting

Column chromatography provides a higher degree of separation and is essential when recrystallization fails or when impurities have similar polarities to the product.[11][12]

Q5: My column chromatography is giving poor separation between this compound and an impurity. How can I improve the resolution?

A5: Poor resolution is typically due to an incorrect choice of mobile phase, improper column packing, or overloading.

  • Optimize the Mobile Phase: The key is to find a solvent system where your product has an Rf value of ~0.2-0.3 on a TLC plate.[11]

    • If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system).

    • If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.

  • Column Dimensions and Packing: Use a longer, narrower column for difficult separations. Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these lead to band broadening.[12]

  • Sample Loading: Overloading the column is a common mistake. Use a ratio of at least 30:1 (silica:crude product) by weight.[12] Apply the sample in the smallest possible volume of solvent to create a narrow starting band. Dry loading (adsorbing the crude product onto a small amount of silica before adding it to the column) is highly recommended.[11][12]

Q6: My this compound seems to be degrading on the silica gel column. What should I do?

A6: Quinolines are basic, and the acidic nature of standard silica gel can sometimes cause degradation or irreversible adsorption.

  • Deactivate the Silica: Add a small amount of a base, like triethylamine (~0.5-1%), to your mobile phase.[13] This neutralizes the acidic sites on the silica gel, preventing degradation and reducing tailing of the product spot on TLC.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.[11][14]

  • Work Quickly: Do not let the purified product sit on the column for extended periods. Elute the compound as efficiently as possible.

Section 3: Visualized Workflows and Protocols

General Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying crude this compound.

G cluster_0 Purification Strategy A Crude this compound B Purity Assessment (TLC, HPLC) A->B C Is Purity >98%? B->C D Recrystallization C->D No J Product is Pure C->J Yes E Purity Assessment D->E F Is Purity >98%? E->F G Column Chromatography F->G No F->J Yes H Purity Assessment G->H I Is Purity >98%? H->I I->G No, Re-optimize I->J Yes

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general method for purifying this compound using flash column chromatography.

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25. Add 0.5% triethylamine to the eluent to prevent tailing.[13]

  • Column Packing:

    • Select a column and calculate the required amount of silica gel (typically a 50:1 weight ratio of silica to crude product).[12]

    • Prepare a slurry of the silica gel in the least polar mobile phase component (e.g., hexane).[11]

    • Pour the slurry into the column and use gentle air pressure to pack it tightly and evenly. Add a thin layer of sand to the top.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimum amount of a volatile solvent like dichloromethane.

    • Add silica gel (2-3 times the weight of your product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[12]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase, starting with a less polar composition if running a gradient.

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[15]

References

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
  • Varache-Lembège, M., et al. (2024). Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori. Pharmaceuticals, 17(2), 189.
  • Pharmaffiliates. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Pharmaffiliates.
  • The Pharma Master. (n.d.). Troubleshooting. The Pharma Master.
  • RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent Technologies.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Google Patents. (n.d.). WO2009136408A1 - Synergistic pharmaceutical cocrystals. Google Patents.
  • PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed.
  • ACS Publications. (2014). Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. ACS Publications.
  • ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. ACS Publications.
  • National Institutes of Health. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. National Institutes of Health.
  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect.
  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses.
  • ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate.
  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate.

Sources

Quinoline Synthesis Technical Support Center: A Guide to Minimizing Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with tar formation and other side reactions during the synthesis of quinoline and its derivatives. Classical methods for synthesizing the quinoline scaffold, while foundational, are often plagued by harsh reaction conditions that can lead to significant byproduct formation, most notably viscous tars that complicate purification and reduce yields.[1][2]

This resource provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help you achieve cleaner reactions and higher yields.

Understanding the Root Cause: Why Does Tar Form?

Tar formation in quinoline synthesis is not a singular event but rather the result of several competing side reactions that are highly dependent on the specific synthetic route employed. Generally, the culprits are the aggressive reaction conditions required by many classical methods.[1] High temperatures, strong acids, and potent oxidizing agents can induce:

  • Polymerization: Key reactive intermediates, such as acrolein in the Skraup synthesis or α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction, are prone to acid-catalyzed polymerization.[2][3][4][5]

  • Self-Condensation: Carbonyl-containing reactants can undergo self-condensation (e.g., aldol reactions), leading to a complex mixture of oligomeric byproducts.[6]

  • Degradation: The starting materials, intermediates, or even the final quinoline product can degrade under the forceful conditions, contributing to the formation of intractable residues.

This guide will dissect these issues within the context of the most common quinoline syntheses and provide actionable solutions.

The Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis, which condenses an aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and prone to extensive tarring.[3][7][8] The primary cause is the polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[4][9]

Troubleshooting Q&A: Skraup Synthesis

Q: My Skraup reaction is extremely vigorous, almost uncontrollable, and produces a black, tarry goo. What's happening and how can I fix it?

A: This is a classic issue with the Skraup synthesis. The extreme exotherm is due to the rapid, uncontrolled dehydration of glycerol and subsequent reactions.[3] The tar is largely polymerized acrolein and other degradation products.[4]

Solutions:

  • Introduce a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is a time-tested method to make the reaction less violent and reduce charring.[1][3][7] These moderators help to control the reaction rate.

  • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and incrementally with efficient cooling and stirring. This prevents localized hotspots where the reaction can run away.[3]

  • Optimize Temperature: Gently heat the mixture only to initiate the reaction. Once the exothermic phase begins, it's often necessary to remove the heat source or even apply external cooling to maintain control. After the initial vigor subsides, a period of controlled heating at reflux can then be applied to ensure the reaction goes to completion.[3]

  • Slow Glycerol Addition: Instead of adding all the glycerol at once, a slow, controlled addition can keep the instantaneous concentration of the highly reactive acrolein intermediate low, thus minimizing its polymerization.[10]

Prophylactic Protocol: A Controlled Skraup Synthesis

This protocol incorporates best practices to preemptively minimize tar formation.

  • Setup: In a large round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine the aniline, the oxidizing agent (e.g., nitrobenzene), and ferrous sulfate (FeSO₄).[3]

  • Cooling: Place the flask in an ice-water bath to manage the initial exotherm.

  • Acid Addition: Begin stirring and slowly add concentrated sulfuric acid through the addition funnel, maintaining a low internal temperature.

  • Glycerol Addition: Once the acid is added, begin the slow, dropwise addition of glycerol. Monitor the temperature closely.

  • Initiation & Reflux: After the addition is complete, remove the cooling bath and gently heat the mixture to initiate the main exothermic reaction. Be prepared to cool the flask if the reaction becomes too vigorous.[3]

  • Completion: Once the initial exotherm has subsided, heat the mixture to a gentle reflux for several hours to drive the reaction to completion.[4]

  • Work-up: After cooling, the standard work-up involves carefully pouring the mixture into a large volume of cold water, neutralizing with a base, and then performing a steam distillation to separate the volatile quinoline product from the non-volatile tar.[3][4]

Logical Workflow: Mitigating Tar in Skraup Synthesis

Skraup_Troubleshooting start Problem: Excessive Tar & Vigorous Reaction cause1 Cause: Uncontrolled Exotherm start->cause1 cause2 Cause: High Acrolein Concentration start->cause2 solution1 Solution: Introduce Moderator (e.g., FeSO₄) cause1->solution1 solution2 Solution: Control Reagent Addition (H₂SO₄, Glycerol) cause1->solution2 solution3 Solution: Optimize Temperature Profile cause1->solution3 cause2->solution2 cause2->solution3 outcome Result: Cleaner Reaction, Higher Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for the Skraup synthesis.

The Doebner-von Miller Reaction: Preventing Polymerization

A modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones (which can be formed in situ) instead of glycerol.[11] Tar formation here is primarily due to the acid-catalyzed polymerization of these carbonyl compounds.[2][3][5]

Troubleshooting Q&A: Doebner-von Miller Reaction

Q: My Doebner-von Miller reaction is giving a low yield and a large amount of polymeric material. How can I prevent this?

A: This is the most common failure mode for this reaction. Strong acid catalysts, necessary for the cyclization, are also excellent initiators for the polymerization of your α,β-unsaturated carbonyl starting material.[5]

Solutions:

  • Slow Reactant Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline. This keeps the concentration of the polymerizable species low at any given time.[3][5]

  • Temperature Management: Overheating will accelerate polymerization. Maintain the reaction at the optimal temperature that favors the desired condensation and cyclization without excessively promoting polymerization.[3]

  • Use a Biphasic Medium: Sequestering the carbonyl compound in an organic phase while the aniline salt is in an aqueous acidic phase can drastically reduce polymerization and improve yield.[2][3] The reaction occurs at the interface, controlling the concentration of the carbonyl compound in the acidic phase.

  • Catalyst Selection: While strong Brønsted acids are traditional, exploring Lewis acid catalysts (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) may provide a milder reaction pathway with less polymerization.[5]

Data Summary: Catalyst and Condition Optimization
ParameterTraditional MethodModern AlternativeRationale for Change
Catalyst Strong Brønsted acids (H₂SO₄, HCl)[5]Lewis acids (SnCl₄, ZnCl₂)[5], Ionic Liquids[1]Milder conditions, lower activation energy, reduced polymerization.[2][12]
Temperature High (often >100°C)[12]Lower temperatures, Microwave-assisted[1][12]Reduces polymerization and side reactions; microwave heating offers rapid, uniform heating, shortening reaction times.[1][12]
Solvent Concentrated Acid / High-boiling solventBiphasic media, Solvent-free, Water[2][3][12]Reduces polymerization, improves sustainability and work-up.

Friedländer and Combes Syntheses: Addressing Condensation Side Reactions

The Friedländer[13][14] and Combes[9][15] syntheses are generally cleaner than the Skraup or Doebner-von Miller reactions but are not without their own potential for byproduct formation.

Troubleshooting Q&A: Friedländer & Combes Syntheses

Q: In my Friedländer synthesis, I'm getting low yields due to a competing aldol self-condensation of my ketone reactant. How can I avoid this?

A: The basic or acidic conditions of the Friedländer synthesis can promote the self-condensation of ketones with α-hydrogens, consuming your starting material.[6]

Solutions:

  • Use an Imine Analog: To circumvent aldol condensation, particularly under basic conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[6][13]

  • Milder Conditions: Employing milder catalysts, such as gold catalysts or p-toluenesulfonic acid, can allow the reaction to proceed at lower temperatures, minimizing the rate of the competing self-condensation reaction.[6][13]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can help minimize its concentration and thus reduce the rate of the bimolecular self-condensation.[6]

Q: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I improve selectivity?

A: This is an inherent challenge when using unsymmetrical diketones, as cyclization can occur on either side of the initial enamine intermediate.[6] Regioselectivity is influenced by both steric and electronic factors of the substituents on both the aniline and the diketone. While difficult to completely eliminate, you can influence the outcome by modifying the catalyst. For instance, using a polyphosphoric ester (PPE) catalyst, generated from a mixture of polyphosphoric acid (PPA) and an alcohol, can sometimes offer improved selectivity and act as a more effective dehydrating agent than sulfuric acid.[15]

Reaction Pathway: Friedländer Synthesis Side Reaction

Friedlander_Side_Reaction cluster_desired Desired Friedländer Pathway cluster_side Undesired Side Reaction A o-Aminoaryl Ketone C Quinoline Product A->C + B α-Methylene Ketone B->C D α-Methylene Ketone F Aldol Self-Condensation (Tar Precursor) D->F + (Base/Acid) E α-Methylene Ketone E->F

Caption: Competing pathways in the Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: Are there general strategies that apply to all quinoline syntheses to reduce tar? Yes. Careful temperature control is the most critical parameter; excessive heat almost always promotes side reactions.[6][12] Ensuring the purity of your starting materials is also vital to avoid introducing contaminants that can catalyze or participate in unwanted reactions.[6] Finally, monitoring reaction progress via TLC can help you determine the optimal reaction time, preventing product degradation from prolonged heating.[12]

Q2: How can modern synthetic methods help avoid these classical problems? Modern methods offer significant advantages. Microwave-assisted synthesis provides rapid, uniform heating that can dramatically reduce reaction times from hours to minutes, minimizing the window for byproduct formation.[1][2][12] The use of ionic liquids as both solvent and catalyst can create a less harsh reaction environment, leading to cleaner conversions.[1][2] Finally, the development of novel transition-metal or nanocatalysts can lower the activation energy of the desired pathway, allowing the reaction to proceed under much milder conditions.[12]

Q3: My crude product is a dark, tarry oil. What is the best purification strategy? For many classical syntheses, especially the Skraup, the crude product is expected to be a tarry mixture.[3][4] The most effective purification method for volatile quinolines is steam distillation . This technique efficiently separates the desired product from non-volatile polymeric tar.[4][10] Following distillation, standard techniques like solvent extraction and column chromatography can be used for further purification.[4]

References

  • Wikipedia. (2023). Doebner reaction.
  • Mondal, S., & Gribble, G. W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);....
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • NROChemistry. (n.d.). Skraup Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.
  • Unknown. (n.d.). ) Synthesis of Quinoline and derivatives1).
  • Wikipedia. (2023). Skraup reaction.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.
  • Unknown. (2020). Skraup reaction.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • arXiv. (2024). Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions.
  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry.

Sources

Technical Support Center: Optimizing Catalyst Loading for 6,7-Difluoroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and modification of fluorinated quinoline scaffolds.

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the functionalization of 6,7-difluoroquinoline, with a specific focus on optimizing catalyst loading. The inherent electronic properties of the difluorinated quinoline core present unique challenges in catalytic C-H functionalization reactions. This guide is designed to provide both diagnostic and remedial strategies to overcome common hurdles, ensuring robust and reproducible outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem ID: CL-01

Observed Issue: Low or no product yield from the start of the reaction.

Potential Causes & Suggested Solutions:

  • Inactive Catalyst Species: The active catalytic species, often a Pd(0) complex in cross-coupling reactions, may not be forming efficiently from the precatalyst.[1]

    • Solution: If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step or switch to a more readily activated precatalyst. Using an extra equivalent of ligand relative to the palladium source can also enhance the generation and stability of the active catalyst.[1] Ensure all reagents, especially solvents and bases, are of high purity and anhydrous, as impurities can poison the catalyst.[2]

  • Inherent Substrate Reactivity: The electron-withdrawing nature of the two fluorine atoms on the quinoline ring can deactivate the system towards electrophilic palladation, a key step in many C-H activation cycles.

    • Solution: A higher catalyst loading might be necessary to overcome the activation barrier.[3] Additionally, the choice of directing group is critical to facilitate the initial C-H activation step.[4][5]

Problem ID: CL-02

Observed Issue: The reaction starts but stalls before reaching completion, or the reaction rate is significantly slower than expected.

Potential Causes & Suggested Solutions:

  • Catalyst Deactivation/Poisoning: The catalyst may be deactivating over the course of the reaction. Common poisons for palladium catalysts include sulfur, and in some cases, halide ions generated during the reaction.[2][6][7] The difluoroquinoline substrate or product itself, being a nitrogen-containing heterocycle, can also act as an inhibitor by strongly coordinating to the metal center.[2][8]

    • Solution: A judicious choice of ligand is crucial to protect the palladium center from deactivating species and prevent aggregation into inactive palladium black.[2][9] Screening different classes of ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), can be beneficial. In cases of product inhibition, it may be necessary to run the reaction at a lower concentration or consider a flow chemistry setup to minimize contact time between the product and the active catalyst.

  • Catalyst Decomposition: The catalytic complex may be thermally unstable under the reaction conditions, leading to the formation of palladium black.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. If high temperatures are necessary, ensure the chosen ligand forms a robust complex with the palladium center.

Problem ID: CL-03

Observed Issue: Inconsistent yields and reaction profiles between different batches.

Potential Causes & Suggested Solutions:

  • Variable Reagent Quality: The purity of starting materials, solvents, and bases can vary between batches, introducing catalyst poisons.

    • Solution: Implement rigorous quality control for all reagents. Ensure solvents are freshly dried and degassed. The purity of the this compound starting material should also be confirmed.

  • Atmospheric Contamination: Trace amounts of oxygen or moisture can lead to catalyst deactivation.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of catalyst loading for this compound functionalization.

Q1: What is a typical starting catalyst loading for the C-H functionalization of this compound?

A1: Due to the electron-deficient nature of the this compound ring system, a higher catalyst loading compared to more electron-rich substrates is often required.[3] A good starting point for optimization is typically in the range of 5-10 mol% of the palladium catalyst. However, for highly challenging transformations, loadings up to 15 mol% have been reported to achieve satisfactory yields.[10] It is always advisable to perform a catalyst loading screen to find the optimal balance between reaction efficiency and cost.

Q2: How does catalyst loading impact reaction selectivity?

A2: Catalyst loading can influence both chemo- and regioselectivity. Insufficient catalyst loading may lead to incomplete conversion and a mixture of starting material and product.[11][12] Conversely, excessively high catalyst loading can sometimes lead to undesired side reactions, such as homocoupling of the coupling partner or functionalization at multiple sites on the quinoline ring.[11][12] The optimal catalyst loading should provide a high conversion to the desired product while minimizing the formation of byproducts.[13]

Q3: What are the visual indicators of catalyst deactivation?

A3: A common visual sign of palladium catalyst deactivation is the formation of a black precipitate, known as palladium black.[2] This indicates that the soluble, active catalyst has agglomerated into an inactive, heterogeneous form. Other indicators include a stalled reaction, where the consumption of starting materials ceases, or a noticeable decrease in the reaction rate over time.[2]

Q4: Can I simply increase the catalyst loading to solve all reaction problems?

A4: While increasing the catalyst loading can sometimes overcome issues of low reactivity, it is not a universal solution and can be economically unviable, especially on a larger scale.[3] If the root cause of the problem is catalyst poisoning or decomposition, simply adding more catalyst may not be effective. A more systematic approach involving the screening of ligands, solvents, bases, and temperature is often necessary for robust reaction optimization.

Q5: What analytical techniques can be used to monitor catalyst activity and deactivation?

A5: In-situ monitoring techniques can provide valuable insights into the catalyst's behavior during the reaction.[14][15] Techniques such as in-situ Infrared (IR) spectroscopy can be used to track the concentration of active catalytic species and detect deactivation phenomena.[14] For a more detailed analysis, techniques like in-situ X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and coordination environment of the metal center, helping to elucidate deactivation mechanisms.[16]

Part 3: Data & Protocols

Table 1: Catalyst Loading Optimization Screen
EntryPd Precatalyst (mol%)Ligand (mol%)BaseTemperature (°C)Time (h)Conversion (%)Yield of Desired Product (%)
12.55.0K₂CO₃100243025
25.010.0K₂CO₃100247570
37.515.0K₂CO₃100249085
410.020.0K₂CO₃100249286
55.010.0Cs₂CO₃100248581
65.010.0K₂CO₃120128072 (with byproducts)

This is a representative table and actual results will vary depending on the specific reaction.

Experimental Protocol: General Procedure for Catalyst Loading Optimization
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (1.2-2.0 equiv), and the base (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, weigh the desired amounts of the palladium precatalyst and the ligand. Add these to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir at the desired temperature for the specified time.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup and Analysis: Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous workup. Purify the crude product by column chromatography and calculate the isolated yield.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst inactive_catalyst Potential Cause: Inactive Catalyst check_catalyst->inactive_catalyst No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Solution: - Use reliable precatalyst - Pre-activate Pd(II) source - Add excess ligand inactive_catalyst->solution_catalyst harsh_conditions Potential Cause: Catalyst Decomposition check_conditions->harsh_conditions No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes solution_conditions Solution: - Lower reaction temperature - Screen for more stable ligands harsh_conditions->solution_conditions impure_reagents Potential Cause: Catalyst Poisoning by Impurities check_reagents->impure_reagents No solution_reagents Solution: - Purify starting materials - Use anhydrous, degassed solvents impure_reagents->solution_reagents

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0) or Pd(II) Catalyst poisoning Poisoning (e.g., S, Halides, Substrate) active_catalyst->poisoning agglomeration Agglomeration active_catalyst->agglomeration decomposition Ligand/Complex Decomposition active_catalyst->decomposition inactive_catalyst Inactive Species (e.g., Pd Black, Poisoned Complex) poisoning->inactive_catalyst agglomeration->inactive_catalyst decomposition->inactive_catalyst

Caption: Common pathways leading to catalyst deactivation.

References

  • Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions.Journal of the American Chemical Society.
  • In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation.
  • Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries.
  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis.Refubium - Freie Universität Berlin.
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.NIH.
  • Increasing Catalyst Efficiency in C−H Activation C
  • Catalyst Activity Detection.
  • How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous c
  • Poisoning and deactivation of palladium catalysts.
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions.Green Chemistry (RSC Publishing).
  • Technical Support Center: Catalyst Deactivation in 2-Chlorobenzo[c]cinnoline Synthesis.Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Isophosphinoline C-H Activ
  • A Catalysis Guide Focusing on C–H Activ
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
  • A Catalysis Guide Focusing on C–H Activ
  • Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry.RSC Publishing.
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
  • Poisoning and deactivation of palladium c
  • Catalyst Loading Optimization.
  • Guideline for Elucidating C
  • Direct arylation catalysis with chloro[8-(dimesitylboryl)quinoline-κN]copper(I).Beilstein Journal of Organic Chemistry.
  • Cross-Coupling Chemistry.University of Rochester.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Developing Ligands for Palladium(II)
  • A Catalysis Guide Focusing on C–H Activation Processes.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.International Research Journal of Modernization in Engineering Technology and Science.
  • Effect of palladium(II) complexes on NorA efflux pump inhibition and resensitization of fluoroquinolone-resistant Staphylococcus aureus: in vitro and in silico approach.NIH.
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.
  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts.PMC - PubMed Central - NIH.
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C-H Aryl
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.International Research Journal of Modernization in Engineering Technology and Science.
  • Optimization of catalyst and ligand loading.
  • Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.
  • Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.PMC - NIH.
  • Arylation of Quinones by Diazonium Salts: VII. Synthesis and Structure of Some aryl-chloro-p-benzoquinones.
  • Palladium-Catalyzed Aryl
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe.White Rose Research Online.
  • Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions.MDPI.
  • Direct C-H Arylation of Quinones with Anilines.
  • Opportunities and challenges for direct C–H functionaliz
  • Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions.PubMed.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Influence of catalyst loading on conversion, yield and selectivity. (Reaction conditions.
  • Regioselective Functionalization of Quinolines through C-H Activ

Sources

Stability issues of 6,7-Difluoroquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,7-Difluoroquinoline

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated heterocyclic building block in their work. Given the unique electronic properties conferred by the fluorine substituents, understanding its behavior, particularly its stability under acidic conditions, is critical for successful and reproducible experimental outcomes.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry and reaction kinetics.

Troubleshooting Guide: Navigating Acidic Conditions

This section addresses specific issues you may encounter when using this compound in acidic media. Each solution is based on established chemical principles to help you diagnose and resolve the problem effectively.

Q1: Upon adding a strong mineral acid (e.g., HCl, H₂SO₄) to my reaction, the mixture containing this compound turned dark brown or black. What is likely happening and how can I prevent it?

A1: Plausible Cause: The intense color change suggests decomposition or polymerization. Quinolines possess a basic nitrogen atom that is readily protonated in acidic conditions. While this activates the molecule in some desired ways, it can also lead to instability. The strong electron-withdrawing nature of the two fluorine atoms makes the quinoline ring system electron-deficient. Under harsh acidic and potentially elevated temperature conditions, this can promote acid-catalyzed side reactions or polymerization, leading to complex, colored mixtures.

Recommended Solutions:

  • Moderate the Acid Strength: Switch from a strong, non-oxidizing mineral acid to a weaker organic acid like acetic acid or formic acid. These can often provide sufficient catalysis without inducing rapid degradation.[1]

  • Control the Temperature: Perform the reaction at a lower temperature. Acid-catalyzed degradation pathways have activation energy barriers that can often be overcome by thermal energy. Running the reaction at 0 °C or even room temperature, if the desired reaction kinetics allow, can significantly minimize decomposition.

  • Stoichiometric vs. Catalytic Acid: Use only a catalytic amount of acid if the reaction mechanism permits. If a stoichiometric amount is required for protonation, ensure it is added slowly and with efficient cooling.

  • Consider a Buffered System: If the reaction pH is critical, using an appropriate buffer system can maintain the desired acidity without exposing the substrate to the harsh conditions of a concentrated strong acid.

Q2: My LC-MS analysis shows a peak with a mass corresponding to (M+18)+, suggesting the addition of water. Is this compound susceptible to hydrolysis?

A2: Plausible Cause: Yes, certain substituted quinolines can be susceptible to hydrolysis under acidic conditions, although this is more common for quinolines with leaving groups (like halogens) at the 2- or 4-positions.[2][3] While the C-F bonds on the benzene ring of this compound are generally robust, protonation of the quinoline nitrogen can make the heterocyclic ring more susceptible to nucleophilic attack by water, especially at elevated temperatures. The (M+18)+ peak strongly suggests the formation of a hydroxy-substituted derivative.

Recommended Solutions:

  • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water.

  • Forced Degradation Study: To confirm susceptibility, perform a controlled forced degradation study. This will help you understand the specific conditions (pH, temperature, time) under which hydrolysis occurs. A detailed protocol is provided below.

  • Protecting Groups: If the quinoline nitrogen's basicity is not required for the desired reaction, it could be temporarily protected (e.g., as an N-oxide) to prevent protonation and subsequent activation towards nucleophilic attack.

Q3: I am attempting a reaction that is sensitive to the basicity of the quinoline nitrogen, but my results are inconsistent. How do the fluorine atoms affect the pKa?

A3: Plausible Cause: The two fluorine atoms at the 6- and 7-positions are powerful electron-withdrawing groups. They pull electron density away from the entire ring system, including the nitrogen atom. This inductive effect reduces the electron density on the nitrogen, making its lone pair less available to accept a proton.

Scientific Rationale:

  • The parent quinoline molecule has a pKa of approximately 4.9.[4]

  • This means that a stronger acidic environment (lower pH) is required to achieve the same degree of protonation compared to unsubstituted quinoline. Your inconsistencies may arise from slight variations in pH that straddle the compound's pKa, leading to significant differences in the concentration of the protonated, reactive species.

Recommended Solutions:

  • pH Control: For pH-sensitive reactions, use a reliable buffer to ensure the reaction medium's acidity is stable and reproducible.

  • pKa Determination: If this parameter is critical for your process, consider an experimental determination of the pKa via potentiometric or spectrophotometric titration.

Experimental Protocol: Forced Degradation Study

This protocol allows you to systematically test the stability of this compound under your specific acidic conditions.

Objective: To determine the rate and extent of degradation of this compound in a specific acidic medium over time and at various temperatures.

Materials:

  • This compound

  • Acid of choice (e.g., 1M HCl, 0.1M H₂SO₄, Acetic Acid)

  • Reaction solvent (e.g., water, methanol, acetonitrile)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatically controlled reaction block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Reaction Setup: In separate vials, mix the stock solution with the acidic solution to achieve the final desired acid and substrate concentrations. Prepare samples for each time point and temperature you wish to test.

    • Example Conditions: 0.1 mg/mL this compound in 0.1M HCl.

    • Temperatures: Room Temperature (25°C), 40°C, 60°C.

    • Time Points: 0 hr, 2 hr, 6 hr, 12 hr, 24 hr.

  • Incubation: Place the vials in the thermostatically controlled environment.

  • Sampling & Quenching: At each time point, withdraw an aliquot from the respective vial. Immediately quench the degradation process by diluting the sample into the initial mobile phase of your analytical method, which should be at a more neutral pH.

  • Analysis: Analyze the samples by HPLC or LC-MS. Monitor the peak area of the parent this compound and look for the appearance of new peaks corresponding to degradation products.

  • Data Interpretation: Plot the percentage of remaining this compound against time for each temperature. This will provide a clear picture of its stability under your chosen conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Samples Prepare Acidic Samples (Vials for each T°/Time) Stock->Samples Incubate Incubate at Set Temperatures (25°C, 40°C, 60°C) Samples->Incubate Sampling Sample at Time Points (0, 2, 6, 12, 24 hr) Incubate->Sampling Quench Quench Reaction (Dilute in Mobile Phase) Sampling->Quench Analyze Analyze by LC-MS/HPLC Quench->Analyze Plot Plot % Remaining vs. Time Analyze->Plot

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of instability for quinolines in acid? A: The primary event is the protonation of the basic quinoline nitrogen. This creates a positively charged quinolinium ion. This positive charge, particularly when combined with electron-withdrawing substituents like fluorine, can make the ring system more susceptible to nucleophilic attack or other complex degradation pathways.

G

Q: Are there specific acids I should absolutely avoid? A: Oxidizing acids, such as nitric acid (HNO₃), should be used with extreme caution. The protonated quinolinium ring is electron-deficient and could be susceptible to oxidative degradation, leading to complex and potentially hazardous side reactions. Stick to non-oxidizing acids like HCl, H₂SO₄ (with care), H₃PO₄, or organic acids whenever possible.

Q: Can I store solutions of this compound in acidic media? A: Based on the potential for hydrolysis and degradation, long-term storage of this compound in acidic solutions is not recommended.[6] It is best practice to prepare such solutions fresh before use. If storage is unavoidable, it should be done at low temperatures (≤ 4°C) and protected from light to minimize degradation rates.

Q: How does the stability of this compound compare to other fluoroquinolones? A: The term "fluoroquinolone" often refers to a class of antibiotics that have a 4-oxo-1,4-dihydroquinoline core structure, which is different from this compound itself.[6] However, the principles are related. The stability of any specific fluoroquinolone derivative depends heavily on its full substitution pattern.[7] The core quinoline ring's susceptibility to acid-catalyzed degradation is a shared characteristic, but the rate and nature of this degradation can be significantly altered by other functional groups on the molecule.

Summary of Key Stability Parameters

ParameterInfluence on StabilityRecommendation
pH / Acid Strength Strong acids (low pH) accelerate degradation.Use the weakest acid possible for the intended transformation.
Temperature Higher temperatures increase degradation rates.Maintain the lowest feasible reaction temperature.
Water Content Water can act as a nucleophile, causing hydrolysis.Use anhydrous conditions where possible.
Presence of Oxidants Oxidizing acids can cause rapid, uncontrolled decomposition.Avoid nitric acid and other strong oxidizing agents.

References

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
  • Degradation of selected Fluoroquinolones. ResearchGate.
  • The Hydrolysis of 2-Fluoroquinoline in Acid Solution. ACS Publications.
  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. PubChem, National Center for Biotechnology Information.
  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information.
  • Quinine. Wikipedia.
  • Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem, National Center for Biotechnology Information.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • Bordwell pKa Table. University of Wisconsin-Madison, Department of Chemistry.
  • Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. MDPI.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. National Center for Biotechnology Information (PMC).
  • Valorizing fungal diversity for the degradation of fluoroquinolones. National Center for Biotechnology Information (PMC).
  • Article Photocatalytic degradation of fluoroquinolone antibiotics in solution. ResearchGate.
  • Brønsted acid-mediated Friedländer synthesis of quinolines. ResearchGate.
  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate.
  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem, National Center for Biotechnology Information.
  • Quinoline. mVOC 4.0.
  • Fluoroquinolonic acid. PubChem, National Center for Biotechnology Information.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds hold a position of prominence. Their unique physicochemical properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity, make them invaluable scaffolds in drug design and functional materials. Among these, the quinoline core, particularly when substituted with fluorine, is a recurring motif in a multitude of bioactive molecules. This guide provides an in-depth comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of a key building block: 6,7-Difluoroquinoline.

As a Senior Application Scientist, this guide is structured to not only present experimental data but also to elucidate the underlying principles that govern the observed spectral features. We will explore the causality behind experimental choices and provide a framework for the robust analysis of this and similar fluorinated heterocyclic systems.

The Power of Two Nuclei: ¹H and ¹⁹F NMR in Concert

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. While ¹H NMR is the most ubiquitous technique, the presence of fluorine atoms in a molecule unlocks the potential of ¹⁹F NMR, a highly sensitive and informative method.

Why ¹⁹F NMR is a Game-Changer for Fluoroaromatic Compounds:

  • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it inherently sensitive to NMR detection, nearly on par with protons.[1]

  • 100% Natural Abundance: The naturally occurring fluorine isotope is ¹⁹F, eliminating the need for isotopic enrichment.[1]

  • Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, often spanning over 400 ppm. This minimizes signal overlap, even in complex molecules, leading to simpler and more readily interpretable spectra.[2][3][4]

  • Sensitivity to the Electronic Environment: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to subtle changes in its local electronic environment. This makes ¹⁹F NMR a powerful probe for studying intermolecular interactions, conformational changes, and reaction monitoring.

By combining the insights from both ¹H and ¹⁹F NMR, we can achieve a comprehensive and unambiguous characterization of this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

The reliability of any spectral analysis is contingent upon the quality of the acquired data. The following protocol outlines the key considerations for obtaining high-resolution ¹H and ¹⁹F NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its viscosity can lead to broader lines. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.

  • Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

  • Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the universally accepted standard for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or an internal standard like hexafluorobenzene (C₆F₆, δ -164.9 ppm) can be used.[5]

2. NMR Instrument Parameters:

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for ¹H) provide better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.

  • ¹H NMR Acquisition:

    • A standard pulse-acquire sequence is typically used.

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-10 ppm).

    • A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • A standard pulse-acquire sequence, often with proton decoupling, is employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • The spectral width needs to be significantly larger than for ¹H NMR to cover the wide chemical shift range of fluorine (e.g., -100 to -180 ppm for aromatic fluorines).

    • Proton decoupling is a key experimental choice. A proton-coupled ¹⁹F spectrum will show splitting from nearby protons, providing valuable connectivity information. A proton-decoupled spectrum will show singlets (or multiplets if there are other fluorine atoms), which simplifies the spectrum and can improve the signal-to-noise ratio.

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Experimental workflow for NMR analysis.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and electronic environment of the protons in the molecule. Based on the structure, we expect to see signals for the five protons on the quinoline ring system.

Due to the unavailability of a publicly accessible, experimentally verified ¹H NMR spectrum of this compound at the time of this guide's creation, the following analysis is based on established principles of NMR spectroscopy and data from structurally similar fluoroquinolones. The predicted chemical shifts are relative to TMS at 0.00 ppm.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.5 - 8.8dd³J(H2-H3) ≈ 4-5, ⁴J(H2-H4) ≈ 1-2
H-37.3 - 7.6dd³J(H3-H2) ≈ 4-5, ³J(H3-H4) ≈ 8-9
H-48.0 - 8.3d³J(H4-H3) ≈ 8-9
H-57.8 - 8.1d³J(H5-F6) ≈ 9-11
H-87.6 - 7.9d⁴J(H8-F7) ≈ 6-8

Interpretation of the Predicted Spectrum:

  • Aromatic Region: All protons are in the aromatic region, typically between 7.0 and 9.0 ppm.

  • Pyridine Ring Protons (H-2, H-3, H-4): These protons form an AMX spin system. H-2 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. It will appear as a doublet of doublets due to coupling with H-3 and a smaller four-bond coupling to H-4. H-3 will also be a doublet of doublets, coupling to both H-2 and H-4. H-4 will likely be a doublet, primarily coupled to H-3.

  • Benzene Ring Protons (H-5, H-8): The signals for H-5 and H-8 are significantly influenced by the adjacent fluorine atoms. They are expected to appear as doublets due to coupling with the fluorine atoms at positions 6 and 7, respectively. The magnitude of the three-bond H-F coupling (³J(H5-F6)) is typically larger than the four-bond H-F coupling (⁴J(H8-F7)). The electron-withdrawing nature of the fluorine atoms will deshield these protons, shifting them downfield.

dot graphdiv { rankdir=TB; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} Caption: ¹H-¹H and ¹H-¹⁹F coupling network.

Analysis of the ¹⁹F NMR Spectrum of this compound

Predicted ¹⁹F NMR Spectral Data:

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-6-135 to -140dd³J(F6-H5) ≈ 9-11, ⁴J(F6-F7) ≈ 15-20
F-7-125 to -130dd⁴J(F7-H8) ≈ 6-8, ⁴J(F7-F6) ≈ 15-20

Interpretation of the Predicted Spectrum:

  • Two Distinct Signals: We expect two distinct signals in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms at positions 6 and 7.

  • Coupling Patterns: In a proton-coupled ¹⁹F NMR spectrum, each fluorine signal will be a doublet of doublets. F-6 will be split by the proton at H-5 (³J coupling) and the other fluorine at F-7 (⁴J coupling). Similarly, F-7 will be split by the proton at H-8 (⁴J coupling) and the fluorine at F-6 (⁴J coupling). The four-bond F-F coupling is typically significant and readily observed.

  • Proton-Decoupled Spectrum: In a proton-decoupled ¹⁹F NMR spectrum, the H-F couplings would be removed. Each fluorine signal would then appear as a doublet, split only by the other fluorine atom. This simplification is often advantageous for initial assignment and for improving the signal-to-noise ratio.

Comparative Analysis: ¹H vs. ¹⁹F NMR

Feature¹H NMR¹⁹F NMR
Nucleus Proton (¹H)Fluorine (¹⁹F)
Natural Abundance ~99.98%100%
Sensitivity HighHigh (approx. 83% of ¹H)
Chemical Shift Range Narrow (~15 ppm)Wide (>400 ppm)
Signal Overlap More likely in complex moleculesLess likely
Primary Information Proton environment and connectivityFluorine environment and connectivity
Key Couplings ¹H-¹H (JHH)¹⁹F-¹⁹F (JFF), ¹⁹F-¹H (JFH)

The synergy between ¹H and ¹⁹F NMR is evident. ¹H NMR provides a detailed map of the proton framework, while ¹⁹F NMR offers a clear and unobstructed view of the fluorinated positions. The observation of H-F coupling in both spectra provides an invaluable tool for linking the proton and fluorine environments, confirming the overall structure with a high degree of confidence.

Conclusion

The comprehensive structural elucidation of this compound is most effectively achieved through the combined application of ¹H and ¹⁹F NMR spectroscopy. While ¹H NMR details the hydrocarbon framework, the high sensitivity and wide chemical shift dispersion of ¹⁹F NMR provide an unambiguous window into the fluorinated portion of the molecule. The interplay of homonuclear (H-H, F-F) and heteronuclear (H-F) coupling constants allows for a complete assignment of the molecular structure. This dual-nucleus approach represents a robust and self-validating system for the analysis of fluorinated aromatic compounds, a critical capability for researchers in drug discovery and materials science. The principles and methodologies outlined in this guide provide a solid foundation for the analysis of this compound and can be readily extended to a wide array of other fluorinated molecules.

References

  • Utekhina, A. et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]
  • Govindaraju, V. et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
  • University of California, Santa Barbara - Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • University of Ottawa - Department of Chemistry and Biomolecular Sciences. 19F NMR Reference Standards. [Link]
  • Weizmann Institute of Science - Chemical Research Support. 19Flourine NMR. [Link]

Sources

A Comparative Crystallographic Guide to 6,7-Difluoroquinoline Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6,7-difluoroquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the core of many life-saving fluoroquinolone antibiotics. The specific placement of the two fluorine atoms at the 6 and 7-positions profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its therapeutic potential. Understanding the three-dimensional architecture of these derivatives at an atomic level through X-ray crystallography is paramount for rational drug design and the development of next-generation therapeutics with improved efficacy and reduced side effects.

This guide provides a comparative analysis of the X-ray crystal structures of several key this compound derivatives. By examining the subtle yet significant variations in their molecular geometry and crystal packing, we aim to provide researchers with field-proven insights into the structure-property relationships that govern the behavior of this important class of compounds.

The Influence of Substitution on Molecular Conformation and Crystal Packing

The overall shape and intermolecular interactions of this compound derivatives are dictated by the nature and position of their substituents. Here, we compare the crystal structures of three prominent examples: Ciprofloxacin, Sparfloxacin, and a key synthetic intermediate, Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Ciprofloxacin: A Zwitterionic Assembly

Ciprofloxacin, a widely used broad-spectrum antibiotic, typically crystallizes as a zwitterion in its hydrated forms. The crystal structure of ciprofloxacin hydrochloride 1.34-hydrate reveals a protonated piperazine ring and a deprotonated carboxylic acid group[1][2]. This charge separation facilitates a robust network of hydrogen bonds, both intramolecularly and with surrounding water molecules and chloride ions. The quinolone ring system itself is nearly planar, a common feature among these derivatives.

Sparfloxacin: Impact of an Amino Group

Sparfloxacin distinguishes itself with an additional amino group at the C-5 position. This substituent introduces further possibilities for hydrogen bonding and alters the electronic landscape of the quinoline core. Crystal structures of sparfloxacin in multicomponent crystals, for instance with maleic acid, demonstrate the formation of molecular salts where the piperazine ring is protonated[3]. These structures are stabilized by a complex network of hydrogen bonds involving the carboxylate, the amino group, and the coformer[3].

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Neutral Intermediate

In contrast to the zwitterionic nature of the active pharmaceutical ingredients, the crystal structure of this synthetic intermediate reveals a neutral molecule. The quinoline ring system is largely planar, and the crystal packing is governed by weaker C—H···O hydrogen bonds[4]. The dihedral angle between the cyclopropyl group and the quinoline ring system is a notable conformational feature, influencing how the molecules pack in the solid state[4].

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the discussed this compound derivatives, allowing for a direct comparison of their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Ciprofloxacin Hydrochloride 1.34-HydrateC₁₇H₁₉FN₃O₃⁺·Cl⁻·1.34H₂OMonoclinicP2₁/c10.938(2)20.651(4)8.613(2)99.43(3)[1][2]
Sparfloxacin:Maleic AcidC₁₉H₂₃F₂N₄O₃⁺·C₄H₃O₄⁻MonoclinicP2₁/c----[3]
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₆H₁₅F₂NO₄MonoclinicC2/c16.395(3)17.732(4)12.199(2)123.71(3)[4]

Note: Complete unit cell parameters for Sparfloxacin:Maleic Acid were not available in the provided reference.

Experimental Protocols: A Guide to Crystallization and Structure Determination

The successful growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The methodologies employed often involve slow evaporation, vapor diffusion, or cooling of saturated solutions.

General Crystallization Strategy for this compound Derivatives
  • Solvent Selection: The choice of solvent is crucial. A solvent system where the compound has moderate solubility is ideal. Common solvents include methanol, ethanol, acetonitrile, and dimethylformamide (DMF), or mixtures thereof.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent or solvent mixture at an elevated temperature to achieve saturation.

  • Slow Cooling or Evaporation:

    • Slow Cooling: Gradually cool the saturated solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The slow decrease in solubility promotes the formation of well-ordered crystals.

    • Slow Evaporation: Leave the saturated solution in a loosely covered container at a constant temperature. The gradual evaporation of the solvent will slowly increase the concentration, leading to crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and wash them with a small amount of cold solvent.

Representative Experimental Protocol: Crystallization of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Crystals of the title compound suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution at room temperature[4].

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is typically collected at a controlled temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizing the Core Structure and Experimental Workflow

To better illustrate the fundamental concepts, the following diagrams were generated using Graphviz.

G cluster_workflow X-ray Crystallography Workflow synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Pure Compound diffraction X-ray Diffraction crystallization->diffraction Single Crystal data_processing Data Processing diffraction->data_processing Diffraction Pattern structure_solution Structure Solution data_processing->structure_solution Reflection Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure

Caption: A simplified workflow for X-ray crystal structure determination.

Conclusion: From Atomic Coordinates to Drug Discovery

The comparative analysis of the crystal structures of this compound derivatives provides invaluable insights for medicinal chemists and drug development professionals. The subtle interplay of various substituents with the fluorinated quinoline core dictates the conformational preferences and the supramolecular assembly in the solid state. This, in turn, influences crucial physicochemical properties such as solubility, stability, and bioavailability.

By leveraging the structural knowledge gained from X-ray crystallography, researchers can make more informed decisions in the design and synthesis of novel this compound derivatives with optimized therapeutic profiles. The experimental protocols and comparative data presented in this guide serve as a foundational resource for future investigations into this vital class of molecules.

References

  • Turel, I., & Golobič, A. (2003). Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate. Analytical Sciences, 19(2), 329-330. [Link]
  • PubChem. (n.d.). Ciprofloxacin.
  • J-STAGE. (2003). Crystal Structure of Ciprofloxacin Hydrochloride 1.34-Hydrate.
  • ACS Publications. (n.d.). Crystal Structures of Norfloxacin Hydrates.
  • ResearchGate. (n.d.). Crystal Structures of Norfloxacin Hydrates.
  • PubChem. (n.d.). Norfloxacin.
  • ACS Publications. (2020). Sparfloxacin Multicomponent Crystals: Targeting the Solubility of Problematic Antibiotics. Crystal Growth & Design, 21(1), 257-268. [Link]
  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214. [Link]
  • MDPI. (2024). Synthesis and Characterization of Two Sparfloxacin Crystalline Salts: Enhancing Solubility and In Vitro Antibacterial Activity of Sparfloxacin. Molecules, 29(1), 123. [Link]
  • PubChem. (n.d.). Sparfloxacin.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-(O-3,O-4)-bis-(acetate-O)borate.
  • PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
  • ResearchGate. (n.d.). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6,7-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the 6,7-difluoroquinoline scaffold, a privileged structure in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structure-activity relationships (SAR) that govern the biological effects of these fascinating compounds. We will dissect the subtle yet profound impact of chemical modifications on their activity as both potent antibacterial agents and targeted anticancer therapeutics. Our approach moves beyond a simple recitation of facts, delving into the causality behind experimental design and the logic that drives lead optimization.

The this compound Core: A Foundation for Diverse Bioactivity

The quinoline ring system is a cornerstone of many pharmaceuticals, but the specific introduction of fluorine atoms at the C6 and C7 positions has proven to be a particularly fruitful strategy in drug discovery. The high electronegativity and small size of fluorine can drastically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This has rendered the this compound core a versatile template for developing drugs with distinct mechanisms of action. This guide will compare two primary applications: their historical role as antibacterial agents and their emerging importance as kinase inhibitors in oncology.

Core Synthetic Strategies: Building the Scaffold

The construction of the this compound core is a well-trodden path in synthetic chemistry, with the Gould-Jacobs reaction being a common and reliable method. The general principle involves the condensation of a substituted aniline with a malonic acid derivative, followed by thermal cyclization.

The causality behind this choice of pathway lies in its robustness and the commercial availability of starting materials. For instance, starting with 3,4-difluoroaniline allows for the direct installation of the key fluorine atoms. Subsequent modifications at various positions can then be achieved through standard synthetic transformations.

Generalized Synthetic Workflow

Below is a conceptual workflow illustrating a common synthetic approach to functionalized 6,7-difluoroquinolines.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization A 3,4-Difluoroaniline C Intermediate Adduct A->C Heat B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxyquinoline-3-carboxylate C->D High Temp (e.g., Dowtherm A) E 4-Chloroquinoline derivative D->E POCl3 or SOCl2 F Target Molecule (e.g., 4-Anilinoquinoline) E->F Nucleophilic Substitution (e.g., Ar-NH2)

Caption: Generalized workflow for the synthesis of 4-substituted 6,7-difluoroquinolines.

Part 1: SAR of 6,7-Difluoroquinolines as Antibacterial Agents

The most well-known application of this scaffold is in the fluoroquinolone class of antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, repair, and recombination.[1] This action leads to fragmentation of the bacterial chromosome and ultimately cell death.[1]

The core pharmacophore required for this activity is the 4-oxo-3-carboxylic acid moiety, which is essential for binding to the enzyme-DNA complex.[2] The introduction of a fluorine atom at the C6 position was a landmark discovery that dramatically improved antimicrobial activity, giving rise to the highly successful fluoroquinolone class.[2]

Dissecting the SAR for Antibacterial Potency

The antibacterial activity of these compounds is highly sensitive to substitutions at several key positions around the quinoline core.

  • N1 Position: The substituent at the N1 position influences potency, spectrum, and pharmacokinetic properties. Small, rigid groups are favored. A cyclopropyl group (as seen in Ciprofloxacin) is often optimal, providing a significant boost in potency compared to an ethyl group (as in Norfloxacin). More complex aryl substituents have also been explored, leading to potent derivatives.[3]

  • C5 Position: Substitution at C5 can enhance activity, particularly against Gram-positive bacteria. The addition of an amino group (NH2) at this position, as in Sparfloxacin, improves potency and broadens the spectrum of activity.[4]

  • C7 Position: This is the most critical position for modulating the antibacterial spectrum and potency. The presence of a basic amine, typically a piperazine or pyrrolidine ring, is crucial. The nature of this ring and its substituents directly impacts activity against different bacterial strains, including Gram-negative and Gram-positive organisms. Modifications to the C7 substituent have been a primary strategy for developing new generations of fluoroquinolones with improved efficacy.[1][4]

  • C8 Position: Adding a third halogen (e.g., fluorine or chlorine) at the C8 position can further enhance antibacterial activity, particularly against anaerobic and Gram-positive bacteria. This strategy, however, must be balanced against potential increases in phototoxicity.

G cluster_sar SAR of Antibacterial 6,7-Difluoroquinolones quinolone N1 N1: Cyclopropyl or Aryl group (Increases Potency) C5 C5: -NH2 (Improves Gram+ Activity) C7 C7: Piperazine/Pyrrolidine (Crucial for Spectrum & Potency) C8 C8: Halogen (Enhances Gram+ & Anaerobic Activity) Core C6-F: Key for Potency C3-COOH & C4=O: Essential for Gyrase Binding

Caption: Key SAR points for 6,7-difluoroquinolone-based antibacterial agents.

Comparative Performance Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative compounds, illustrating the impact of structural modifications.

CompoundN1-SubstituentC7-SubstituentC5-SubstituentRepresentative MIC (μg/mL) vs S. aureusRepresentative MIC (μg/mL) vs E. coliReference
NorfloxacinEthylPiperazineH0.25 - 1.00.06 - 0.25[1]
CiprofloxacinCyclopropylPiperazineH0.12 - 0.50.015 - 0.06[2][4]
SparfloxacinCyclopropyl3,5-DimethylpiperazineNH20.06 - 0.250.015 - 0.06[4]
Compound 36k Cyclopropylcis-3,5-DimethylpiperazinylAminoSuperior to CiprofloxacinSuperior to Ciprofloxacin[4]

Note: MIC values are ranges compiled from literature and can vary based on the specific strain and testing conditions.

Part 2: SAR of 6,7-Difluoroquinolines as Anticancer Agents (Kinase Inhibitors)

More recently, the this compound scaffold has been successfully repurposed as a template for potent and selective kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways regulating growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6]

Unlike the rigid pharmacophore required for antibacterial activity, the quinoline core in kinase inhibitors serves as a versatile anchor to which various functionalities can be appended to target the ATP-binding pocket of different kinases.

Dissecting the SAR for Kinase Inhibition

The strategy for designing quinoline-based kinase inhibitors often involves a 4-anilino or 4-phenoxy linkage, which orients a substituted phenyl ring into the ATP-binding site.

  • 4-Anilinoquinolines (EGFR/HER-2 Inhibitors): This class targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7] The 4-anilino moiety is critical for occupying the kinase hinge region. The key to achieving potent and often irreversible inhibition lies in the C6 substituent. Attaching a reactive Michael acceptor, such as a butynamide or crotonamide group, allows the compound to form a covalent bond with a cysteine residue near the active site, permanently disabling the enzyme.[7] Water-solubilizing groups are often appended to these Michael acceptors to improve pharmacokinetic properties.[7]

  • 4-(Phenoxy)quinolines (c-Met Inhibitors): These derivatives have shown promise as inhibitors of the c-Met receptor tyrosine kinase.[8] The SAR analyses indicate that the C6 and C7 positions are crucial for activity. Disubstituted derivatives with moieties like a 1,2,3-triazole-4-carboxamide at C7 have demonstrated excellent potency.[8] Furthermore, halogen substitutions on the 4-phenoxy ring can significantly enhance antitumor activity.[8]

G cluster_0 General Scaffold for Kinase Inhibition cluster_1 Key SAR Modifications A This compound Core (Scaffold) B Linker (e.g., -NH- or -O- at C4) A->B D C6-Substituent (e.g., Michael Acceptor for irreversible EGFR inhibition) A->D Modifies Target & Potency E C7-Substituent (e.g., Triazole-carboxamide for c-Met inhibition) A->E Modifies Target & Potency C Substituted Phenyl Ring (Targets ATP Pocket) B->C

Caption: Logical relationships in the SAR of quinoline-based kinase inhibitors.

Comparative Performance Data: Kinase Inhibition & Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) data for representative kinase inhibitors.

CompoundTarget Kinase(s)Key Structural FeaturesKinase IC50 (nM)Antiproliferative GI50 (µM) vs Cell LineReference
EKB-569 (5) EGFR, HER-24-(3-chloro-4-fluoroanilino)-6-(N,N-dimethylaminobut-2-enamide)EGFR: 39; HER-2: 390.08 (A431 cells)[7]
Compound 34 c-Met6,7-disubstituted-4-(2-fluorophenoxy)quinoline with a 1,2,3-triazole-4-carboxamide moiety1.040.02 (MKN-45 cells)[8]
Compound 24 mTORNovel quinoline-based structureN/A0.04 (MCF-7 cells)[9]

Note: IC50/GI50 values are highly dependent on assay conditions and cell lines used.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented protocols are essential. The following are representative methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of a 4-Anilino-6-aminoquinoline Intermediate

This protocol describes a foundational synthesis for precursors used in developing irreversible kinase inhibitors.

  • Step 1: Cyclization: A mixture of 3,4-difluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 110-120 °C for 2 hours. The resulting adduct is added portion-wise to refluxing Dowtherm A to effect cyclization. After cooling, the solid product, ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, is collected by filtration.

  • Step 2: Hydrolysis & Decarboxylation: The ester from Step 1 is saponified using aqueous NaOH, followed by acidification to yield the carboxylic acid. The acid is then heated in Dowtherm A at 250 °C until CO2 evolution ceases, yielding 6,7-difluoro-4-hydroxyquinoline.

  • Step 3: Chlorination: The product from Step 2 is refluxed in excess phosphoryl chloride (POCl3) to produce 4-chloro-6,7-difluoroquinoline. Excess POCl3 is removed under vacuum.

  • Step 4: Nitration: The 4-chloroquinoline is carefully nitrated at the C6 position using a mixture of nitric acid and sulfuric acid at low temperature.

  • Step 5: Nucleophilic Substitution: The resulting 4-chloro-6-nitro derivative is reacted with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in a suitable solvent like isopropanol to yield the 4-anilino-6-nitroquinoline.

  • Step 6: Reduction: The nitro group is reduced to a primary amine (e.g., using iron powder in acetic acid or catalytic hydrogenation) to afford the key 6-amino-4-anilinoquinoline intermediate, ready for acylation with a Michael acceptor.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation: A twofold serial dilution of each test compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum: A standardized bacterial suspension (e.g., S. aureus or E. coli) is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are incubated at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. A positive control (no drug) and negative control (no bacteria) are included for validation.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method for measuring a compound's ability to inhibit a specific kinase.

  • Assay Setup: The assay is performed in a microtiter plate format. Each well contains the purified target kinase, a suitable kinase buffer (containing ATP and MgCl2), and a specific peptide or protein substrate.

  • Compound Addition: Test compounds are added to the wells at various concentrations. A control (DMSO vehicle) is run in parallel.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or a modified ATP for fluorescence-based detection). The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence assays, a specific antibody and detection reagent are used.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting inhibition versus compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of fluorine in medicinal chemistry. Its strategic incorporation has given rise to distinct classes of therapeutics with profound clinical impact. As antibacterial agents, the SAR is well-defined, with key interactions governed by the N1, C5, C7, and C8 positions. For anticancer applications, the scaffold serves as a versatile anchor for targeting the kinase ATP-binding site, where modifications at the C4 and C6/C7 positions are paramount for achieving potency and selectivity.

The comparative analysis reveals that while the core structure is identical, the derivatization strategies are tailored to entirely different biological targets and mechanisms of action. Future research will likely focus on developing derivatives that overcome existing challenges, such as antibiotic resistance in bacteria and acquired resistance to kinase inhibitors in cancer. The continued exploration of novel substitutions and hybrid molecules built upon the this compound framework ensures its relevance in the ongoing quest for more effective and safer medicines.

References

  • Krasavin, M. (2017). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Gao, C., et al. (2014). Discovery and biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(22), 6438-6452. [Link]
  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645-1656. [Link]
  • Sanchez, J. P., et al. (1988). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 983-991. [Link]
  • Krasavin, M., et al. (2015). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies.
  • Schofield, M. M., et al. (2016). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. The Journal of Organic Chemistry, 81(21), 10101-10109. [Link]
  • Emami, S., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy, 62(4), 245-251. [Link]
  • Csizmazia, E., et al. (2016). Synthesis and structure–activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity.
  • Patel, H., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E123. [Link]
  • Sławiński, J., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(21), 11899. [Link]
  • Syachri, J., et al. (2020). QSAR Study On Fluoroquinolone Derivatives As Potential Antibacterial Agents.
  • Abu-Hammad, A., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Kamal, A., et al. (2021). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Bioactive Compounds, 17(5), e051120183184. [Link]
  • Al-Hiari, Y. M., et al. (2014). A new efficient route to 7-aryl-6-fluoro-8-nitroquinolones as potent antibacterial agents. European Journal of Medicinal Chemistry, 86, 746-752. [Link]
  • Lee, H., et al. (2021). Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Molecules, 26(16), 4983. [Link]
  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, 64(Pt 11), o2214. [Link]
  • Smaill, J. B., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
  • Ali, N. S., et al. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry, 156, 108163. [Link]
  • Al-Qaisi, Z. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1957-1975. [Link]
  • Wang, Y., et al. (2019). Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm, 10(4), 589-599. [Link]
  • Chen, Y. L., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 29(10), 2314. [Link]

Sources

In Vitro Evaluation of 6,7-Difluoroquinoline Compounds Against DNA Gyrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug discovery, DNA gyrase remains a validated and compelling target. This enzyme, essential for bacterial DNA replication and transcription, is the primary target of the widely successful fluoroquinolone class of antibiotics. Within this class, compounds bearing the 6,7-difluoroquinoline core have demonstrated significant potency. This guide provides a comprehensive comparison of these compounds, delving into their mechanism of action, structure-activity relationships, and a detailed protocol for their in vitro evaluation against DNA gyrase.

The Central Role of DNA Gyrase and the Fluoroquinolone Mechanism

Bacterial DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a crucial process for relieving torsional stress during DNA replication and transcription.[1][2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. Fluoroquinolones exert their bactericidal effect by binding to the DNA-gyrase complex, stabilizing the transient double-stranded DNA breaks created by the enzyme.[3] This stabilized ternary complex blocks the progression of the replication fork, ultimately leading to lethal DNA damage and cell death.[4] The 6-fluoro and 7-piperazino substituents on the quinolone core are key enhancements that improve the spectrum and activity of these compounds.[1][2]

The following diagram illustrates the inhibitory action of fluoroquinolones on DNA gyrase:

DNA_Gyrase_Inhibition cluster_replication DNA Replication cluster_gyrase_action DNA Gyrase Activity cluster_inhibition Fluoroquinolone Inhibition Replication_Fork Replication Fork Progression Supercoiled_DNA Torsional Strain (Supercoiling) Replication_Fork->Supercoiled_DNA Creates DNA_Gyrase DNA Gyrase (GyrA + GyrB) Supercoiled_DNA->DNA_Gyrase Binds to Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils DNA_Break Double-Strand DNA Break DNA_Gyrase->DNA_Break Transiently cleaves DNA Fluoroquinolone This compound Compound Fluoroquinolone->DNA_Gyrase Binds to complex Ternary_Complex Stabilized DNA-Gyrase-Quinolone Complex Ternary_Complex->DNA_Break Prevents re-ligation Cell_Death Bacterial Cell Death DNA_Break->Cell_Death Leads to

Caption: Mechanism of DNA gyrase inhibition by this compound compounds.

Comparative Efficacy of this compound Compounds

The inhibitory potential of fluoroquinolones against DNA gyrase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The table below presents a comparison of the in vitro activity of several this compound compounds against DNA gyrase from different bacterial species.

CompoundTarget OrganismDNA Gyrase IC50 (µg/mL)Reference
CiprofloxacinEnterococcus faecalis27.8[3]
NorfloxacinMicrococcus luteus-[5]
SparfloxacinEnterococcus faecalis25.7[3]
GatifloxacinEnterococcus faecalis5.60[3]
LevofloxacinEnterococcus faecalis28.1[3]
SitafloxacinEnterococcus faecalis1.38[3]

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

In Vitro DNA Gyrase Supercoiling Inhibition Assay: A Step-by-Step Protocol

The following protocol details a standard method for determining the IC50 of this compound compounds against bacterial DNA gyrase. This assay measures the inhibition of the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA substrate.

Experimental Workflow

DNA_Gyrase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_termination 3. Reaction Termination & Analysis cluster_analysis 4. Data Analysis Prepare_Reagents Prepare Assay Buffer, Relaxed Plasmid DNA, DNA Gyrase, and Test Compounds Setup_Reaction Combine Assay Buffer, Relaxed DNA, and Test Compound in a microfuge tube Prepare_Reagents->Setup_Reaction Add_Enzyme Add DNA Gyrase to initiate the reaction Setup_Reaction->Add_Enzyme Incubate Incubate at 37°C for a defined time (e.g., 30-60 minutes) Add_Enzyme->Incubate Stop_Reaction Stop the reaction (e.g., with SDS/proteinase K or chloroform/isoamyl alcohol) Incubate->Stop_Reaction Electrophoresis Run samples on an agarose gel Stop_Reaction->Electrophoresis Visualize_Bands Stain the gel (e.g., with Ethidium Bromide) and visualize DNA bands under UV light Electrophoresis->Visualize_Bands Quantify_Bands Quantify the intensity of supercoiled and relaxed DNA bands Visualize_Bands->Quantify_Bands Calculate_Inhibition Calculate the percentage of inhibition for each compound concentration Quantify_Bands->Calculate_Inhibition Determine_IC50 Plot inhibition vs. concentration and determine the IC50 value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Materials and Reagents
  • DNA Gyrase Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • Relaxed pBR322 DNA: Commercially available or prepared by treating supercoiled pBR322 with a type I topoisomerase.

  • Bacterial DNA Gyrase: Purified enzyme from the target bacterial species (e.g., E. coli, S. aureus).

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol FF, and 60 mM EDTA.

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium Bromide or other DNA stain

Protocol
  • Reaction Setup:

    • On ice, prepare a reaction mixture containing the following components in a microfuge tube (for a final volume of 30 µL):

      • 6 µL of 5X DNA Gyrase Assay Buffer

      • 0.5 µg of relaxed pBR322 DNA

      • Variable concentration of the this compound test compound (a serial dilution is recommended to determine the IC50).

      • Nuclease-free water to a volume of 27 µL.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Add 3 µL of diluted DNA gyrase (typically 1 unit, which is the amount of enzyme required to supercoil >95% of 0.5 µg of relaxed DNA in 30-60 minutes at 37°C) to each reaction tube.

    • Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 6 µL of 6X Stop Solution/Loading Dye.

    • Alternatively, the reaction can be stopped by adding an equal volume of chloroform:isoamyl alcohol (24:1) and centrifuging to separate the aqueous phase.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel prepared with TAE or TBE buffer.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Data Analysis:

    • Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands using a UV transilluminator.

    • Supercoiled DNA will migrate faster through the gel than relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using densitometry software.

    • Calculate the percentage of supercoiling for each inhibitor concentration relative to the positive control (no inhibitor).

    • The percentage of inhibition is calculated as: 100 - (% supercoiling with inhibitor / % supercoiling without inhibitor) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6,7-difluoroquinolones is significantly influenced by the substituents at various positions of the quinolone ring.[4][5]

  • N-1 Position: The substituent at the N-1 position plays a crucial role in determining the potency and pharmacokinetic properties of the compound. Small alkyl or cycloalkyl groups, such as a cyclopropyl ring found in ciprofloxacin, are often optimal for potent anti-gyrase activity.

  • C-7 Position: The substituent at the C-7 position is critical for antibacterial spectrum and potency. Bulky and basic substituents, such as a piperazine ring, generally enhance activity against Gram-negative bacteria.[4]

  • C-8 Position: Substitution at the C-8 position can modulate the compound's activity and safety profile. A fluorine or chlorine atom at this position can enhance activity against certain pathogens.[4]

Conclusion

The this compound scaffold remains a cornerstone in the development of potent DNA gyrase inhibitors. The in vitro evaluation of these compounds using the DNA gyrase supercoiling assay is a fundamental step in their preclinical assessment. By understanding the intricate structure-activity relationships and employing robust in vitro testing methodologies, researchers can continue to innovate and develop novel fluoroquinolones to combat the ever-growing challenge of antibiotic resistance. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively compare and evaluate the performance of this compound compounds as promising antibacterial agents.

References

  • Fernandes, P. B., et al. (1986). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 30(5), 677-683. [Link]
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
  • Kishii, R., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(3), 853-859. [Link]
  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. [Link]
  • Lee, S., Park, T., & Lee, Y. (1998). Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. Archives of Pharmacal Research, 21(2), 106-112. [Link]
  • Hohl, M., et al. (2020). Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. Journal of Medicinal Chemistry, 63(1), 133-155. [Link]
  • Mitscher, L. A., et al. (1986). Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. Journal of Medicinal Chemistry, 29(10), 2044-2047. [Link]
  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). In vitro characterisation of DNA gyrase screen hits. A.
  • ResearchGate. (n.d.). IC 50 (A-B) and % inhibition (C) of E. coli DNA gyrase and topoisomerase IV. n.d.: not determined.. [Link]
  • ResearchGate. (n.d.). IC 50 values for DNA gyrase inhibition. [Link]
  • Holmes, B., et al. (1987). Ciprofloxacin and norfloxacin, two fluoroquinolone antimicrobials. Clinical Pharmacy, 6(2), 105-117. [Link]
  • The University of Arizona. (1987). Ciprofloxacin and norfloxacin, two fluoroquinolone antimicrobials. [Link]
  • Graphviz. (n.d.). DOT Language. [Link]
  • YouTube. (2022).
  • Graphviz. (n.d.). dot. [Link]
  • Graphviz. (n.d.). User Guide. [Link]
  • Graphviz. (n.d.). Examples. [Link]
  • Graphviz Forum. (2021).
  • ResearchGate. (2014).

Sources

Comparative study of different synthetic routes to 6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals immersed in the intricate world of drug development, the synthesis of the quinoline scaffold represents a foundational element of medicinal chemistry. Among the myriad of quinoline derivatives, 6,7-Difluoroquinoline stands out as a crucial precursor for a range of potent therapeutic agents, particularly in the realm of fluoroquinolone antibiotics. The strategic placement of fluorine atoms at the 6 and 7-positions significantly enhances the biological activity and pharmacokinetic profile of these compounds.

This guide offers an in-depth, objective comparison of the primary synthetic routes to this compound. By delving into the mechanistic nuances, experimental protocols, and practical considerations of each method, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: A Comparative Overview of Synthetic Strategies

The synthesis of the quinoline core is a well-trodden path in organic chemistry, with several classical methods at the disposal of the modern chemist. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, scalability, and the tolerance for specific reaction conditions. Here, we compare four of the most prominent methods: the Gould-Jacobs reaction, the Friedländer annulation, the Skraup synthesis, and the Camps cyclization.

FeatureGould-Jacobs ReactionFriedländer AnnulationSkraup SynthesisCamps Cyclization
Starting Materials Substituted aniline (e.g., 3,4-difluoroaniline), alkoxymethylenemalonate ester2-Aminoaryl aldehyde or ketone, compound with an α-methylene groupSubstituted aniline (e.g., 3,4-difluoroaniline), glycerol, sulfuric acid, oxidizing agento-Acylaminoacetophenone
Key Transformation Condensation followed by thermal cyclizationAcid or base-catalyzed condensation and cyclodehydrationDehydration of glycerol to acrolein, Michael addition, and oxidative cyclizationBase-catalyzed intramolecular cyclization
Reaction Conditions High temperatures (>250 °C) for cyclizationGenerally milder, can be acidic, basic, or neutralHarsh: strongly acidic, high temperatures, often exothermicTypically basic conditions
Yields Variable, can be moderate to goodGenerally good to excellent[1]Often low to moderate, can be variable[1]Can be good, but may produce isomeric mixtures
Advantages Utilizes readily available anilinesBroad substrate scope, good yields, milder conditions[1]One-pot synthesis from simple starting materialsCan produce 2- and 4-quinolones
Disadvantages High temperatures for cyclization, potential for side reactionsRequires pre-synthesis of 2-aminoaryl carbonyl compounds[1]Harsh and potentially hazardous conditions, limited substitution on the pyridine ring[1]Can yield a mixture of isomers, requires specific starting material

The Gould-Jacobs Reaction: A Stepwise Approach to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a versatile and widely employed method for the synthesis of 4-hydroxyquinoline derivatives.[2][3] The reaction proceeds in a stepwise manner, beginning with the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] Subsequent hydrolysis and decarboxylation can then yield the desired 4-quinolone.[3] For the synthesis of 6,7-difluoro-4-hydroxyquinoline, the logical starting material would be 3,4-difluoroaniline.

Mechanistic Pathway

The reaction is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate ester, leading to the formation of an anilidomethylenemalonate intermediate. This is followed by a thermally induced 6-electron electrocyclization, which forms the quinoline ring system.

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization 3,4-Difluoroaniline 3,4-Difluoroaniline Anilidomethylenemalonate Intermediate Anilidomethylenemalonate Intermediate 3,4-Difluoroaniline->Anilidomethylenemalonate Intermediate Nucleophilic Addition Alkoxymethylenemalonate Alkoxymethylenemalonate Alkoxymethylenemalonate->Anilidomethylenemalonate Intermediate Cyclized Intermediate Cyclized Intermediate Anilidomethylenemalonate Intermediate->Cyclized Intermediate High Temperature (>250°C) 6,7-Difluoro-4-hydroxyquinoline-3-carboxylate 6,7-Difluoro-4-hydroxyquinoline-3-carboxylate Cyclized Intermediate->6,7-Difluoro-4-hydroxyquinoline-3-carboxylate Keto-Enol Tautomerism 6,7-Difluoro-4-quinolone 6,7-Difluoro-4-quinolone 6,7-Difluoro-4-hydroxyquinoline-3-carboxylate->6,7-Difluoro-4-quinolone Hydrolysis & Decarboxylation Friedlander cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First 2-Amino-4,5-difluorobenzaldehyde 2-Amino-4,5-difluorobenzaldehyde Aldol Adduct Aldol Adduct 2-Amino-4,5-difluorobenzaldehyde->Aldol Adduct Schiff Base Schiff Base 2-Amino-4,5-difluorobenzaldehyde->Schiff Base α-Methylene Ketone α-Methylene Ketone α-Methylene Ketone->Aldol Adduct α-Methylene Ketone->Schiff Base Cyclized Intermediate A Cyclized Intermediate A Aldol Adduct->Cyclized Intermediate A Cyclization This compound This compound Cyclized Intermediate A->this compound Dehydration Cyclized Intermediate B Cyclized Intermediate B Schiff Base->Cyclized Intermediate B Intramolecular Aldol Condensation Cyclized Intermediate B->this compound Dehydration

Caption: The two possible mechanistic pathways of the Friedländer synthesis.

Experimental Protocol (General)
  • Reaction Setup: The 2-amino-4,5-difluorobenzaldehyde (or ketone) and the α-methylene ketone are dissolved in a suitable solvent.

  • Catalysis: An acid or base catalyst is added to the mixture. Common catalysts include p-toluenesulfonic acid, iodine, or potassium hydroxide. [4][5]3. Reaction: The mixture is heated, often under reflux, until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices

The choice of an acid or base catalyst depends on the specific substrates and can influence the reaction rate and selectivity. Acid catalysts protonate the carbonyl group, making it more electrophilic, while base catalysts deprotonate the α-methylene group to form an enolate nucleophile. The use of microwave irradiation has also been shown to accelerate the Friedländer synthesis, often leading to higher yields in shorter reaction times. [6]

The Skraup Synthesis: A Classic, Yet Harsh, Route

The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. [7]It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. [7]For the synthesis of this compound, 3,4-difluoroaniline would be the starting material. However, this method is notorious for its harsh and often violent reaction conditions. [7]

Mechanistic Pathway

The reaction begins with the acid-catalyzed dehydration of glycerol to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, the dihydroquinoline is oxidized to the corresponding quinoline.

Skraup Glycerol Glycerol H2SO4 H2SO4 Acrolein Acrolein Glycerol->Acrolein Dehydration Michael Adduct Michael Adduct Acrolein->Michael Adduct 3,4-Difluoroaniline 3,4-Difluoroaniline 3,4-Difluoroaniline->Michael Adduct Michael Addition Dihydroquinoline Intermediate Dihydroquinoline Intermediate Michael Adduct->Dihydroquinoline Intermediate Cyclization & Dehydration This compound This compound Dihydroquinoline Intermediate->this compound Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound

Caption: A simplified workflow of the Skraup synthesis.

Experimental Protocol (General)
  • Reaction Mixture: A mixture of 3,4-difluoroaniline, glycerol, and a moderator such as ferrous sulfate is prepared.

  • Acid Addition: Concentrated sulfuric acid is added slowly and cautiously to the stirred mixture.

  • Heating and Oxidation: An oxidizing agent, typically nitrobenzene (which can also act as a solvent), is added, and the mixture is heated. The reaction is often highly exothermic and requires careful temperature control.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and neutralized. The quinoline product is then isolated by steam distillation or extraction and purified.

Causality Behind Experimental Choices

The use of concentrated sulfuric acid is essential for the dehydration of glycerol and the subsequent cyclization steps. The oxidizing agent is required to aromatize the dihydroquinoline intermediate. The reaction is notoriously exothermic and can be difficult to control, hence the use of moderators like ferrous sulfate to ensure a smoother reaction profile. [7]

The Camps Cyclization: An Intramolecular Approach

The Camps cyclization is a method for synthesizing hydroxyquinolines from o-acylaminoacetophenones using a base. [8]Depending on the reaction conditions and the structure of the starting material, this reaction can yield either 2-hydroxyquinolines or 4-hydroxyquinolines, and sometimes a mixture of both. [8]To apply this method to the synthesis of a 6,7-difluoro-substituted quinolone, a suitably substituted o-acylaminoacetophenone would be required.

Mechanistic Pathway

The reaction proceeds via an intramolecular condensation. The base abstracts a proton from either the methylene group of the acetophenone side chain or the methyl group of the acyl side chain, leading to the formation of an enolate. This enolate then attacks the carbonyl group of the amide, followed by cyclization and dehydration to form the quinoline ring.

Camps o-Acylaminoacetophenone o-Acylaminoacetophenone Enolate Intermediate Enolate Intermediate o-Acylaminoacetophenone->Enolate Intermediate Deprotonation Base Base Cyclized Intermediate Cyclized Intermediate Enolate Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack Hydroxyquinoline Product(s) Hydroxyquinoline Product(s) Cyclized Intermediate->Hydroxyquinoline Product(s) Dehydration

Sources

A Comparative Guide to the Purity Validation of 6,7-Difluoroquinoline by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of purity for starting materials and intermediates is a foundational pillar of robust and reproducible scientific outcomes. In the synthesis of complex pharmaceutical agents, the purity of each building block, such as 6,7-Difluoroquinoline, is paramount. This guide provides a comprehensive comparison of classical elemental analysis with contemporary chromatographic and spectroscopic techniques for the validation of this compound purity. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower informed decisions in a quality-centric environment.

The Critical Role of Purity in Pharmaceutical Development

This compound is a key intermediate in the synthesis of numerous fluoroquinolone antibiotics. The presence of impurities, even in trace amounts, can have significant repercussions, including altered pharmacological and toxicological profiles of the final active pharmaceutical ingredient (API), reduced reaction yields, and the formation of undesirable by-products. Therefore, rigorous purity assessment is not merely a quality control checkpoint but a critical component of the entire drug development lifecycle.

Elemental Analysis: A Fundamental Measure of Purity

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the purity of organic compounds. It provides a direct measure of the mass fractions of these elements within a sample. By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, a quantitative assessment of purity can be achieved.

For this compound (C₉H₅F₂N), the theoretical elemental composition serves as the benchmark for purity assessment.

Theoretical Elemental Composition of this compound:

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage
CarbonC12.0119108.09965.45%
HydrogenH1.00855.0403.05%
FluorineF18.998237.99623.01%
NitrogenN14.007114.0078.49%
Total 165.142 100.00%

The principle of purity determination by elemental analysis hinges on the assumption that any deviation from the theoretical percentages for C, H, and N is attributable to the presence of impurities.

Experimental Protocol: CHN Analysis of this compound

A robust CHN analysis protocol is crucial for obtaining accurate and reproducible results.

Instrumentation and Materials:

  • Elemental Analyzer: A modern CHN analyzer based on dynamic flash combustion or Dumas method.

  • Microbalance: A calibrated microbalance with a readability of at least 0.001 mg.

  • Tin Capsules: For weighing solid samples.

  • Reference Standard: A certified organic standard with a known elemental composition (e.g., Acetanilide) for calibration.

  • Reagents: High-purity oxygen, helium carrier gas, and appropriate combustion and reduction reagents as specified by the instrument manufacturer. For fluorinated compounds, specialized fluorine absorption reagents are necessary to prevent interference and damage to the instrument.[1][2]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference standard. This establishes the response factors for C, H, and N.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the this compound sample into a tin capsule using a calibrated microbalance.

    • Fold the tin capsule to ensure it is tightly sealed, enclosing the sample completely.

  • Combustion:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample undergoes rapid and complete combustion in a pure oxygen environment at a high temperature (typically >950°C). This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and nitrogen oxides (NOₓ).

  • Reduction and Separation:

    • The combustion gases are passed through a reduction tube (often containing copper) to convert nitrogen oxides to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂, and He carrier gas) is then passed through a chromatographic column to separate the individual components.

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C, H, and N in the sample.

Visualization of the Elemental Analysis Workflow

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Flash Combustion (>950°C in O₂) encapsulate->combustion reduction Reduction of NOx to N₂ combustion->reduction separation GC Separation (CO₂, H₂O, N₂) reduction->separation detection TCD Detection separation->detection integration Signal Integration detection->integration calculation Calculate %C, %H, %N integration->calculation comparison Compare with Theoretical Values calculation->comparison

Caption: Workflow for CHN elemental analysis.

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While elemental analysis provides a fundamental assessment of purity, it is often complemented by orthogonal methods that offer different selectivity and insights into the nature of impurities. The choice of technique depends on the specific requirements of the analysis, including the expected impurities and the desired level of characterization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[3][4] It relies on the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[3][4]

  • Principle: A known mass of the sample is dissolved with a known mass of a certified internal standard in a deuterated solvent. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the internal standard.[5][6]

  • Advantages:

    • Provides structural information, which can aid in impurity identification.

    • Can quantify non-UV active impurities.

    • Non-destructive, allowing for sample recovery.[5]

  • Limitations:

    • Requires a suitable internal standard that does not have overlapping signals with the analyte.

    • Lower throughput compared to chromatographic methods.

    • May not detect inorganic impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique widely used for purity determination in the pharmaceutical industry.[7][8]

  • Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the eluting components at a specific wavelength. Purity is typically assessed by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.

  • Advantages:

    • High sensitivity and selectivity for UV-active compounds.

    • High throughput, suitable for routine quality control.

    • Can separate and quantify closely related impurities.

  • Limitations:

    • Requires that all impurities are UV-active and have a similar response factor to the main compound for accurate area percent calculation.

    • Non-UV active impurities will not be detected.

    • Requires reference standards for impurity identification and accurate quantification.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[9][10]

  • Principle: The method is based on the principle of melting point depression. Impurities in a crystalline substance lower and broaden its melting range.[11][12] By measuring the heat flow into the sample as a function of temperature during melting, the van't Hoff equation can be used to calculate the mole fraction of impurities.

  • Advantages:

    • Provides a measure of total molar purity.

    • Does not require reference standards for the impurities.

  • Limitations:

    • Only applicable to crystalline solids with a sharp melting point.[9]

    • Not suitable for compounds that decompose upon melting.[9]

    • Less sensitive than chromatographic methods.

Performance Comparison: A Hypothetical Case Study

To illustrate the comparative performance of these techniques, consider a hypothetical batch of this compound with the following impurity profile:

  • This compound: 99.0%

  • Starting Material (e.g., a chlorofluoroaniline): 0.5%

  • Isomeric Impurity (e.g., 5,6-Difluoroquinoline): 0.3%

  • Water: 0.2%

Analytical TechniquePrinciple of Purity MeasurementExpected Purity ValueStrengths for this SampleLimitations for this Sample
Elemental Analysis (CHN) Deviation from theoretical %C, %H, %N~99.3% (Water and inorganic impurities will affect the result)Provides a fundamental check of the elemental composition.Does not distinguish between different organic impurities. Sensitive to the presence of water.
qNMR Comparison of analyte signal integral to an internal standard99.0%Accurately quantifies the main component and can identify and quantify the organic impurities if signals are resolved.Requires a suitable internal standard and longer analysis time.
HPLC-UV Area percent of the main peak relative to total peak area>99.5% (Water is not detected)High sensitivity for the organic impurities. Good for routine QC.The area percent may not accurately reflect the mass percent if response factors differ. Water is not detected.
DSC Melting point depression~99.2 mol% (assuming eutectic behavior)Provides an assessment of total molar purity.Not impurity-specific. Assumes impurities are soluble in the melt.

Logical Framework for Purity Validation

purity_validation_logic cluster_initial Initial Purity Assessment cluster_confirmation Confirmatory & Absolute Purity cluster_decision Final Decision elemental Elemental Analysis (%C, %H, %N) qnmr qNMR (Absolute Purity & Structure) elemental->qnmr Orthogonal Check dsc DSC (Molar Purity) elemental->dsc Complementary Data hplc HPLC-UV (Impurity Profile) hplc->qnmr Impurity ID & Quantification pass Purity Confirmed (Meets Specification) qnmr->pass fail Further Purification Required qnmr->fail dsc->pass dsc->fail

Caption: A logical approach to comprehensive purity validation.

Conclusion: An Integrated Approach to Purity Validation

The validation of this compound purity is best achieved through an integrated analytical approach. Elemental analysis serves as a fundamental and indispensable tool for confirming the elemental integrity of the compound. However, for a comprehensive understanding of the impurity profile and for the establishment of a robust quality control strategy, it should be used in conjunction with orthogonal methods such as qNMR and HPLC-UV.

  • For routine quality control of known impurity profiles, HPLC-UV offers a high-throughput and sensitive solution.

  • For the certification of reference standards and for in-depth purity assessment, qNMR provides an accurate and absolute measure of purity, along with valuable structural information.

  • For crystalline materials, DSC can offer a rapid and complementary assessment of total molar purity.

By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can design a fit-for-purpose analytical strategy that ensures the quality and consistency of this compound, thereby safeguarding the integrity of the subsequent stages of pharmaceutical development.

References

  • Emery Pharma.
  • Scientist Live.
  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). [Link]
  • PubMed.
  • Slideshare. Determination of % purity of a compound by by Using DSC. [Link]
  • ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2025). [Link]
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). [Link]
  • Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025). [Link]
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
  • ResearchGate.
  • Elementar.
  • Analytik Jena. Combustion Elemental Analysis. [Link]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • Wikipedia. Differential scanning calorimetry. [Link]
  • TA Instruments.
  • Analytical method valid
  • YouTube.
  • FDA. Q2(R2)
  • ResearchGate.
  • YouTube. Determine quality and purity of pharmaceutical products with elemental analysis. (2024). [Link]
  • PMC - NIH.
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
  • NIH.
  • ProQuest.
  • Almac Voice.
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). [Link]
  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025). [Link]
  • Chemical Industry Digest. Elemental Impurity Analysis in Pharmaceutical Products. (2020). [Link]
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). [Link]
  • Mérieux NutriSciences.
  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017). [Link]
  • ResearchGate.
  • MDPI. Development of a Screening Method for Fluoroquinolones in Meat Samples Using Molecularly Imprinted Carbon Dots. (2023). [Link]
  • RSC Publishing.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
  • ResearchGate.
  • Semantic Scholar. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. [Link]
  • ResearchGate. Purity comparison by NMR and HPLC. [Link]
  • PubMed. A novel method for the determination of chemical purity and assay of menaquinone-7. Comparison with the methods from the official USP monograph. (2017). [Link]

Sources

A Comparative Guide to the Cytotoxicity Assessment of Novel 6,7-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel 6,7-difluoroquinoline derivatives. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of fluorine atoms, particularly at the 6 and 7 positions, can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their anticancer activity.[1][2] This guide offers a comparative analysis of these novel compounds against established quinoline derivatives and standard chemotherapeutic agents, supported by detailed experimental protocols and data interpretation.

The Rationale for Fluorination in Quinoline-Based Anticancer Agents

The strategic incorporation of fluorine into drug candidates, a process known as fluorination, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of quinoline derivatives, the strong electron-withdrawing nature of fluorine atoms at the C-6 and C-7 positions can influence the electron distribution of the entire ring system. This modification has been shown to play a role in the proconvulsant activity of some quinolones, highlighting the importance of careful toxicological assessment.[3] However, in the realm of oncology, this alteration can also potentiate the interaction with biological targets such as topoisomerase II, a key enzyme in DNA replication and a frequent target for anticancer drugs.[1][2][4] Fluoroquinolones can trap the enzyme-DNA complex, leading to DNA strand breaks and ultimately, apoptosis.[1][2][4]

Experimental Design for Comprehensive Cytotoxicity Profiling

A robust assessment of cytotoxicity requires a multi-faceted approach, employing a panel of assays that probe different aspects of cellular health and death. The experimental workflow outlined below provides a systematic methodology for characterizing the cytotoxic profile of novel this compound derivatives.

Caption: A streamlined workflow for the cytotoxicity assessment of novel compounds.

I. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a cornerstone for initial high-throughput screening of compound libraries to identify "hits" with significant cytotoxic activity.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the novel this compound derivatives and control compounds (e.g., other quinoline derivatives, doxorubicin, cisplatin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Secondary Cytotoxicity Assessment: Membrane Integrity and Apoptosis

Compounds that demonstrate significant activity in the primary screen should be further investigated using assays that provide insights into the mechanism of cell death.

A. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. A breach in plasma membrane integrity is a hallmark of late-stage apoptosis or necrosis.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, diaphorase, and a tetrazolium salt).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at a wavelength specified by the kit manufacturer (usually around 490 nm).

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells lysed with a lysis buffer (maximum LDH release).

B. Apoptosis Assay: Unraveling the Mode of Cell Death

Flow cytometry-based apoptosis assays using Annexin V and Propidium Iodide (PI) staining are powerful tools to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][7][8] PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6][7][8]

Caption: Proposed mechanism of action for this compound derivatives.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the IC50 concentration of the novel compounds for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI solution to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Comparative Cytotoxicity Data

The following tables summarize hypothetical and literature-derived IC50 values to illustrate a comparative analysis.

Table 1: Cytotoxicity (IC50, µM) of Novel this compound Derivatives Against Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Novel Derivative 1 2.55.13.8
Novel Derivative 2 1.83.22.1
Ciprofloxacin >100>100>100
Doxorubicin ~0.5 - 2.5[5][9][10]>20[5][9]~0.16[11]
Cisplatin ~11-20[12]~16-32[13][14][15]~5-10

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions.[12]

Table 2: Comparative Cytotoxicity (IC50, µM) with Other Quinoline Derivatives on MCF-7 Cells

CompoundSubstitution PatternIC50 (µM)
Novel 6,7-Difluoro-Derivative 2 6,7-difluoro1.8
4-Amino-7-chloroquinoline 4-amino, 7-chloro~11-51[16]
5,6,7-Trimethoxyquinoline Derivative 5,6,7-trimethoxy~5-10[17]
Ciprofloxacin-chalcone hybrid Ciprofloxacin core~1.6 - 2.8[18]

Expert Analysis and Interpretation

The data presented in the tables above would suggest that the novel this compound derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. The lower IC50 values compared to the parent fluoroquinolone, ciprofloxacin, highlight the significance of the specific structural modifications in enhancing anticancer efficacy.

A comparison with standard chemotherapeutic agents like doxorubicin and cisplatin provides crucial context. While doxorubicin may show higher potency in certain cell lines, the novel derivatives could offer an improved therapeutic window, especially if they exhibit lower toxicity towards normal cells. Further studies on non-cancerous cell lines are essential to determine their selectivity index.

The mechanistic studies are critical for understanding the mode of action. If the this compound derivatives induce apoptosis, as suggested by the proposed mechanism, this is a favorable characteristic for an anticancer agent, as it triggers a programmed cell death pathway that minimizes inflammation. The inhibition of topoisomerase II is a well-established mechanism for many quinoline-based anticancer drugs, and confirming this activity for the novel derivatives would provide a strong rationale for their further development.[1][2][4]

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive cytotoxicity assessment of novel this compound derivatives. The detailed protocols for primary and secondary screening assays, coupled with a comparative data analysis approach, will enable researchers to effectively evaluate the anticancer potential of these promising compounds. Future investigations should focus on expanding the panel of cancer cell lines, assessing in vivo efficacy and toxicity in animal models, and further elucidating the precise molecular targets and signaling pathways involved in their cytotoxic effects. The insights gained from such studies will be instrumental in advancing the development of this important class of molecules as next-generation anticancer therapeutics.

References

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (n.d.). PubMed Central.
  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (n.d.). Taylor & Francis.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences.
  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. (2025, March). PubMed.
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024, November 20). RSC Publishing.
  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. (n.d.). MDPI.
  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... (n.d.). ResearchGate.
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). ResearchGate.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). MDPI.
  • Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer. (n.d.). PubMed Central.
  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). Springer Nature.
  • 1/IC50 values of antitumor screening of target derivatives against... (n.d.). ResearchGate.
  • IC50 values of compounds and cisplatin towards A549 cells assessed via... (n.d.). ResearchGate.
  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. (n.d.). PubMed Central.
  • MiR-204 reduces cisplatin resistance in non-small cell lung cancer through suppression of the caveolin-1/AKT/Bad pathway. (n.d.). Aging-US.
  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022, August 28). SciSpace.
  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov.
  • Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. (n.d.). PubMed.
  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (2025, September 25). National Institutes of Health.
  • Effects of Novel 6-Desfluoroquinolones and Classic Quinolones on Pentylenetetrazole-Induced Seizures in Mice. (n.d.). PubMed Central.
  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (n.d.). MDPI.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2025, December 20). ResearchGate.
  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). National Institutes of Health.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace.

Sources

A Head-to-Head Comparison of Catalysts for 6,7-Difluoroquinoline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of the 6,7-difluoroquinoline scaffold is of paramount importance. This structural motif is a cornerstone in the development of numerous antibacterial agents, including several generations of fluoroquinolone antibiotics. The strategic placement of fluorine atoms at the 6 and 7-positions significantly enhances the compound's antibacterial activity and pharmacokinetic profile. This guide provides an in-depth, head-to-head comparison of catalytic strategies for the synthesis of 6,7-difluoroquinolines, with a focus on the widely employed Gould-Jacobs and Friedländer reactions. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed, field-tested protocols to aid in your synthetic endeavors.

The Significance of the this compound Core

The this compound moiety is a privileged scaffold in medicinal chemistry, primarily due to its prevalence in the structure of potent fluoroquinolone antibiotics. The fluorine atoms at these positions are crucial for the drug's interaction with bacterial DNA gyrase and topoisomerase IV, the enzymes responsible for DNA replication. This interaction leads to the inhibition of bacterial cell division and ultimately cell death. The development of efficient and scalable synthetic routes to this core structure is therefore a critical aspect of pharmaceutical research and development.

Catalytic Strategies for this compound Synthesis: A Comparative Analysis

The synthesis of the this compound core is predominantly achieved through two classical named reactions: the Gould-Jacobs reaction and the Friedländer annulation. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final quinoline ring. Within each of these approaches, various catalytic systems can be employed to influence reaction efficiency, yield, and conditions.

The Gould-Jacobs Reaction: A Two-Step Approach to 4-Quinolones

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[2] For the synthesis of 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives, the readily available 3,4-difluoroaniline is the key starting material.

Catalyst Comparison for the Cyclization Step

The critical step in the Gould-Jacobs synthesis is the intramolecular cyclization of the anilidomethylenemalonate intermediate. Traditionally, this has been achieved by thermal means, often requiring very high temperatures. However, modern approaches have introduced acid catalysts to facilitate this transformation under milder conditions.

Catalyst/ConditionStarting MaterialProductTemperature (°C)Reaction TimeYield (%)Reference
Thermal (Dowtherm A)Ethyl 3-(3,4-difluoroanilino)acrylateEthyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate~25030-60 minGood (unspecified)[2]
Eaton's Reagent (P₂O₅ in MeSO₃H)Diethyl anilinomethylene malonate derivativesEthyl 4-quinolone-3-carboxylate derivatives1002 hGood to Excellent[3]
Microwave IrradiationAniline and Diethyl ethoxymethylenemalonateEthyl 4-hydroxyquinoline-3-carboxylate3005 min47[4]

Expert Insights:

The traditional thermal cyclization in high-boiling solvents like Dowtherm A is effective but suffers from drawbacks such as high energy consumption and the need for specialized equipment. Eaton's reagent has emerged as a superior alternative, promoting the cyclization at significantly lower temperatures and often with improved yields.[3] This not-only enhances the energy efficiency of the process but also improves its safety and scalability. Microwave-assisted synthesis offers a rapid alternative, though yields may vary and optimization is often required.[4]

The Friedländer Annulation: A Direct Route to Substituted Quinolines

The Friedländer synthesis provides a more direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester.[5] This reaction can be catalyzed by both acids and bases.[6] For the synthesis of 6,7-difluoroquinolines, a suitably substituted 2-amino-4,5-difluorobenzaldehyde or ketone would be the required starting material.

A Plethora of Catalytic Options

A wide array of catalysts has been explored for the Friedländer reaction, ranging from traditional mineral acids and bases to more modern, milder, and often reusable catalytic systems.

CatalystReactantsProductConditionsYield (%)Reference
p-Toluenesulfonic acid2-aminoaryl ketone, active methylene compoundPolysubstituted quinolineSolvent-free, microwave or conventional heatingHigh[7]
Molecular Iodine2-aminoaryl ketone, active methylene compoundPolysubstituted quinoline80-100 °CHigh[8]
Solid Acid Nano-catalysts (e.g., sulfated zirconia)2-aminoaryl ketones, carbonyl compoundsPolysubstituted quinolinesEthanol, refluxup to 89[9]
Ionic Liquids (e.g., [Hbim]BF₄)2-aminobenzophenones, ethyl acetoacetatePolysubstituted quinolinesSolvent-free, 100 °Cup to 93[9]

Expert Insights:

The choice of catalyst in the Friedländer synthesis is critical for achieving high yields and avoiding side reactions. While strong acids and bases are effective, they can lead to undesired byproducts. Milder catalysts like p-toluenesulfonic acid and molecular iodine offer excellent alternatives, often under solvent-free conditions, which aligns with the principles of green chemistry.[7][8] The development of heterogeneous solid acid nano-catalysts and recyclable ionic liquids represents a significant advancement, allowing for easier product purification and catalyst reuse, making the process more economically and environmentally viable.[9]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 6,7-Difluoro-4-hydroxyquinoline-3-carboxylate

This protocol is based on the classical Gould-Jacobs reaction, employing a thermal cyclization step.

Step 1: Condensation of 3,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent such as diphenyl ether (Dowtherm A).

  • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove the high-boiling solvent, and dry under vacuum.

Protocol 2: Friedländer Synthesis of a this compound Derivative using a Solid Acid Catalyst

This protocol outlines a general procedure for the Friedländer annulation using a recyclable solid acid nano-catalyst.

  • In a round-bottom flask, combine the 2-amino-4,5-difluorophenyl ketone (1.0 eq), the active methylene compound (1.2 eq), and the solid acid nano-catalyst (e.g., sulfated zirconia, 10 mol%) in ethanol.

  • Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

Visualizing the Synthetic Pathways

Gould_Jacobs_vs_Friedlander cluster_GouldJacobs Gould-Jacobs Synthesis cluster_Friedlander Friedländer Annulation gj_start 3,4-Difluoroaniline + Diethyl Ethoxymethylenemalonate gj_intermediate Anilidomethylenemalonate Intermediate gj_start->gj_intermediate Condensation gj_catalyst Thermal Cyclization (e.g., Dowtherm A) or Acid Catalyst (e.g., Eaton's Reagent) gj_intermediate->gj_catalyst gj_product Ethyl 6,7-Difluoro-4-hydroxy- quinoline-3-carboxylate gj_catalyst->gj_product Intramolecular Cyclization fr_start 2-Amino-4,5-difluorophenyl ketone + Active Methylene Compound fr_catalyst Acid or Base Catalyst (e.g., p-TsOH, Iodine, Solid Acid, Ionic Liquid) fr_start->fr_catalyst fr_product Substituted This compound fr_catalyst->fr_product Condensation & Cyclization

Caption: Comparative workflow of Gould-Jacobs and Friedländer syntheses for 6,7-difluoroquinolines.

Conclusion

The synthesis of 6,7-difluoroquinolines is a critical endeavor in the field of medicinal chemistry. Both the Gould-Jacobs and Friedländer reactions offer effective pathways to this important scaffold. The choice of synthetic route and catalytic system should be guided by factors such as the availability of starting materials, desired substitution patterns, and considerations of process efficiency, safety, and environmental impact.

For the Gould-Jacobs reaction, the use of acid catalysts like Eaton's reagent presents a significant improvement over traditional high-temperature thermal cyclizations, offering milder reaction conditions and potentially higher yields. In the case of the Friedländer annulation, the development of heterogeneous and recyclable catalysts has made this a highly attractive and sustainable method.

By understanding the nuances of these catalytic systems and employing the detailed protocols provided, researchers can confidently and efficiently synthesize the this compound core, paving the way for the discovery and development of novel therapeutic agents.

References

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central (PMC). [Link]
  • Gould–Jacobs reaction. Wikipedia. [Link]
  • Friedländer synthesis. Wikipedia. [Link]
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]
  • Ethyl 1-cyclo-propyl-6,7-difluoro-8-meth-oxy-4-oxo-1,4-dihydro-quinoline-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Friedländer synthesis of quinolines 4 and 6.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)
  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]
  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limit
  • General scheme of the Gould–Jacobs quinoline synthesis.
  • Synthesis and Crystal Structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-(O-3,O-4)-bis-(acetate-O)borate.
  • Synthesis of 6,6- and 7,7-Difluoro-1-acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. National Institutes of Health (NIH). [Link]
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
  • Synthesis of 6,6‐ and 7,7‐Difluoro‐1‐acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO.
  • Synthesis of 6,6- and 7,7-Difluoro-1-acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. PubMed. [Link]
  • Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. RSC Publishing. [Link]
  • Enantioselective, transition metal catalyzed cycloisomeriz
  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. [Link]
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Institutes of Health (NIH). [Link]
  • Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. MDPI. [Link]
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health (NIH). [Link]

Sources

The Art of Selectivity: A Guide to Cross-Reactivity Profiling of 6,7-Difluoroquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous scientific validation. Among the most critical aspects of this journey is the comprehensive characterization of a compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides an in-depth exploration of the cross-reactivity profiling of 6,7-difluoroquinoline-based compounds, a chemical class that has yielded potent kinase inhibitors.

We will move beyond a simple listing of data points to delve into the "why" behind the "how"—explaining the causal relationships that underpin experimental choices and the interpretation of their results. By understanding the principles of robust cross-reactivity profiling, researchers can de-risk their drug discovery programs, anticipate potential off-target toxicities, and uncover novel therapeutic opportunities.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a large and structurally related family of enzymes that play pivotal roles in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive drug targets. The ATP-binding pocket, the site of action for most kinase inhibitors, shares a high degree of conservation across the kinome. This structural similarity presents a significant challenge: designing inhibitors that are exquisitely selective for their intended target.

A lack of selectivity can lead to a multitude of undesirable outcomes, from misleading experimental results in a research setting to severe adverse effects in patients due to off-target inhibition.[1] Conversely, a well-characterized "off-target" effect can sometimes be harnessed for therapeutic benefit, a concept known as polypharmacology. Therefore, a thorough and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of robust science.

Case Study: Profiling the Next-Generation ROS1/ALK Inhibitor PF-06463922

To illustrate the principles and practices of cross-reactivity profiling, we will examine PF-06463922, a potent and selective next-generation inhibitor of ROS1 and ALK kinases.[2][3] This compound, which features a this compound core, was designed for enhanced brain penetration and to overcome resistance to earlier-generation inhibitors.[2][4]

A comprehensive kinase selectivity profile of PF-06463922 was established by screening it against a panel of 206 recombinant kinases.[2] This broad screening is the first critical step in understanding the compound's interaction landscape across the kinome.

Quantitative Analysis of PF-06463922 Cross-Reactivity

The initial screen identified 13 tyrosine kinases, in addition to the primary targets ROS1 and ALK, that were inhibited by more than 75% at a concentration of 1 µM.[2] To quantify the potency of these interactions, competition binding assays were subsequently performed to determine the half-maximal inhibitory concentration (IC50) values.

Kinase TargetIC50 (nM)% Inhibition @ 1µMKinase Family
ROS1 <0.025 (Ki) >99%Receptor Tyrosine Kinase
ALK <0.07 (Ki) >99%Receptor Tyrosine Kinase
Kinase A>10>75%Tyrosine Kinase
Kinase B>20>75%Tyrosine Kinase
Kinase C>50>75%Tyrosine Kinase
Kinase D>100>75%Tyrosine Kinase
Kinase E>100>75%Tyrosine Kinase
Kinase F>150>75%Tyrosine Kinase
Kinase G>200>75%Tyrosine Kinase
Kinase H>250>75%Tyrosine Kinase
Kinase I>300>75%Tyrosine Kinase
Kinase J>400>75%Tyrosine Kinase
Kinase K>500>75%Tyrosine Kinase
Kinase L>750>75%Tyrosine Kinase
Kinase M>1000>75%Tyrosine Kinase
Note: Specific IC50 values for the 13 off-target kinases were not publicly disclosed in the reference material, but the data indicates they are significantly higher than for ROS1 and ALK. The table illustrates how such data would be presented.

The results demonstrated that PF-06463922 is exceptionally potent against ROS1 and ALK, with a selectivity ratio of over 100-fold for ROS1 compared to the other 204 kinases tested.[2] This high degree of selectivity is a key attribute for a promising therapeutic candidate, suggesting a lower likelihood of off-target effects.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach employing a combination of in vitro and cellular assays is essential for a thorough assessment of kinase inhibitor selectivity. Each method offers unique insights, and their collective data provides a more complete picture of a compound's behavior.

Biochemical Kinase Assays

Biochemical assays are the workhorse of kinase inhibitor profiling, providing a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). Inhibition of this process by a test compound is quantified.

Common Formats:

  • Radiometric Assays: Considered the "gold standard," these assays use radiolabeled ATP (e.g., ³²P-ATP or ³³P-ATP) and measure the incorporation of the radiolabel into the substrate.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal.

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection reagents Kinase, Substrate, Buffer, Compound atp Add ATP (Initiate Reaction) reagents->atp 1. incubation Incubate at RT atp->incubation 2. adp_glo_reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo_reagent 3. detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) adp_glo_reagent->detection_reagent 4. luminescence Measure Luminescence detection_reagent->luminescence 5. CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells treatment Treat with Compound or Vehicle cells->treatment 1. aliquot Aliquot Cells treatment->aliquot 2. heat Heat at a Range of Temperatures aliquot->heat 3. lysis Cell Lysis heat->lysis 4. centrifugation Centrifugation (Pellet Aggregates) lysis->centrifugation 5. western_blot Western Blot for Soluble Target Protein centrifugation->western_blot 6.

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Treat cultured cells with the this compound-based compound or a vehicle control for a specified time.

  • Harvest and Aliquot: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into separate tubes for each temperature point.

  • Thermal Challenge: Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target kinase by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Chemoproteomic Approaches (e.g., KiNativ™)

Chemoproteomic methods offer a powerful way to assess the interaction of a compound with a large number of kinases simultaneously in a native cellular context.

Principle: The KiNativ™ platform utilizes an ATP-biotin probe that covalently labels a conserved lysine residue in the ATP-binding site of active kinases. By pre-incubating a cell lysate with an inhibitor, the binding of the probe to the target kinase is competed, leading to a decrease in its labeling. The extent of labeling is then quantified by mass spectrometry.

Experimental Workflow: KiNativ™

KiNativ_Workflow cluster_incubation Competitive Binding cluster_labeling Probe Labeling cluster_ms_analysis Mass Spectrometry Analysis lysate Cell Lysate inhibitor Incubate with Inhibitor lysate->inhibitor 1. probe Add ATP-Biotin Probe inhibitor->probe 2. digestion Protein Digestion probe->digestion 3. enrichment Biotinylated Peptide Enrichment digestion->enrichment 4. lc_ms LC-MS/MS Analysis enrichment->lc_ms 5. ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes ALK_ROS1 ALK / ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K STAT3 STAT3 ALK_ROS1->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Simplified ALK and ROS1 downstream signaling pathways.

When evaluating the off-target profile of a compound like PF-06463922, it is crucial to consider whether the inhibited off-targets are part of these or other critical signaling pathways. Inhibition of a kinase in a parallel or feedback pathway could potentially lead to synergistic anti-cancer effects or, conversely, to unforeseen toxicities.

Conclusion: A Commitment to Rigorous Science

The cross-reactivity profiling of this compound-based compounds, and indeed any kinase inhibitor, is a cornerstone of both preclinical and clinical development. A comprehensive assessment, utilizing a suite of orthogonal assays, provides the necessary data to make informed decisions about the therapeutic potential and potential liabilities of a compound. By embracing a holistic approach that combines quantitative biochemical data with cellular target engagement and a deep understanding of the underlying biology, we can advance the development of safer and more effective kinase inhibitors for the benefit of patients.

References

  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493–3498. [Link]
  • Shaw, A. T., et al. (2015). Clinical activity and safety of PF-06463922 from a dose escalation study in patients with advanced ALK+ or ROS1+ NSCLC. Journal of Clinical Oncology, 33(15_suppl), 8018–8018. [Link]
  • Wood, K. M., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Oncotarget, 7(42), 68065–68081. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
  • Reaction Biology. (n.d.). Kinase Profiling & Screening.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84–87. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699–710. [Link]
  • Creative Diagnostics. (n.d.). ROS1 Signaling Pathway.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of chemical compounds like 6,7-Difluoroquinoline is not merely a regulatory formality but a critical component of responsible research and development. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste safely, ensuring the protection of both personnel and the environment.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This initial assessment dictates every subsequent step, from personal protective equipment (PPE) selection to the final disposal pathway.

This compound (CAS No. 127827-50-3) is a heterocyclic organic compound. While comprehensive toxicological data may be limited, available Safety Data Sheets (SDS) and data for analogous structures, like quinoline, provide a basis for a conservative and prudent approach to its handling.[1][2] The primary principle in laboratory safety is to treat substances of unknown toxicity with a high degree of caution.

Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed by the EPA.[3][4][5] Given its chemical nature, this compound waste must be presumed hazardous. The first step for any generator of this waste is to perform a "hazardous waste determination."[3][4]

Table 1: Hazard Profile of this compound and Related Compounds

PropertyValue / ClassificationSource
Chemical Name This compoundN/A
CAS Number 127827-50-3[1]
Molecular Formula C₉H₅F₂N[1]
Known Hazards May be harmful if inhaled or swallowed. Causes skin and serious eye irritation.[6][6]
Analogue Hazards (Quinoline) Potential liver damage, headache, nausea. Attacks some plastics and rubbers.[2][2]
Environmental Hazards Toxic to aquatic life with long-lasting effects (based on similar structures).

This initial characterization firmly places this compound waste within the purview of regulated hazardous material, necessitating a formal disposal protocol.

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Direct contact with this compound during transfer and disposal operations presents the most immediate risk. Adherence to appropriate PPE standards is non-negotiable.

  • Hand Protection : Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[6] Immediately change gloves if they become contaminated.

  • Eye and Face Protection : Use safety glasses with side-shields or chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133).[6]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is buttoned to protect against splashes. Wear closed-toe shoes.[6]

  • Ventilation : All handling of this compound waste, including transfers into a waste container, should be performed inside a certified chemical fume hood to minimize inhalation risk.

The causality is clear: by creating physical barriers and ensuring adequate ventilation, we mitigate the primary exposure routes—dermal contact, ocular contact, and inhalation.

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe chemical waste management. Commingling incompatible waste streams can lead to dangerous chemical reactions, gas generation, or fire.[4]

Protocol for Segregation:

  • Designate a Waste Stream : this compound waste should be collected as a non-halogenated organic solvent waste. Although it contains fluorine, it is not a halogenated solvent in the same class as dichloromethane or chloroform for disposal purposes.

  • Avoid Mixing : Do not mix this waste with:

    • Acids or Bases : To prevent potential violent reactions.

    • Oxidizers : To avoid creating fire or explosion hazards.[7]

    • Aqueous Waste : To maintain the integrity of the organic waste stream.[8]

    • Heavy Metal Containing Waste : To prevent complex and costly disposal procedures.[7]

Container Selection and Management:

  • Compatibility : The waste container must be constructed of a material compatible with this compound. A glass or high-density polyethylene (HDPE) container is typically suitable.[7]

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of its contents, including "this compound."[7][8]

  • Closure : The container must be kept tightly closed with a screw-on cap at all times, except when waste is actively being added.[3][7][9] Leaving a funnel in the opening is a common and serious regulatory violation.[10]

This systematic approach to segregation and containerization prevents dangerous reactions and ensures the waste can be handled safely and efficiently by disposal professionals.

Step-by-Step Disposal Workflow

The following protocol outlines the process from the point of generation to final handoff for disposal. This procedure is designed to comply with EPA and OSHA regulations.

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Waste Collection : At the point of generation (e.g., in the laboratory), transfer the this compound waste into your designated, pre-labeled hazardous waste container. Perform this transfer in a chemical fume hood.

  • Container Management : After adding waste, securely fasten the cap. Wipe the exterior of the container clean of any contamination.

  • Temporary Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of the laboratory personnel. It is best practice to use secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Requesting Disposal : Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. You will typically need to fill out a chemical waste collection form, detailing the contents of the container.

  • Professional Disposal : Do not attempt to treat or neutralize the chemical waste yourself.[10] Disposal of hazardous waste must be carried out by a licensed and permitted hazardous waste management company that will use approved methods, such as high-temperature incineration.[4] This ensures the complete destruction of the compound in an environmentally sound manner.

Regulatory Imperatives: Compliance with RCRA

The entire hazardous waste management process, from generation to disposal ("cradle to grave"), is regulated by the EPA under RCRA.[3][11] Key compliance requirements for waste generators include:

  • Waste Determination : Properly identifying all hazardous wastes.[5]

  • Container Management : Ensuring containers are compatible, closed, and properly labeled.[9]

  • Record Keeping : Maintaining records of waste generation and disposal, often through manifests provided by the disposal vendor.[9]

  • Training : Ensuring all personnel who handle hazardous waste are trained on proper procedures and emergency response.[5][9]

Failure to comply with these regulations can result in significant fines and penalties for both the institution and individual researchers.[4]

Emergency Procedures: Spill Management

In the event of a small spill of this compound, immediate and correct action is crucial to prevent exposure and further contamination.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the lab and contact your institution's EHS emergency line.

  • Control and Contain : If the spill is small and you are trained to handle it, ensure proper ventilation by working in a fume hood. Prevent the spill from spreading by containing it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large amounts of flammable liquids.

  • Cleanup : Wearing your full PPE, carefully collect the absorbent material using non-sparking tools.

  • Dispose of Cleanup Debris : Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled hazardous waste container.[8]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

References

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • MSDS of this compound. (2014, July 11). Retrieved from a chemical supplier's safety data sheet. (Note: A direct public link was not available in the search results, but SDS are available from chemical vendors upon request or search).
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Occupational Safety and Health Administration. (2003, May 14). OSHA Method PV2123.
  • Office of Environmental Health & Safety. (1998, March). Procedures for Disposal of Hazardous Waste. Retrieved from a university EHS manual. (Note: A direct public link was not available in the search results).
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from a university chemistry department safety manual. (Note: A direct public link was not available in the search results).

Sources

Navigating the Safe Handling of 6,7-Difluoroquinoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 6,7-Difluoroquinoline. By offering procedural, step-by-step guidance, this document aims to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Hazard Profile of this compound: An Evidence-Based Assessment

Given the structural relationship to quinoline, this compound should be handled with significant caution. Quinoline is classified as a substance that may be carcinogenic to humans and is known to be mutagenic.[1][2] It can be absorbed through the skin and is irritating to the eyes, skin, and respiratory system.[1][3] High exposure can lead to headaches, nausea, and potential liver damage.[1] The presence of fluorine atoms can alter the reactivity and biological activity of the molecule, potentially increasing its toxicity. Therefore, a conservative approach to handling is essential.

Key Potential Hazards:

  • Carcinogenicity and Mutagenicity: Handle as a potential carcinogen and mutagen.[1][2]

  • Skin and Eye Irritation: Causes skin and eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[4]

  • Dermal Absorption: Can be absorbed through the skin.[2][3]

  • Organ Toxicity: Potential for liver damage.[1]

  • Aquatic Toxicity: The parent compound, quinoline, is very toxic to aquatic organisms.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate the potential hazards associated with this compound. The selection of appropriate PPE should always be guided by a site-specific risk assessment.

ActivityRequired Personal Protective Equipment
Routine Handling & Preparation - Nitrile gloves (or other chemical-resistant gloves) - Laboratory coat - Safety glasses with side shields
Weighing & Transfer of Solids - Nitrile gloves - Laboratory coat - Chemical splash goggles - Face shield (recommended) - Use of a chemical fume hood or ventilated balance enclosure is essential.[5]
Accidental Spills or Releases - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter[5] - Chemical-resistant gloves - Chemical splash goggles - Long-sleeved shirt and long pants - Shoes and socks[5]

Operational Plan: A Step-by-Step Approach to Safety

A clear and concise operational plan is paramount to minimizing exposure and ensuring safe handling from receipt of the compound to its final disposal.

Pre-Experiment Preparation
  • Information Review: All personnel must review the available safety information and this guide before handling the compound.[5]

  • Area Designation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[5]

  • Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials and waste disposal bags is readily accessible.[5]

Handling Procedures
  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the compound.

  • Engineering Controls: Use a chemical fume hood or other ventilated enclosure for all manipulations that may generate dust or aerosols.[6]

  • Avoid Contamination: Use dedicated spatulas and weighing papers.

  • No Consumption: Do not eat, drink, or smoke in the designated handling area.[5][7]

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to the procedures outlined below.

Donning and Doffing PPE: A Critical Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Glasses/Goggles Doff3->Doff4

Caption: PPE Donning and Doffing Sequence

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[5]

  • Contaminated Labware (e.g., glassware, pipette tips):

    • Rinse with a suitable solvent, collecting the rinsate as hazardous waste.[5]

    • Dispose of as solid hazardous waste.[5]

  • Contaminated PPE (e.g., gloves, disposable lab coats):

    • Place in a designated, sealed hazardous waste bag.[5]

    • Dispose of as solid hazardous waste.[5]

All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]

References

  • International Chemical Safety Cards (ICSC). (2008). QUINOLINE.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline.
  • Czerczak, S., & Krecisz, B. (2018). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). Medycyna Pracy, 69(4), 447-460.
  • BLD Pharmatech. (2014). MSDS of this compound.
  • Cole-Parmer. (2009). Material Safety Data Sheet - Quinoline, 99%.
  • PubChem. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.
  • BenchChem. (2025). Navigating the Safe Handling of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide to Personal Protective Equipment and Disposal.
  • CHEMM. Personal Protective Equipment (PPE).
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2012).
  • TCI Chemicals. (2025).
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Australian Government Department of Health. (2019). Quinolinols: Human health tier II assessment.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • University of Texas at Austin Environmental Health & Safety Services. Personal Protective Equipment.
  • European Directorate for the Quality of Medicines & HealthCare. (2023).
  • Sigma-Aldrich. (2024).
  • Echemi.
  • United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Cole-Parmer. (2009).
  • Emory University. Chemical Waste Disposal Guidelines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Difluoroquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Difluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.